4-Bromo-2-(methylsulfonyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTXDFHKOLQWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700097 | |
| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-93-7 | |
| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(methylsulphonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)pyridine: A Key Building Block in Modern Drug Discovery
CAS Number: 1209459-93-7
Introduction: The Strategic Importance of 4-Bromo-2-(methylsulfonyl)pyridine in Medicinal Chemistry
4-Bromo-2-(methylsulfonyl)pyridine is a strategically important heterocyclic building block in the field of medicinal chemistry. Its pyridine core is a common motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The unique arrangement of a bromine atom at the 4-position and a methylsulfonyl group at the 2-position provides medicinal chemists with a versatile scaffold for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors for the treatment of cancer and other proliferative diseases.[2]
The electron-withdrawing nature of the methylsulfonyl group makes the pyridine ring susceptible to nucleophilic aromatic substitution, while the bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, enabling the systematic exploration of chemical space in lead optimization campaigns. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromo-2-(methylsulfonyl)pyridine for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 4-Bromo-2-(methylsulfonyl)pyridine in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1209459-93-7 | |
| Molecular Formula | C₆H₆BrNO₂S | |
| Molecular Weight | 236.09 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Safety and Handling:
While a comprehensive safety profile is not available, the Globally Harmonized System (GHS) hazard statements for this compound include warnings for acute toxicity if swallowed, in contact with skin, or inhaled. It is also classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
A Plausible and Well-Supported Synthetic Route
Step 1: Synthesis of 4-Bromo-2-(methylthio)pyridine
The initial step involves the displacement of a suitable leaving group, such as a chlorine atom, from the 2-position of a 4-bromopyridine precursor with a methylthio nucleophile. 2-Chloro-4-bromopyridine is a logical starting material for this transformation.
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-(methylthio)pyridine.
Detailed Experimental Protocol (Hypothetical):
-
To a solution of 4-bromo-2-chloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere of nitrogen, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2-(methylthio)pyridine.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for nucleophilic aromatic substitution reactions, as it effectively solvates the sodium cation without solvating the thiomethoxide nucleophile, thereby increasing its nucleophilicity.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiomethoxide nucleophile.
-
Workup: The aqueous workup and extraction are standard procedures to remove the DMF solvent and any inorganic byproducts.
Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine
The second and final step is the oxidation of the intermediate methylthioether to the corresponding methylsulfone. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.
Reaction Scheme:
Caption: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine.
Detailed Experimental Protocol (Hypothetical):
-
Dissolve 4-bromo-2-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) and cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add m-CPBA (2.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 4-bromo-2-(methylsulfonyl)pyridine.
Causality Behind Experimental Choices:
-
Oxidizing Agent: m-CPBA is a widely used and reliable reagent for the oxidation of sulfides to sulfones. The use of slightly more than two equivalents ensures the complete conversion of the intermediate sulfoxide to the desired sulfone.
-
Solvent: DCM is a common solvent for m-CPBA oxidations as it is relatively inert and allows for easy workup.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the oxidation reaction.
-
Quenching: The sodium bicarbonate wash is essential to neutralize the meta-chlorobenzoic acid byproduct.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The strategic placement of the reactive bromine and the activating methylsulfonyl group makes 4-Bromo-2-(methylsulfonyl)pyridine a highly valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
A closely related analog, 4-bromo-2-(methylsulfonyl)pyrimidine, is utilized as a key intermediate in the development of kinase inhibitors for cancer therapy.[3] This suggests that 4-Bromo-2-(methylsulfonyl)pyridine is likely employed in similar synthetic strategies. The methylsulfonyl group acts as a potent electron-withdrawing group, activating the 4-position for nucleophilic aromatic substitution, where the bromine atom is displaced by a variety of amine-containing fragments. This reaction is a cornerstone in the construction of the core structures of many kinase inhibitors.
Furthermore, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties. This allows for the exploration of structure-activity relationships by modifying the substituents that occupy the solvent-exposed regions of the kinase active site.
While specific examples of drug candidates synthesized directly from 4-Bromo-2-(methylsulfonyl)pyridine are not readily found in publicly available literature, its utility can be inferred from patents describing the synthesis of protein kinase inhibitors from analogous sulfonylpyridine building blocks.[2]
Conclusion
References
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- US9314464B2, Compounds and compositions as protein kinase inhibitors, issued April 19, 2016.
- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine. Accessed January 25, 2026.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Published September 20, 2024.
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- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Accessed January 25, 2026.
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- Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Accessed January 25, 2026.
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- ChemicalBook. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.
- BuyersGuideChem. 4-Bromo-2-(methylsulfonyl)pyridine | C6H6BrNO2S. BuyersGuideChem. Accessed January 25, 2026.
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- Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Cheméo. Accessed January 25, 2026.
- ChemicalBook. 4-Bromo-2-indanone(846032-36-8) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.
- Sigma-Aldrich. 4-Bromo-2-methylpyridine 96 22282-99-1. Sigma-Aldrich. Accessed January 25, 2026.
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- 3. US8835443B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]
4-Bromo-2-(methylsulfonyl)pyridine molecular weight
An In-Depth Technical Guide to 4-Bromo-2-(methylsulfonyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs targeting a wide array of diseases.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] Within this class, functionalized pyridines serve as versatile building blocks for constructing complex molecular architectures. 4-Bromo-2-(methylsulfonyl)pyridine is a prime example of such a key intermediate. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, synthetic routes, and strategic applications, particularly emphasizing its role as a trifunctional building block in modern synthetic chemistry. The strategic placement of a bromine atom, a methylsulfonyl group, and the pyridine nitrogen atom provides a powerful toolkit for orthogonal chemical modifications, making it an invaluable reagent in the synthesis of novel chemical entities.
Physicochemical and Structural Properties
4-Bromo-2-(methylsulfonyl)pyridine is a solid at room temperature, valued for its stability and defined reactivity. A comprehensive summary of its core properties is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 236.08 g/mol | [3] |
| Molecular Formula | C₆H₆BrNO₂S | [3][4][5] |
| CAS Number | 1209459-93-7 | [3][4][5][6] |
| Canonical SMILES | CS(=O)(=O)C1=CC(Br)=CN=C1 | [4] |
| Purity | Typically ≥95% | [5] |
| Appearance | White to off-white solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |
The methylsulfonyl group (a sulfone) is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. This electronic effect, combined with the presence of the bromine atom, is the foundation of its synthetic utility, which will be explored in Section 3. Proper storage in a cool, dry, and inert environment is critical to prevent degradation and ensure reproducible results in subsequent reactions.
Synthesis and Purification
Commercially, 4-Bromo-2-(methylsulfonyl)pyridine is available from various chemical suppliers. However, understanding its synthesis is crucial for process development and for instances where in-house preparation is required. The most common and logical synthetic route involves the oxidation of the corresponding sulfide precursor, 4-bromo-2-(methylthio)pyridine.
Synthetic Workflow Rationale
The conversion of a sulfide to a sulfone is a robust and high-yielding transformation in organic chemistry. The choice of an oxidizing agent is critical and is dictated by factors such as substrate tolerance, cost, and safety. Reagents like meta-Chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are frequently employed due to their efficacy and relatively mild reaction conditions. The workflow involves the oxidation reaction, followed by a standard aqueous work-up to remove byproducts and unreacted reagents, and concludes with purification, typically via silica gel chromatography.
Caption: General workflow for the synthesis and purification of 4-Bromo-2-(methylsulfonyl)pyridine.
Experimental Protocol: Oxidation of 4-bromo-2-(methylthio)pyridine
This protocol describes a representative procedure for the synthesis of the title compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(methylthio)pyridine (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Chloroform.
-
Cool the solution to 0°C using an ice bath. The cooling is a critical step to control the exothermicity of the oxidation reaction and minimize potential side reactions.
-
-
Oxidation:
-
Slowly add a solution of meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) in DCM to the cooled solution of the starting material. The use of a slight excess of the oxidant ensures complete conversion of the sulfide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic byproduct, 3-chlorobenzoic acid, and any remaining m-CPBA.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. These washes ensure the complete removal of water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
An eluent system of ethyl acetate in hexanes is typically effective. The optimal ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-Bromo-2-(methylsulfonyl)pyridine as a solid.
-
-
Validation:
-
Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure it meets the standards required for subsequent applications.
-
Applications in Medicinal Chemistry and Drug Discovery
The synthetic power of 4-Bromo-2-(methylsulfonyl)pyridine lies in its trifunctional nature. The bromine atom, the methylsulfonyl group, and the pyridine nitrogen offer three distinct points for chemical modification, which can often be addressed orthogonally.
Sources
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- 4. 1209459-93-7|4-Bromo-2-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]
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An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)pyridine: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-2-(methylsulfonyl)pyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, spectral characteristics, and its nuanced reactivity profile. The document emphasizes the synthetic utility of this reagent, particularly in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, which are foundational in the construction of complex pharmaceutical intermediates. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required for its effective application.
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone of drug design. 4-Bromo-2-(methylsulfonyl)pyridine (Figure 1) emerges as a particularly valuable synthetic intermediate due to its dual-handle reactivity. The molecule is strategically functionalized with:
-
An electrophilic pyridine core , further activated by a potent electron-withdrawing methylsulfonyl group at the C2 position.
-
A bromine atom at the C4 position, an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[3]
This combination allows for sequential and regioselective functionalization, making it a powerful tool for building molecular complexity in the synthesis of novel therapeutic agents and functional materials.[3]
Figure 1. Chemical Structure of 4-Bromo-2-(methylsulfonyl)pyridine
Physicochemical and Spectroscopic Profile
Precise knowledge of a compound's physical and spectral properties is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.
Core Properties and Identifiers
The fundamental identifiers and known physical properties of 4-Bromo-2-(methylsulfonyl)pyridine are summarized in Table 1. It is important to note that while the compound is commercially available, comprehensive experimental data for properties such as melting and boiling points are not widely reported in the literature.[4]
| Property | Value | Source(s) |
| CAS Number | 1209459-93-7 | [5][6][7] |
| Molecular Formula | C₆H₆BrNO₂S | [5][6] |
| Molecular Weight | 236.09 g/mol | [6][8] |
| Appearance | Not widely reported; likely a white to off-white solid | General observation |
| Purity | Typically >95% (commercial grade) | [7] |
| Storage | Inert atmosphere, 2-8°C | [7][8] |
Spectroscopic Characterization
Spectroscopic analysis confirms the structure of 4-Bromo-2-(methylsulfonyl)pyridine. Below is an expert interpretation of its expected spectral data.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, characteristic of a tri-substituted pyridine ring.
-
δ ~8.7 ppm (d, 1H): The proton at C6 is deshielded by the adjacent nitrogen and the sulfonyl group.
-
δ ~8.0 ppm (d, 1H): The proton at C3 is deshielded by the adjacent powerful electron-withdrawing sulfonyl group.
-
δ ~7.8 ppm (dd, 1H): The proton at C5 is coupled to both H3 and H6.
-
δ ~3.2 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methylsulfonyl group.
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will reflect the electronic environment of the ring.
-
δ ~160 ppm: C2, directly attached to the nitrogen and the highly deshielding sulfonyl group.
-
δ ~152 ppm: C6, deshielded by the adjacent nitrogen.
-
δ ~130-140 ppm: C4 (bearing the bromine) and C5.
-
δ ~125 ppm: C3.
-
δ ~45 ppm: The carbon of the methyl group in the methylsulfonyl moiety.
-
-
Mass Spectrometry (EI): The mass spectrum provides definitive evidence of the molecular weight and the presence of bromine. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity at m/z 235 and 237.[9] Common fragmentation would involve the loss of the methyl group (-CH₃) or the entire sulfonyl group (-SO₂CH₃).
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. C=N and C=C stretching vibrations from the pyridine ring would appear in the 1600-1400 cm⁻¹ region.
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-2-(methylsulfonyl)pyridine stems from the electron-deficient nature of the pyridine ring, which is significantly enhanced by the C2-sulfonyl group. This electronic profile dictates its reactivity towards nucleophiles and in metal-catalyzed transformations.
Electronic Profile and Reactivity Sites
The pyridine nitrogen and the methylsulfonyl group are potent electron-withdrawing groups. Their combined effect creates significant partial positive charges (δ+) at the C2, C4, and C6 positions, rendering them highly susceptible to nucleophilic attack. The bromine at C4 serves as an excellent leaving group, making this position a prime target for substitution reactions.
Caption: Key sites of reactivity on the 4-Bromo-2-(methylsulfonyl)pyridine scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry.[10] For this substrate, the reaction proceeds preferentially at the C4 position. The strong electron-withdrawing nature of the ring nitrogen (para to C4) and the sulfonyl group (ortho to C4) effectively stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[11][12] This makes the displacement of the bromide highly favorable, even with moderate nucleophiles.
This protocol describes a general procedure for the amination of 4-Bromo-2-(methylsulfonyl)pyridine.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq).
-
Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP. Add a suitable non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The causality here is that thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex and subsequent loss of the bromide leaving group.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is an ideal handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3]
The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures.[13][14] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) catalyzed by a palladium(0) complex.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reagent Setup: In a reaction vessel, combine 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[15]
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand. The choice of catalyst and ligand is crucial and depends on the steric and electronic properties of the coupling partners.
-
Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/water. The system must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110 °C for 2-24 hours.
-
Work-up and Purification: After cooling, perform an aqueous work-up similar to the SNAr protocol. Purification is typically achieved via column chromatography.
Safety and Handling
Proper handling of 4-Bromo-2-(methylsulfonyl)pyridine is essential due to its potential hazards.[8]
-
Hazard Identification: The compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][16][17][18]
-
GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[8]
-
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling Precautions: Avoid all personal contact, including inhalation of dust or vapors.[17] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17] Keep containers tightly sealed when not in use.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes and seek medical attention.[4][16]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]
-
Ingestion: Rinse mouth with water and call a poison center or doctor immediately.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[4][8]
Conclusion
4-Bromo-2-(methylsulfonyl)pyridine is a high-value, versatile reagent for chemical synthesis. Its well-defined reactivity, governed by the powerful electron-withdrawing sulfonyl group and the strategically placed bromine atom, allows for predictable and selective functionalization. Through SNAr and palladium-catalyzed cross-coupling reactions, this building block provides chemists with a reliable pathway to complex pyridine-containing molecules, underpinning advances in drug discovery and materials science. Adherence to strict safety protocols is mandatory for its handling and application.
References
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BuyersGuideChem. 4-Bromo-2-(methylsulfonyl)pyridine | C6H6BrNO2S. [Link]
-
Al-Masoudi, et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 27(15), 4987. [Link]
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PubChem. 5-Bromo-4-fluoro-2-(methylsulfonyl)pyridine. [Link]
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Lead Sciences. 4-Bromo-2-(methylsulfonyl)pyridine. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
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ChemTube3D. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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Kishbaugh, T. L. (2016). Pyridines and Imidazopyridines With Medicinal Significance. Current topics in medicinal chemistry, 16(28), 3274–3302. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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Leah4sci. (2019). Nucleophilic Aromatic Substitutions. [Link]
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Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2033–2055. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry Page. (2023). Bromo pattern in Mass Spectrometry. [Link]
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PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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mzCloud. 4 Bromo 2 5 DMA. [Link]
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National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
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MDPI. (E)-4-(2-(7-Bromo-[5][16][18]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]
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Navigating the Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine: A Technical Guide for Chemical Innovators
An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Considerations for a Key Pharmaceutical Building Block
Introduction: The Significance of 4-Bromo-2-(methylsulfonyl)pyridine in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the vast array of functionalized pyridines, 4-Bromo-2-(methylsulfonyl)pyridine has emerged as a particularly valuable intermediate. Its unique electronic properties and strategically positioned functional groups—a versatile bromine atom ripe for cross-coupling reactions and a strongly electron-withdrawing methylsulfonyl group—make it a powerful building block for accessing complex molecular architectures with potent biological activities. This guide provides a comprehensive overview of the primary synthetic routes to this pivotal compound, offering a critical analysis of each pathway's advantages and limitations. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer practical insights to empower researchers in their synthetic endeavors.
Strategic Approaches to the Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine
The synthesis of 4-Bromo-2-(methylsulfonyl)pyridine can be broadly categorized into two primary strategies, each commencing from a different commercially available or readily accessible starting material. The choice of route often depends on factors such as scale, cost of reagents, and desired purity.
Route 1: Oxidation of a Thioether Precursor
This is arguably the most direct and widely employed approach. It leverages the nucleophilic aromatic substitution (SNAr) reaction to introduce a methylthio group, which is subsequently oxidized to the desired methylsulfonyl moiety.
Step 1: Synthesis of 4-Bromo-2-(methylthio)pyridine
The initial step involves the formation of a carbon-sulfur bond at the C2 position of the pyridine ring. The starting material of choice is typically 2,4-dibromopyridine. The rationale for this selection lies in the differential reactivity of the two bromine atoms. The bromine at the 2-position is significantly more susceptible to nucleophilic attack than the one at the 4-position. This regioselectivity is a direct consequence of the electronic nature of the pyridine ring, where the nitrogen atom withdraws electron density, making the ortho (C2) and para (C4) positions electron-deficient and thus more electrophilic. The attack of a nucleophile at these positions leads to a resonance-stabilized intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C3 position.
Sodium thiomethoxide (NaSMe) is the nucleophile of choice for this transformation. It is a potent sulfur nucleophile that readily displaces the more labile bromine at the 2-position.
Experimental Protocol: Synthesis of 4-Bromo-2-(methylthio)pyridine
-
Reaction Setup: To a solution of 2,4-dibromopyridine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added sodium thiomethoxide at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-2-(methylthio)pyridine.
Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine
With the thioether in hand, the subsequent step is the oxidation of the sulfur atom to the sulfone. This transformation requires a robust oxidizing agent capable of converting the sulfide first to a sulfoxide and then to the sulfone.
Several oxidizing agents can accomplish this, with meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®) being the most common.
-
m-CPBA: This reagent is a versatile and selective oxidant. Typically, two or more equivalents are required to ensure complete oxidation to the sulfone. The reaction is usually performed in a chlorinated solvent like dichloromethane (DCM) at room temperature.
-
Oxone®: This is a stable, inexpensive, and environmentally benign oxidizing agent. It is often used in a biphasic system with a phase-transfer catalyst or in a mixture of solvents like methanol and water.
Experimental Protocol: Oxidation of 4-Bromo-2-(methylthio)pyridine
-
Reaction Setup: 4-Bromo-2-(methylthio)pyridine is dissolved in a suitable solvent (e.g., DCM for m-CPBA, or a methanol/water mixture for Oxone®).
-
Addition of Oxidant: The oxidizing agent (m-CPBA or Oxone®) is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of the starting material and the intermediate sulfoxide to the desired sulfone.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the oxidant byproducts. For m-CPBA, this typically involves washing with a basic solution (e.g., saturated sodium bicarbonate). For Oxone®, the salts are removed by aqueous work-up. The crude product is then extracted, dried, and purified, often by recrystallization or column chromatography, to yield 4-Bromo-2-(methylsulfonyl)pyridine.
Data Presentation: Route 1 Summary
| Step | Starting Material | Reagents | Solvent | Key Intermediate | Product |
| 1 | 2,4-Dibromopyridine | Sodium thiomethoxide | DMF or NMP | - | 4-Bromo-2-(methylthio)pyridine |
| 2 | 4-Bromo-2-(methylthio)pyridine | m-CPBA or Oxone® | DCM or MeOH/H₂O | 4-Bromo-2-(methylsulfinyl)pyridine | 4-Bromo-2-(methylsulfonyl)pyridine |
Visualization: Route 1 Workflow
Caption: Synthetic pathway via thioether oxidation.
Route 2: From 2-Amino-4-bromopyridine via Sandmeyer-type Reaction
An alternative strategy begins with 2-amino-4-bromopyridine. This route involves a diazotization reaction followed by the introduction of a sulfonyl precursor.
Navigating the Spectral Landscape of 4-Bromo-2-(methylsulfonyl)pyridine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 4-Bromo-2-(methylsulfonyl)pyridine (CAS 1209459-93-7), a key intermediate in contemporary drug discovery and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted NMR spectra, explains the underlying chemical principles, and provides actionable protocols for acquiring and analyzing this data. Our approach is grounded in established spectroscopic principles and insights from synthetic chemistry to ensure a thorough and practical understanding of this compound's spectral features.
Introduction: The Structural Significance of 4-Bromo-2-(methylsulfonyl)pyridine
4-Bromo-2-(methylsulfonyl)pyridine is a substituted pyridine ring, a heterocyclic motif of immense importance in medicinal chemistry. The molecule's structure is characterized by two key substituents: a bromine atom at the 4-position and a methylsulfonyl group at the 2-position. These substituents have opposing electronic effects on the pyridine ring. The bromine atom is a weakly deactivating group via induction but can donate electron density through resonance. In contrast, the methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This electronic push-pull relationship significantly influences the chemical environment of the pyridine ring's protons and carbons, resulting in a distinctive NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and monitoring its transformations in chemical reactions.
Predicted NMR Spectroscopic Data
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-2-(methylsulfonyl)pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-3 | ~8.2 - 8.4 | Doublet (d) | ~1.5 - 2.5 | Located between the strongly electron-withdrawing sulfonyl group and the bromine atom, this proton is expected to be the most deshielded of the ring protons. It will show a small coupling to H-5. |
| H-5 | ~7.8 - 8.0 | Doublet of Doublets (dd) | J(H5-H6) ~5.0-6.0, J(H5-H3) ~1.5-2.5 | This proton is coupled to both H-6 and H-3, leading to a doublet of doublets. Its chemical shift is influenced by the adjacent bromine and the para-sulfonyl group. |
| H-6 | ~8.7 - 8.9 | Doublet (d) | ~5.0 - 6.0 | This proton is adjacent to the nitrogen atom, which strongly deshields it. It will exhibit a larger coupling to H-5. |
| -SO₂CH₃ | ~3.2 - 3.4 | Singlet (s) | N/A | The protons of the methyl group are attached to the sulfonyl group, which shifts them downfield compared to a simple methyl group. As there are no adjacent protons, the signal is a singlet. |
Note: Predicted shifts are relative to TMS (δ 0.00) and are typically measured in CDCl₃ or DMSO-d₆. Actual values can vary based on solvent and concentration.
Predicted ¹³C NMR Data
The carbon NMR spectrum is anticipated to display five signals for the pyridine ring carbons and one for the methyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-(methylsulfonyl)pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~155 - 158 | This carbon is directly attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. |
| C-3 | ~122 - 125 | Positioned between two substituted carbons, its chemical shift is moderately affected. |
| C-4 | ~130 - 133 | The carbon bearing the bromine atom will be shifted downfield, though the effect is less pronounced than that of the sulfonyl group. |
| C-5 | ~128 - 131 | This carbon is influenced by the adjacent bromine and the nitrogen atom. |
| C-6 | ~150 - 153 | The carbon adjacent to the nitrogen atom is significantly deshielded and appears at a downfield chemical shift. |
| -SO₂CH₃ | ~40 - 43 | The methyl carbon attached to the sulfonyl group will have a characteristic chemical shift in this region. |
Note: Predicted shifts are relative to TMS (δ 0.00) and are typically measured in CDCl₃ or DMSO-d₆.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 4-Bromo-2-(methylsulfonyl)pyridine, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating checks for solvent purity and instrument calibration.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., >5 mg/mL). Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. The choice of solvent can slightly alter chemical shifts.[1]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Bromo-2-(methylsulfonyl)pyridine directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolution: Cap the tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer or brief sonication.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ 0.00 ppm).
Caption: Workflow for NMR sample preparation and analysis.
Instrument Setup and Data Acquisition
-
Spectrometer: Use a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
Interpretation of Potential Impurities
The trustworthiness of a sample's identity relies on understanding potential impurities that may arise during its synthesis. A common route to 4-Bromo-2-(methylsulfonyl)pyridine involves the oxidation of the corresponding sulfide, 4-bromo-2-(methylthio)pyridine.
Caption: Synthetic route and potential impurities.
Possible impurities that could be observed in the NMR spectrum include:
-
Unreacted Starting Material: The presence of 4-bromo-2-(methylthio)pyridine would be indicated by a singlet for the -SCH₃ group around 2.5-2.7 ppm.
-
Residual Solvents: Signals from common organic solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present.[2][3][4] These can be identified by their characteristic chemical shifts.
-
Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature, may be observed.[1]
Conclusion
This technical guide provides a comprehensive framework for the NMR analysis of 4-Bromo-2-(methylsulfonyl)pyridine. By combining predicted spectral data with a robust experimental protocol and an understanding of potential impurities, researchers can confidently characterize this important synthetic intermediate. The detailed interpretation of the expected ¹H and ¹³C NMR spectra, grounded in the electronic effects of the bromo and methylsulfonyl substituents, serves as a valuable tool for structural verification and purity assessment in any research and development setting.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-(methylsulfonyl)pyridine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-bromo-2-(methylsulfonyl)pyridine, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. By elucidating its ionization and fragmentation behavior, this document serves as a practical resource for structural confirmation, purity assessment, and metabolic studies.
Introduction: The Significance of 4-Bromo-2-(methylsulfonyl)pyridine
4-Bromo-2-(methylsulfonyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a methylsulfonyl group. Such substituted pyridines are pivotal building blocks in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates and agrochemicals.[1] The methylsulfonyl group, in particular, can act as a reactive site, making sulfonylpyridines valuable in various chemical transformations.[2][3]
Mass spectrometry is an indispensable analytical technique for the characterization of such molecules.[4] It provides crucial information about the molecular weight and elemental composition, and through the analysis of fragmentation patterns, offers deep insights into the compound's structure. This guide will delve into the theoretical and practical aspects of analyzing 4-bromo-2-(methylsulfonyl)pyridine using mass spectrometry, with a focus on predicting and interpreting its mass spectrum.
Fundamental Principles: Ionization and Isotopic Signature
To be analyzed by a mass spectrometer, a neutral molecule must first be converted into a gas-phase ion.[5] For a compound like 4-bromo-2-(methylsulfonyl)pyridine, Electron Ionization (EI) is a common and effective technique. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation, known as the molecular ion (M•+).[6]
A key characteristic in the mass spectrum of 4-bromo-2-(methylsulfonyl)pyridine is the isotopic pattern imparted by the bromine atom. Natural bromine consists of two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[7] This results in any ion containing a single bromine atom appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[5][8] This distinctive "M" and "M+2" pattern is a powerful diagnostic tool for identifying bromine-containing compounds.[7]
Predicting the Fragmentation Pattern
The high energy of electron ionization not only forms the molecular ion but also imparts excess internal energy, causing it to fragment into smaller, more stable ions and neutral radicals.[9] The fragmentation pathways are governed by the relative strengths of the chemical bonds within the molecule and the stability of the resulting charged fragments. For 4-bromo-2-(methylsulfonyl)pyridine, several key fragmentation routes can be predicted.
The molecular weight of 4-bromo-2-(methylsulfonyl)pyridine (C6H6BrNO2S) is calculated using the most abundant isotopes (12C, 1H, 79Br, 14N, 16O, 32S). Therefore, the molecular ion peak (M•+) is expected at m/z 251, with a corresponding M+2 peak at m/z 253.
The primary fragmentation events are likely to involve the weaker bonds in the molecule, particularly around the sulfonyl group.
-
Loss of the Methyl Radical (•CH3): Cleavage of the S-CH3 bond is a common fragmentation pathway for methyl sulfones. This would result in a fragment ion with m/z 236 (and a corresponding M+2 peak at m/z 238).
-
Loss of Sulfur Dioxide (SO2): The sulfonyl group can be eliminated as a neutral molecule of SO2 (64 Da). This would lead to a fragment at m/z 187 (and M+2 at m/z 189).
-
Cleavage of the C-S Bond: The bond between the pyridine ring and the sulfonyl group can also break. This could lead to the formation of a bromopyridyl cation at m/z 156 (and M+2 at m/z 158) and the loss of a methylsulfonyl radical (•SO2CH3).
-
Loss of Bromine Radical (•Br): The C-Br bond can also cleave, resulting in a methylsulfonyl pyridine cation at m/z 172.
The following diagram illustrates these predicted fragmentation pathways:
Caption: Predicted Electron Ionization Fragmentation Pathways of 4-Bromo-2-(methylsulfonyl)pyridine.
Summary of Predicted Key Ions:
| m/z (79Br / 81Br) | Proposed Structure | Neutral Loss |
| 251 / 253 | [C6H6BrNSO2]+• (Molecular Ion) | - |
| 236 / 238 | [C5H3BrNSO2]+ | •CH3 |
| 187 / 189 | [C6H6BrN]+• | SO2 |
| 172 | [C6H6NSO2]+ | •Br |
| 156 / 158 | [C5H3BrN]+ | •SO2CH3 |
Experimental Protocol: Acquiring the Mass Spectrum
To obtain a high-quality mass spectrum of 4-bromo-2-(methylsulfonyl)pyridine, a systematic approach is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique given the likely volatility of the compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-bromo-2-(methylsulfonyl)pyridine.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for analysis. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. (This program should be optimized based on the actual retention time of the compound.)
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being damaged by the solvent peak.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Identify the chromatographic peak corresponding to 4-bromo-2-(methylsulfonyl)pyridine.
-
Extract the mass spectrum from this peak.
-
Analyze the spectrum, identifying the molecular ion peaks (M and M+2) and the key fragment ions. Compare the observed m/z values and isotopic patterns with the predicted values.
-
The following diagram outlines the experimental workflow:
Caption: Experimental Workflow for the GC-MS Analysis of 4-Bromo-2-(methylsulfonyl)pyridine.
Conclusion: A Self-Validating Approach
This guide provides a robust framework for the mass spectrometric analysis of 4-bromo-2-(methylsulfonyl)pyridine. By understanding the fundamental principles of ionization and fragmentation, and by following a systematic experimental protocol, researchers can confidently identify and characterize this important synthetic building block. The inherent logic of mass spectrometry, where the predicted fragmentation patterns must align with the experimentally observed spectrum, creates a self-validating system for structural elucidation. The characteristic isotopic signature of bromine serves as a definitive marker, further enhancing the trustworthiness of the analysis. This comprehensive approach ensures both technical accuracy and field-proven insights for professionals in the chemical and pharmaceutical sciences.
References
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Back, T. G., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology, 15(5), 1149–1157. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
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Preethi, B., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. ResearchGate. [Link]
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Sadiq, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. [Link]
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Rasool, N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(1), 193. [Link]
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Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. [Link]
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Jothi, L., et al. (2014). Synthesis, Growth and Characterization of Organic Nonlinear Optical Single Crystals of 4-Bromo-4'-Methyl Benzylidene Aniline. ResearchGate. [Link]
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An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-2-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Drug Discovery
4-Bromo-2-(methylsulfonyl)pyridine is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its utility as a versatile synthetic intermediate stems from the unique reactivity conferred by its trifunctionalized pyridine core. The electron-withdrawing methylsulfonyl group and the strategically positioned bromine atom make it an excellent substrate for a variety of cross-coupling reactions and nucleophilic substitutions. This reactivity profile allows for the facile introduction of diverse molecular fragments, rendering it a valuable building block in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[1]
This guide provides a comprehensive overview of the safety and handling protocols for 4-Bromo-2-(methylsulfonyl)pyridine, grounded in authoritative data and practical experience. It is designed to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure safe laboratory practices when working with this compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling. While comprehensive experimental data for 4-Bromo-2-(methylsulfonyl)pyridine is not extensively published, the following table summarizes key identification and available physical data.
| Property | Value | Source |
| Chemical Name | 4-Bromo-2-(methylsulfonyl)pyridine | N/A |
| CAS Number | 1209459-93-7 | [2][3] |
| Molecular Formula | C₆H₆BrNO₂S | [2][3] |
| Molecular Weight | 236.09 g/mol | [3] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 96-101 °C (for the related compound 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide) | |
| Boiling Point | No data available | N/A |
| Storage Temperature | 2-8°C, under an inert atmosphere | [3] |
Hazard Identification and GHS Classification
4-Bromo-2-(methylsulfonyl)pyridine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
| Hazard Statement | Code | Description |
| H302 | Harmful if swallowed | |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation |
The signal word for this compound is Warning .
Toxicological Profile
Causality of Hazards: The toxicological effects of 4-Bromo-2-(methylsulfonyl)pyridine are likely attributable to its chemical structure. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing sulfonyl group, can lead to reactions with biological nucleophiles, causing irritation and potential cellular damage. The bromine atom can also contribute to its reactivity and toxic profile.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when handling 4-Bromo-2-(methylsulfonyl)pyridine to minimize exposure and mitigate risks.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] The fume hood provides primary containment and protects the user from inhaling dust or vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following diagram illustrates the essential PPE for handling 4-Bromo-2-(methylsulfonyl)pyridine.
Figure 1: Essential Personal Protective Equipment for handling 4-Bromo-2-(methylsulfonyl)pyridine.
Handling Procedures
-
Avoid all personal contact: This includes inhalation, ingestion, and skin/eye contact.
-
Use in a well-ventilated area: A chemical fume hood is strongly recommended.[4]
-
Do not eat, drink, or smoke when using this product.
-
Keep containers securely sealed when not in use.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Recommended storage temperature is 2-8°C.[3]
-
Store under an inert atmosphere to prevent degradation.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill Response
A well-defined spill response plan is essential for mitigating the impact of an accidental release.
Figure 2: Step-by-step workflow for responding to a spill of 4-Bromo-2-(methylsulfonyl)pyridine.
Spill Decontamination:
-
For small spills: Carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for waste disposal.[7]
-
For liquid spills (if dissolved): Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Decontamination of the area: After the bulk of the material has been removed, decontaminate the area by washing with soap and water.[8] For spills of brominated compounds, a 5-10% solution of sodium thiosulfate can be used to neutralize any remaining residue.[9]
-
Waste Disposal: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
Disposal Considerations
The disposal of 4-Bromo-2-(methylsulfonyl)pyridine and its contaminated waste must be handled by a licensed chemical destruction plant.[4] Controlled incineration with flue gas scrubbing is a suitable method. Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed. Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[4]
Application in Drug Development: A Focus on Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. 4-Bromo-2-(methylsulfonyl)pyridine serves as a key building block in the synthesis of targeted therapies, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]
The bromine atom at the 4-position and the methylsulfonyl group at the 2-position of the pyridine ring provide two reactive sites for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][11] This reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl groups.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling
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An In-Depth Technical Guide to the Reactivity of 4-Bromo-2-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
4-Bromo-2-(methylsulfonyl)pyridine stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient pyridine ring further activated by a potent electron-withdrawing methylsulfonyl group at the C2 position, coupled with a versatile bromine handle at the C4 position, renders it a highly reactive and strategically valuable substrate. This guide provides a comprehensive exploration of the reactivity of 4-bromo-2-(methylsulfonyl)pyridine, offering insights into the mechanistic underpinnings of its key transformations and providing detailed, field-proven protocols for its application in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Core Reactivity Principles: An Electronically Primed System
The reactivity of 4-bromo-2-(methylsulfonyl)pyridine is fundamentally governed by the synergistic interplay of the pyridine nitrogen and the methylsulfonyl group. The inherent electron-deficient nature of the pyridine ring is significantly amplified by the strong inductive and mesomeric electron-withdrawing effects of the sulfonyl group. This electronic pull creates pronounced electrophilic sites at the C2, C4, and C6 positions, making the molecule exceptionally susceptible to nucleophilic attack.[1]
The bromine atom at the C4 position serves a dual role. It acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.
Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine
A robust and scalable synthesis of 4-bromo-2-(methylsulfonyl)pyridine is crucial for its widespread application. While various synthetic routes to substituted bromopyridines exist[2][3], a common strategy involves the oxidation of a corresponding thioether precursor. A representative, multi-step synthesis is outlined below.
Experimental Protocol: Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine
Step 1: Synthesis of 4-Bromo-2-chloropyridine
A common starting material for related structures involves the conversion of a pyridine N-oxide. For the synthesis of 4-bromo-2-chloropyridine, a suitable precursor would be 2-chloro-4-nitropyridine N-oxide, which can undergo a Sandmeyer-type reaction to introduce the bromine.
Step 2: Thiolation of 4-Bromo-2-chloropyridine
The chloro-substituent at the C2 position is more labile towards nucleophilic substitution than the bromo-substituent at C4. This differential reactivity allows for selective displacement of the chloride with a sulfur nucleophile.
-
To a solution of 4-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-bromo-2-(methylthio)pyridine.
Step 3: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine
The final step involves the oxidation of the thioether to the corresponding sulfone.
-
Dissolve the 4-bromo-2-(methylthio)pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-2-(methylsulfonyl)pyridine.
Key Reaction Classes and Methodologies
The strategic positioning of the electron-withdrawing sulfonyl group and the bromine leaving group dictates the primary modes of reactivity for 4-bromo-2-(methylsulfonyl)pyridine. These can be broadly categorized into nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pronounced electrophilicity of the pyridine ring, particularly at the C4 and C6 positions, makes SNAr a highly favorable reaction pathway. The strong electron-withdrawing nature of the 2-methylsulfonyl group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[4][5]
The choice of solvent and base is critical for successful SNAr reactions. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the charged intermediate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often employed to neutralize the acid generated during the reaction without competing with the primary nucleophile.
This protocol describes a general procedure for the reaction of 4-bromo-2-(methylsulfonyl)pyridine with a primary or secondary amine.
-
To a solution of 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond in 4-bromo-2-(methylsulfonyl)pyridine provides a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.[2][6] This reaction is widely employed in the synthesis of biaryl and heteroaryl-aryl structures.[7][8]
The choice of palladium catalyst, ligand, and base are interdependent and crucial for high yields. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[6]
-
In a reaction vessel, combine 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base like potassium carbonate (2.0 eq).[9]
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [10] (Analogous) |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 4 | 92 | General Protocol |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines.
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][13]
The Sonogashira reaction is sensitive to the choice of catalyst, co-catalyst, base, and solvent. A palladium(0) species, often generated in situ from a Pd(II) precursor, is the active catalyst. Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper acetylide intermediate. An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.
-
To a solution of 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add phenylacetylene (1.2 eq).
-
Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).[13]
-
Heat the reaction mixture to 50-70 °C under an inert atmosphere for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 88 | [13] (Analogous) |
| Pd(OAc)₂ | - (Cu-free) | PPh₃, Cs₂CO₃ | DMF | 120 | 12 | 75 | General Protocol |
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[14][15][16]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the reductive elimination step of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.
-
In a glovebox, charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.05 eq), and a strong base like sodium tert-butoxide (1.4 eq).
-
Add 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq) and aniline (1.2 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 90 | [14] (Analogous) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 82 | General Protocol |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines.
Conclusion
4-Bromo-2-(methylsulfonyl)pyridine is a highly activated and versatile substrate for a range of important synthetic transformations. Its electronic properties make it an excellent candidate for nucleophilic aromatic substitution, while the bromine atom serves as a reliable handle for various palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in the synthesis of complex molecules for drug discovery and materials science. The judicious choice of reaction conditions, particularly the catalyst, ligand, base, and solvent, is paramount to achieving high yields and selectivities in these transformations.
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)pyridine
Introduction: The Strategic Importance of 2-(Methylsulfonyl)pyridine Scaffolds
In the landscape of modern drug discovery and development, the 2-(methylsulfonyl)pyridine moiety has emerged as a privileged scaffold. Its unique electronic properties, characterized by the potent electron-withdrawing nature of the methylsulfonyl group, impart desirable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This structural unit is a cornerstone in the design of a diverse array of therapeutic agents, from kinase inhibitors in oncology to modulators of central nervous system targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this core, enabling the efficient formation of carbon-carbon bonds to introduce a wide range of molecular complexity.[1] This application note provides a comprehensive guide to the Suzuki coupling of 4-bromo-2-(methylsulfonyl)pyridine, offering a detailed protocol, mechanistic insights, and practical troubleshooting advice for researchers in medicinal chemistry and process development.
Mechanistic Underpinnings: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-(methylsulfonyl)pyridine to form a Pd(II) intermediate. The electron-deficient nature of the pyridine ring, amplified by the 2-methylsulfonyl group, facilitates this rate-determining step.[2]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic substituent to the palladium center, displacing the bromide.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Protocol for the Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)pyridine
This protocol provides a robust starting point for the coupling of 4-bromo-2-(methylsulfonyl)pyridine with a variety of aryl and heteroaryl boronic acids.
Reagents and Materials
-
4-Bromo-2-(methylsulfonyl)pyridine
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system with a bulky phosphine ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with 10-20% water)
-
Anhydrous, degassed solvents
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Experimental Procedure
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of 4-bromo-2-(methylsulfonyl)pyridine is highly dependent on the careful selection of the reaction components. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | The electron-deficient nature of the substrate generally favors catalysts with electron-rich and bulky ligands to promote reductive elimination.[2] For challenging couplings, more advanced catalyst systems may be required. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is crucial for the formation of the boronate species.[5] K₃PO₄ and Cs₂CO₃ are often effective for heteroaromatic substrates. |
| Solvent | 1,4-Dioxane, Toluene, DMF, often with 10-20% H₂O | A polar aprotic solvent is typically used. The addition of water can enhance the solubility of the base and facilitate transmetalation.[5] However, excessive water can lead to hydrolysis of the boronic acid. |
| Temperature | 80 - 120 °C (conventional heating), up to 150 °C (microwave) | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. Microwave irradiation can significantly reduce reaction times.[6] |
| Boronic Acid Equivalent | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is used to compensate for potential homocoupling and protodeboronation side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Screen different bases and solvent systems (see table above).- Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Use a minimal, yet effective, amount of water in the solvent mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure a strictly inert atmosphere.- Use a catalyst system known to promote efficient transmetalation. |
| Catalyst Deactivation | - Coordination of the pyridine nitrogen to the palladium center | - Use a ligand that sterically shields the palladium center.- Consider using a different palladium precursor. |
| Difficult Purification | - Co-elution of product with byproducts or residual catalyst | - Optimize the chromatographic conditions (try different solvent systems or stationary phases).- Consider a crystallization or distillation step if applicable.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-bromo-2-(methylsulfonyl)pyridine is a powerful and versatile method for the synthesis of highly valuable 4-aryl-2-(methylsulfonyl)pyridines. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling the efficient and reliable synthesis of these important molecular building blocks.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 25, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 25, 2026, from [Link]
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Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
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(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023, August 16). Retrieved January 25, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved January 25, 2026, from [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
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The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 25, 2026, from [Link]
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The Strategic Synthesis of Kinase Inhibitors Using 4-Bromo-2-(methylsulfonyl)pyridine: A Medicinal Chemist's Guide
An Application and Protocol Guide
Abstract
This guide provides a detailed technical overview and validated protocols for the application of 4-Bromo-2-(methylsulfonyl)pyridine as a versatile building block in the synthesis of protein kinase inhibitors. We delve into the core chemical principles that make this reagent exceptionally useful, focusing on its dual reactivity in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. For researchers, medicinal chemists, and drug development professionals, this document offers a strategic framework for leveraging this scaffold to rapidly generate diverse libraries of potent and selective kinase inhibitors.
Introduction: The Strategic Value of a Bifunctional Reagent
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The quest for novel, potent, and selective inhibitors requires access to versatile chemical scaffolds that can be readily and systematically modified.
4-Bromo-2-(methylsulfonyl)pyridine emerges as a preeminent starting material in this context. Its structure is ingeniously predisposed for divergent synthesis:
-
The Pyridine Core: This nitrogenous heterocycle is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors.[2] It can form crucial hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site.
-
The 4-Bromo Substituent: This serves as a classical handle for Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic installation of diverse aryl and heteroaryl moieties to probe deeper into the ATP pocket and achieve selectivity.[3][4]
-
The 2-(Methylsulfonyl) Group: The sulfone is a powerful electron-withdrawing group. In concert with the ring nitrogen, it strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr).[5] This allows the bromine at the C4 position to be efficiently displaced by a wide range of nucleophiles, particularly amines, providing a complementary route for library generation.
This dual reactivity profile enables chemists to rapidly create a matrix of compounds from a single, advanced intermediate, significantly accelerating structure-activity relationship (SAR) studies.
Core Mechanistic Principles: A Tale of Two Reactivities
Understanding the causality behind the synthetic choices is paramount. The utility of 4-Bromo-2-(methylsulfonyl)pyridine hinges on the chemoselective exploitation of its two primary reaction pathways.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of medicinal chemistry for forging C-N and C-O bonds on aromatic systems.[5] For this reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups, and there must be a good leaving group.
In our scaffold, the methylsulfonyl group at C2 and the pyridine nitrogen work synergistically to withdraw electron density from the ring, particularly from the C4 position. This makes the carbon atom bearing the bromine highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The strong electron-withdrawing capacity of the sulfone group provides critical stabilization to this intermediate, lowering the activation energy and driving the reaction forward.[6] This makes the displacement of the bromide—a good leaving group—highly favorable, even with moderately strong nucleophiles like primary and secondary amines.
Pathway B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] The reaction is prized for its operational simplicity, mild conditions, and exceptional tolerance of a wide variety of functional groups, making it ideal for late-stage diversification in drug discovery.[7]
The C4-Br bond of our scaffold is a prime substrate for the catalytic cycle of the Suzuki reaction. The cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
This pathway allows for the introduction of complex aromatic and heteroaromatic systems that can occupy specific sub-pockets of a kinase active site, often leading to significant gains in potency and selectivity.
Synthetic Workflow and Protocols
The following diagram and protocols provide a validated, step-by-step guide for utilizing 4-Bromo-2-(methylsulfonyl)pyridine in the synthesis of kinase inhibitor precursors.
General Synthetic Workflow
Caption: Divergent synthetic pathways from 4-Bromo-2-(methylsulfonyl)pyridine.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the reaction of 4-Bromo-2-(methylsulfonyl)pyridine with a representative amine, morpholine. This procedure is broadly applicable to a range of primary and secondary amines.
Objective: To synthesize 4-(morpholino)-2-(methylsulfonyl)pyridine.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol, 252 mg).
-
Add anhydrous DMSO (5 mL) to dissolve the starting material.
-
Add morpholine (1.2 mmol, 105 µL) to the solution, followed by DIPEA (2.0 mmol, 348 µL).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to yield the desired product.
Trustworthiness Note: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HBr generated during the reaction without competing with the primary nucleophile. DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature stabilizes the charged Meisenheimer intermediate.[8]
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 4-Bromo-2-(methylsulfonyl)pyridine with a representative boronic acid, 4-phenoxyphenylboronic acid, a common fragment in BTK inhibitors.[9]
Objective: To synthesize 4-(4-phenoxyphenyl)-2-(methylsulfonyl)pyridine.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq)
-
4-Phenoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube or round-bottom flask, combine 4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol, 252 mg), 4-phenoxyphenylboronic acid (1.2 mmol, 257 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed prior to use.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 0-30% ethyl acetate in hexanes) to afford the target compound.
Trustworthiness Note: The choice of a phosphine-ligated palladium catalyst is standard for Suzuki couplings.[10] The aqueous base (K₂CO₃ in dioxane/water) is critical for the transmetalation step of the catalytic cycle. Ensuring an oxygen-free environment is essential to prevent the degradation of the Pd(0) catalyst.
Data Presentation: Representative Yields
The following table summarizes expected outcomes for the protocols described above with various partners, demonstrating the versatility of the scaffold.
| Reaction Pathway | Partner | Product Structure | Typical Yield |
| SNAr | Aniline | 4-(phenylamino)-2-(methylsulfonyl)pyridine | 75-90% |
| SNAr | Piperidine | 4-(piperidin-1-yl)-2-(methylsulfonyl)pyridine | 80-95% |
| Suzuki | Phenylboronic acid | 4-phenyl-2-(methylsulfonyl)pyridine | 70-85% |
| Suzuki | 3-Pyridylboronic acid | 4-(pyridin-3-yl)-2-(methylsulfonyl)pyridine | 65-80% |
Yields are estimates based on analogous reactions in the literature and may vary based on reaction scale and purification efficiency.
Application in Kinase Inhibitor Biology
Compounds synthesized from 4-Bromo-2-(methylsulfonyl)pyridine often target the ATP-binding site of kinases. For example, many inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling, utilize similar scaffolds.[11][12] Inhibition of BTK is a clinically validated strategy for treating B-cell malignancies like Chronic Lymphocytic Leukemia (CLL).[9]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing BTK inhibition.
Conclusion
4-Bromo-2-(methylsulfonyl)pyridine represents a powerful and versatile platform for the synthesis of kinase inhibitors. Its capacity for undergoing both nucleophilic aromatic substitution and Suzuki cross-coupling provides medicinal chemists with a reliable and efficient strategy for generating diverse chemical libraries. The protocols outlined in this guide are robust and grounded in established chemical principles, offering a solid foundation for researchers aiming to accelerate their drug discovery programs in the competitive field of kinase inhibition.
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Ahmad, G., Rasool, N., Qamar, M.U., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Arabian Journal of Chemistry, 14, 103270.
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Porta, C., Cuzzocrea, S., & Ciccone, G. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(11), 3469.
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Khan, I., Ibrar, A., Abbas, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2291.
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
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Ila, H., & Junjappa, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
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Li, W., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Pharmaceuticals, 16(12), 1746.
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Kim, D. W., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7448–7468.
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Ciancetta, A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(22), 6932–6942.
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Advani, R. H., et al. (2018). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). ResearchGate.
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Dunsford, J. J., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31448–31451.
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Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(9), 1121–1130.
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Attwood, M. M., Fabbro, D., Sokolov, A. V., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781–14853.
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Isherwood, M., et al. (2011). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 9(16), 5791–5799.
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Chemistry : The Mystery of Molecules. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
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Dell'Erba, C., et al. (2001). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate.
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da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2843.
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Kaur, N. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(10), 1032.
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BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
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Di Tinco, R., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3564.
-
Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(15), 6548–6556.
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Zhang, Y., Liu, D., & Zhao, L. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885.
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Ciccone, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences, 22(14), 7593.
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Liu, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(5), 617–629.
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Ciccone, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4328.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Inno Pharmchem.
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Wotring, J. W., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4238–4242.
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Application Notes & Protocols: The Strategic Application of 4-Bromo-2-(methylsulfonyl)pyridine in Modern Medicinal Chemistry
Introduction: Unveiling a Powerhouse Building Block
In the landscape of contemporary drug discovery, the strategic selection of synthetic building blocks is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. Among the vast arsenal of heterocyclic reagents, 4-Bromo-2-(methylsulfonyl)pyridine has emerged as a particularly valuable and versatile intermediate. Its utility is rooted in a unique electronic architecture: the potent electron-withdrawing nature of the methylsulfonyl group at the C2 position profoundly influences the reactivity of the entire pyridine scaffold. This activation, coupled with the synthetically tractable bromine atom at the C4 position, provides medicinal chemists with a dual-functionality handle for sophisticated molecular engineering.
This guide provides an in-depth exploration of the reactivity profile of 4-Bromo-2-(methylsulfonyl)pyridine, offering field-tested insights and detailed protocols for its strategic deployment in drug development workflows. We will move beyond simple procedural lists to explain the underlying chemical principles that govern its reactivity, enabling researchers to make informed decisions in their synthetic campaigns.
Physicochemical Properties and Reactivity Profile
The predictive power of a reagent lies in a thorough understanding of its intrinsic properties. The substitution pattern of 4-Bromo-2-(methylsulfonyl)pyridine creates a highly polarized and electron-deficient aromatic system, which is the cornerstone of its synthetic utility.
| Property | Value | Source |
| CAS Number | 1209459-93-7 | [1] |
| Molecular Formula | C₆H₆BrNO₂S | [1] |
| Molecular Weight | 236.08 g/mol | [1] |
| Appearance | Off-white to yellow solid | - |
The pyridine nitrogen and the sulfonyl group synergistically withdraw electron density from the ring, making it highly susceptible to nucleophilic attack.[2] Concurrently, the bromine atom at the C4 position serves as a prime leaving group for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for selective, stepwise functionalization, a critical advantage in multi-step syntheses.
Caption: Reactivity map of 4-Bromo-2-(methylsulfonyl)pyridine.
Core Synthetic Applications & Protocols
The strategic value of this reagent is best demonstrated through its application in two of the most powerful reaction classes in modern medicinal chemistry: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Application Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the linkage of the pyridine core to a diverse array of aryl or heteroaryl moieties. The electron-deficient nature of the pyridine ring in 4-Bromo-2-(methylsulfonyl)pyridine makes the C4-Br bond an excellent substrate for the initial oxidative addition step in the catalytic cycle.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a reliable choice as the tetrakis(triphenylphosphine)palladium(0) complex is pre-activated. For more challenging couplings, catalysts with specialized ligands like Pd(dppf)Cl₂ may be necessary to promote reductive elimination.[3]
-
Base: A base is crucial for the transmetalation step, activating the boronic acid partner. An inorganic base like K₃PO₄ or K₂CO₃ is often preferred due to its efficacy and favorable solubility in aqueous/organic mixtures.[4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard.[4] The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Step-by-Step Protocol: Synthesis of 4-(Aryl)-2-(methylsulfonyl)pyridine
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[4]
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours).
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Self-Validating Data Table:
| Parameter | Recommended Value/Reagent | Rationale & Expected Outcome |
| Equivalents (Boronic Acid) | 1.2 equiv | A slight excess ensures complete consumption of the limiting reagent. |
| Catalyst Loading | 2-5 mol% | Balances reaction rate and cost. Higher loading may be needed for unreactive partners. |
| Base | K₃PO₄ (2.0 equiv) | Strong, non-nucleophilic base effective for transmetalation.[4] |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Good balance of solubility for organic and inorganic components.[4] |
| Temperature | 90 °C | Provides sufficient thermal energy for catalysis without significant decomposition. |
| Typical Yield | 60-95% | Yield is substrate-dependent. Electron-rich boronic acids tend to react faster. |
| Characterization | ¹H NMR, ¹³C NMR, HRMS | Confirm structure and purity. Expect characteristic shifts for the newly coupled aryl group. |
Application Protocol 2: Buchwald-Hartwig Amination at the C4 Position
This reaction is invaluable for installing amine functionalities, a common feature in many bioactive molecules. The principles are similar to Suzuki coupling, involving a palladium-catalyzed cycle, but with an amine nucleophile and a different ligand/base system.
Causality Behind Experimental Choices:
-
Ligand: Buchwald-Hartwig amination requires specialized phosphine ligands to facilitate C-N bond formation. Bulky, electron-rich ligands like XPhos or SPhos are often essential for promoting the reductive elimination step, which is typically the rate-limiting step for C-N coupling.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.
Step-by-Step Protocol: Synthesis of N-(Aryl/Alkyl)-2-(methylsulfonyl)pyridin-4-amine
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Synthetic Strategy Workflow: Constructing a Kinase Inhibitor Scaffold
To illustrate the power of this reagent, let's consider a hypothetical workflow for synthesizing a substituted aminopyridine, a common scaffold in kinase inhibitors. This strategy leverages the orthogonal reactivity of the C4 and C2 positions.
Caption: Stepwise functionalization workflow.
This workflow demonstrates the strategic advantage of 4-Bromo-2-(methylsulfonyl)pyridine. The more robust cross-coupling reaction is performed first on the C4-Br bond. Subsequently, the highly activated C2 position allows for a nucleophilic aromatic substitution to displace the methylsulfonyl group, which acts as an excellent leaving group, to install the final amine functionality. This level of synthetic control is crucial for building complex molecular libraries for structure-activity relationship (SAR) studies.
Safety and Handling
-
Hazard Class: Handle as a typical irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
4-Bromo-2-(methylsulfonyl)pyridine is far more than a simple halogenated heterocycle; it is a strategically designed building block that offers dual, orthogonal reactivity. The electron-withdrawing sulfonyl group primes the molecule for both palladium-catalyzed transformations at the C4 position and nucleophilic substitution at the C2 position. By understanding the chemical principles that govern these reactions, medicinal chemists can leverage this reagent to streamline the synthesis of complex, high-value compounds, thereby accelerating the drug discovery process. The protocols and insights provided herein serve as a robust foundation for the successful integration of this versatile tool into any synthetic chemistry program.
References
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Available at: [Link]
-
A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Available at: [Link]
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Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (n.d.). MDPI. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). National Institutes of Health (NIH). Available at: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Heterocycles. Available at: [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). PubMed. Available at: [Link]
-
Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[ 2,3- b ] pyridine derivatives. (2020). ResearchGate. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PubMed Central. Available at: [Link]
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- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-2-(methylsulfonyl)pyridine in the Discovery of Next-Generation Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to form key interactions with biological targets and its favorable pharmacokinetic properties.[1][2] Among the vast arsenal of functionalized pyridines, 4-Bromo-2-(methylsulfonyl)pyridine has emerged as a particularly valuable building block. Its unique electronic properties, conferred by the electron-withdrawing methylsulfonyl group and the strategically positioned bromine atom, make it a versatile synthon for the construction of complex, biologically active molecules. This application note delves into the utility of 4-Bromo-2-(methylsulfonyl)pyridine in drug discovery, with a focus on its application in the synthesis of targeted kinase inhibitors.
The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] These reactions are fundamental to modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6] The methylsulfonyl group at the 2-position, being strongly electron-withdrawing, activates the pyridine ring for nucleophilic aromatic substitution and modulates the pKa of the pyridine nitrogen, which can be critical for optimizing drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Application Focus: Synthesis of Lorlatinib (PF-06463922), a Potent ALK/ROS1 Inhibitor
A prime example showcasing the utility of 4-Bromo-2-(methylsulfonyl)pyridine is in the synthesis of Lorlatinib (PF-06463922) , a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[7][8] Lorlatinib is a macrocyclic inhibitor designed to be active against a wide range of resistance mutations that can arise during treatment with earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier to treat brain metastases.[9][10][11]
The synthesis of a key intermediate for Lorlatinib involves a crucial Suzuki-Miyaura cross-coupling reaction where 4-Bromo-2-(methylsulfonyl)pyridine is coupled with a boronic acid derivative. This reaction highlights the reliability and efficiency of using this building block to construct the core structure of the final drug molecule.
Experimental Workflow: Suzuki-Miyaura Coupling in Lorlatinib Synthesis
The following diagram illustrates the key bond formation facilitated by the Suzuki-Miyaura coupling in the synthesis of a Lorlatinib intermediate.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemistry.tcd.ie [chemistry.tcd.ie]
Application Notes and Protocols: The Synthetic Utility of 4-Bromo-2-(methylsulfonyl)pyridine
Introduction: A Versatile Heterocyclic Building Block
4-Bromo-2-(methylsulfonyl)pyridine is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its chemical architecture, featuring a pyridine core, a strategically placed bromine atom, and a potent electron-withdrawing methylsulfonyl group, offers a versatile platform for constructing complex molecular frameworks.
The inherent electron-deficient nature of the pyridine ring is further amplified by the powerful inductive and resonance effects of the methylsulfonyl group (-SO₂Me) at the C2 position.[1][2] This electronic profile accomplishes two critical objectives for synthetic utility:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The sulfonyl group, in concert with the ring nitrogen, strongly activates the C4 and C6 positions towards nucleophilic attack. With bromine occupying the C4 position as a competent leaving group, this site becomes a prime target for SNAr reactions.[3][4]
-
Facilitation of Transition-Metal-Catalyzed Cross-Coupling: The carbon-bromine bond at the C4 position serves as a classic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[5][6]
This guide provides an in-depth exploration of the primary reaction classes involving 4-Bromo-2-(methylsulfonyl)pyridine, offering detailed experimental protocols, mechanistic insights, and practical guidance for its application in modern synthesis.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[6] For 4-Bromo-2-(methylsulfonyl)pyridine, this reaction provides a robust method to introduce diverse aryl or vinyl substituents at the C4 position.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligand, base, and solvent is critical for achieving high yields. Phosphine ligands stabilize the palladium catalyst and modulate its reactivity, while the base is essential for the transmetalation step.[8] A mixture of an organic solvent like 1,4-dioxane with water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[9]
Experimental Protocol: Synthesis of 4-Aryl-2-(methylsulfonyl)pyridines
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-(methylsulfonyl)pyridine with a generic arylboronic acid.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol, 236.09 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 24.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add 4-Bromo-2-(methylsulfonyl)pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(methylsulfonyl)pyridine.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table provides representative conditions adapted from protocols for similar bromopyridine substrates.[9][10]
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 90 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 82-92 |
| 4-Vinylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 4 | 75-85 |
Workflow Visualization
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[11] This reaction is particularly valuable in drug discovery, where the arylamine moiety is a common pharmacophore. Using 4-Bromo-2-(methylsulfonyl)pyridine, this reaction allows for the introduction of primary or secondary amines at the C4 position.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[12] A key distinction is the crucial role of bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos). These ligands facilitate the challenging reductive elimination step that forms the C-N bond, which is often the rate-limiting step of the cycle.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11]
Experimental Protocol: Synthesis of 4-Amino-2-(methylsulfonyl)pyridines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Bromo-2-(methylsulfonyl)pyridine with a generic amine.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol, 236.09 mg)
-
Amine (primary or secondary) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Schlenk tube
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the anhydrous solvent (5 mL) and stir for 5 minutes to form the active catalyst.
-
Add 4-Bromo-2-(methylsulfonyl)pyridine followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
The table below summarizes representative conditions for the amination of bromopyridine substrates.
| Amine Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos (2/4) | NaOtBu | Toluene | 110 | 80-95 |
| Morpholine | Pd₂(dba)₃ / XPhos (2/4) | Cs₂CO₃ | Dioxane | 100 | 85-98 |
| Benzylamine | Pd(OAc)₂ / BINAP (2/3) | NaOtBu | Toluene | 100 | 75-90 |
| n-Hexylamine | Pd₂(dba)₃ / Xantphos (2/4) | K₃PO₄ | Dioxane | 110 | 70-85 |
Workflow Visualization
Caption: Experimental workflow for Buchwald-Hartwig amination.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the methylsulfonyl group at C2 makes the pyridine ring highly electrophilic, particularly at the C4 position. This renders 4-Bromo-2-(methylsulfonyl)pyridine an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][4]
Mechanistic Rationale
SNAr reactions on pyridines proceed via a two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[14] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative ring nitrogen and the oxygen atoms of the sulfonyl group. This stabilization is the key reason for the high reactivity of the substrate.
-
Elimination of Leaving Group: Aromaticity is restored by the expulsion of the bromide ion, yielding the substituted pyridine product.
This pathway is favored by strong nucleophiles, polar aprotic solvents that can stabilize the charged intermediate, and often requires heat to overcome the initial activation energy barrier.
Experimental Protocol: General SNAr Reaction
This protocol provides a general method for the reaction of 4-Bromo-2-(methylsulfonyl)pyridine with various nucleophiles (e.g., alkoxides, thiolates, amines).
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol, 236.09 mg)
-
Nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide) (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL)
-
Reaction vial or round-bottom flask
Procedure:
-
To a dry reaction vial, add 4-Bromo-2-(methylsulfonyl)pyridine and the nucleophile.
-
Add the anhydrous polar aprotic solvent (DMF or DMSO).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 60-120 °C).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product or prepare for extraction.
-
If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: SNAr Reaction Conditions
| Nucleophile (Nu-H) | Base (if needed) | Solvent | Temp (°C) | Product |
| Methanol | NaH | THF/DMF | 60 | 4-Methoxy-2-(methylsulfonyl)pyridine |
| Thiophenol | K₂CO₃ | DMF | 80 | 4-(Phenylthio)-2-(methylsulfonyl)pyridine |
| Piperidine | None (reagent is base) | DMSO | 120 | 4-(Piperidin-1-yl)-2-(methylsulfonyl)pyridine |
| Sodium Azide | NaN₃ | DMSO | 100 | 4-Azido-2-(methylsulfonyl)pyridine |
Workflow Visualization
Caption: Experimental workflow for Nucleophilic Aromatic Substitution.
Safety and Handling
4-Bromo-2-(methylsulfonyl)pyridine is an irritant and may be harmful if swallowed or inhaled.[15] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Bases like sodium tert-butoxide are corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
4-Bromo-2-(methylsulfonyl)pyridine is a powerful and versatile building block for organic synthesis. The distinct reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions and the activation of the pyridine ring towards nucleophilic aromatic substitution provide chemists with a reliable and adaptable toolkit. The protocols and principles outlined in this guide offer a solid foundation for researchers to leverage this reagent in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
-
Bao Nguyen, Edward J. Emmett, and Michael C. Willis. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Muhammad, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
All About Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
-
Bar-Eli, M., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, A., et al. (2018). Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega. Available at: [Link]
-
Li, B., et al. (2015). Palladium-catalyzed Ortho-Sulfonylation of 2-aryloxypyridines and Subsequent Formation of Ortho-Sulfonylated Phenols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Takeda, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]
-
Brandsma, L., et al. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. Available at: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
MacMillan, D. W. C., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. Available at: [Link]
-
Siddiqa, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]
-
Shishoo, C. J., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]
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Willis, M. C., et al. (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Organic Letters. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. Available at: [Link]
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The Synthetic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
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Lairson, L. L., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]
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Studer, A., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Available at: [Link]
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Royal Society of Chemistry. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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The Synthetic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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The Versatile Scaffolding of 4-Bromo-2-(methylsulfonyl)pyridine: A Guide to Application and Protocol
Introduction: Unveiling a Privileged Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of highly functionalized heterocyclic moieties is paramount to achieving desired pharmacological and physicochemical properties. Among these, the pyridine scaffold remains a cornerstone, present in a multitude of FDA-approved drugs and advanced materials.[1] This guide focuses on a particularly valuable and versatile derivative: 4-Bromo-2-(methylsulfonyl)pyridine .
This building block is distinguished by a unique confluence of reactive sites. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is significantly amplified by the potent electron-withdrawing nature of the methylsulfonyl group at the C2 position. The bromine atom at the C4 position serves as an excellent leaving group and a handle for a variety of transition-metal-catalyzed cross-coupling reactions. This strategic arrangement of functional groups makes 4-Bromo-2-(methylsulfonyl)pyridine an ideal substrate for sequential and regioselective modifications, enabling the rapid construction of complex molecular architectures.
This document provides a comprehensive overview of the applications of 4-Bromo-2-(methylsulfonyl)pyridine, complete with detailed experimental protocols for its key transformations. The insights and procedures herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of a building block is crucial for its effective application.
| Property | Value |
| CAS Number | 1209459-93-7 |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
Proposed Synthesis of the Building Block
A robust and scalable synthesis of 4-Bromo-2-(methylsulfonyl)pyridine is essential for its widespread application. While various methods can be envisaged, a common and effective route proceeds from the readily available 2-amino-4-bromopyridine. This pathway involves a diazotization-sulfenylation followed by oxidation.
Protocol 1: Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine
This protocol is a representative procedure based on established chemical transformations.
Step 1: Diazotization of 2-Amino-4-bromopyridine
-
To a stirred solution of 2-amino-4-bromopyridine (1.0 eq) in 48% hydrobromic acid at -5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
Step 2: Sulfenylation
-
In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the NaSMe solution, keeping the temperature below 5 °C. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product, 4-Bromo-2-(methylthio)pyridine, with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Oxidation
-
Dissolve the crude 4-Bromo-2-(methylthio)pyridine in dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-(methylsulfonyl)pyridine.
Key Applications and Protocols
The unique electronic and steric properties of 4-Bromo-2-(methylsulfonyl)pyridine make it a versatile substrate for several key synthetic transformations.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. 4-Bromo-2-(methylsulfonyl)pyridine readily participates in these reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position.
This protocol is based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[2][3]
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
Procedure:
-
To a reaction vessel, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired biaryl product.
Table of Representative Suzuki-Miyaura Reaction Conditions (Adapted from similar systems):
| Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | >85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | >90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | >80 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[4] 4-Bromo-2-(methylsulfonyl)pyridine is an excellent substrate for this reaction, enabling the introduction of primary and secondary amines at the C4 position.
This protocol is a general guideline adapted from established procedures for the amination of bromopyridines.[4][5]
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.5 eq)
-
Solvent (e.g., Toluene, 1,4-dioxane)
Procedure:
-
To a reaction vessel, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, followed by 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq) and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table of Representative Buchwald-Hartwig Reaction Conditions (Adapted from similar systems):
| Amine | Pre-catalyst/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos (2/4) | Cs₂CO₃ (2) | Dioxane | 100 | >90 |
| Morpholine | Pd(OAc)₂ / BINAP (2/3) | NaOtBu (1.5) | Toluene | 90 | >85 |
| n-Butylamine | Pd₂(dba)₃ / RuPhos (1/2) | K₃PO₄ (2) | t-BuOH | 110 | >80 |
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Sulfonyl Activator
The methylsulfonyl group at the C2 position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). In this case, the bromine at the C4 position can be displaced by a variety of nucleophiles. However, it is important to note that in some cases, the sulfonyl group itself can act as a leaving group, particularly with strong nucleophiles or under forcing conditions. The regioselectivity is often dependent on the nature of the nucleophile and the reaction conditions. For many nucleophiles, substitution at the C4 position is favored.[6][7]
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine
-
Alcohol or Thiol (1.1 - 2.0 eq)
-
Base (e.g., NaH, K₂CO₃, 1.2 - 2.5 eq)
-
Solvent (e.g., DMF, DMSO, THF)
Procedure:
-
To a stirred solution of the alcohol or thiol in the chosen solvent, add the base at 0 °C or room temperature.
-
Stir for 15-30 minutes to form the corresponding alkoxide or thiolate.
-
Add a solution of 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq) in the same solvent.
-
Heat the reaction mixture if necessary (typically 50-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Application in Kinase Inhibitor Synthesis: A Case Study
The structural motifs accessible from 4-Bromo-2-(methylsulfonyl)pyridine are prevalent in a number of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology.[8][9] For instance, the pyrazolo[3,4-b]pyridine core, which can be constructed using this building block, is a common fragment in the design of Tropomyosin receptor kinase (TRK) inhibitors.[8][10][11]
The general strategy involves an initial Suzuki-Miyaura coupling to install a desired aryl group, followed by a subsequent SNAr or another cross-coupling reaction to introduce a key pharmacophoric element at the C2 position, often displacing the methylsulfonyl group.
Conclusion: A Building Block of Strategic Importance
4-Bromo-2-(methylsulfonyl)pyridine has emerged as a highly valuable and versatile building block for organic synthesis. Its unique electronic properties and strategically positioned reactive handles enable access to a diverse array of complex molecular structures through well-established and reliable synthetic methodologies. The protocols and applications detailed in this guide underscore its utility in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions. For researchers in drug discovery and materials science, a thorough understanding and application of this building block can significantly accelerate the development of novel and impactful molecules.
References
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Al-Masum, M., & El-Sayed, E. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2635. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
-
Robins, M. J., & Uznanski, B. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(18), 5764–5771. [Link]
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Ardini, E., & Boschelli, F. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 11(10), 1143-1157. [Link]
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ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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Drilon, A., & Siena, S. (2021). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 64(23), 16995–17018. [Link]
- G. A. Showell, "Pyridine in Medicinal Chemistry," in Comprehensive Medicinal Chemistry II, 2007, pp. 225-266.
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). International Journal of Molecular Sciences, 23(12), 6475. [Link]
- Wang, T., et al. (2011). Discovery of 4-aminopyrimidines as potent TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4768-4772.
- BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
-
Tai, S., et al. (2019). Microwave-Assisted C–H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. The Journal of Organic Chemistry, 84(15), 9787-9794. [Link]
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2635. [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(32), 5553-5557. [Link]
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Drilon, A., & Siena, S. (2022). Research progress of TRK inhibitors and their structure-activity relationship. European Journal of Medicinal Chemistry, 238, 114457. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chen, X., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 735–739. [Link]
-
Zheng, Q., et al. (2025). Research progress of TRK inhibitors and their structure-activity relationship. European Journal of Medicinal Chemistry, 285, 118183. [Link]
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Kumar, A., & Singh, S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). Journal of Physics: Conference Series, 1983, 012063. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14128-14143. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Molecules, 30(15), 3456. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14128-14143. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Bromo-2-(methylsulfonyl)pyridine
Introduction: A Versatile Scaffold in Modern Chemistry
4-Bromo-2-(methylsulfonyl)pyridine has emerged as a highly valuable and versatile building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the pyridine nitrogen and the 2-methylsulfonyl group, render the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity, coupled with the synthetic tractability of the resulting substituted pyridine cores, has positioned this reagent as a cornerstone for the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the mechanistic underpinnings and practical execution of SNAr reactions utilizing this powerful synthetic tool.
Mechanistic Insights: The Rationale Behind Enhanced Reactivity
The facility of nucleophilic aromatic substitution on 4-bromo-2-(methylsulfonyl)pyridine is a direct consequence of its electronic structure. The reaction proceeds via a stepwise addition-elimination mechanism.[1]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position, which bears the bromine leaving group. This step is typically the rate-determining step of the reaction. The potent electron-withdrawing nature of the methylsulfonyl group at the C2 position, in concert with the inherent electron-deficient character of the pyridine ring, significantly lowers the activation energy for this initial attack.
-
Formation of the Meisenheimer Complex: The nucleophilic addition results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the success of the reaction. In the case of 4-bromo-2-(methylsulfonyl)pyridine, the negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the sulfonyl group through resonance. This delocalization significantly stabilizes the intermediate, thereby favoring its formation.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in the final step through the expulsion of the bromide ion, a good leaving group. This elimination is a rapid process, leading to the formation of the desired 4-substituted-2-(methylsulfonyl)pyridine product.
The strategic placement of the methylsulfonyl group at the C2 position is critical. It acts as a powerful activating group, enhancing the electrophilicity of the C4 position and stabilizing the key Meisenheimer intermediate, thus facilitating the SNAr reaction under relatively mild conditions.
General Protocol for Nucleophilic Aromatic Substitution
This section outlines a general and adaptable protocol for the SNAr reaction of 4-bromo-2-(methylsulfonyl)pyridine with a range of nucleophiles. The specific conditions, including solvent, base, and temperature, may require optimization depending on the nucleophilicity and steric hindrance of the attacking nucleophile.
Reagents and Equipment
-
4-Bromo-2-(methylsulfonyl)pyridine
-
Nucleophile (e.g., primary/secondary amine, thiol, alcohol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Sodium hydride (NaH), Triethylamine (Et3N))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq.).
-
Addition of Reagents: Add the anhydrous solvent, followed by the nucleophile (1.0-1.5 eq.) and the base (1.5-3.0 eq.). For weakly nucleophilic alcohols, pre-formation of the corresponding alkoxide using a strong base like sodium hydride is recommended.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-substituted-2-(methylsulfonyl)pyridine.
Application Examples and Data
The following table summarizes typical reaction conditions for the SNAr of 4-bromo-2-(methylsulfonyl)pyridine with various classes of nucleophiles. These are intended as starting points for optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Benzylamine | K2CO3 | DMF | 80-100 | >85 |
| Secondary Amines | Piperidine | K2CO3 | ACN | Reflux | >90 |
| Anilines | 4-Methoxyaniline | Cs2CO3 | Dioxane | 100-120 | 70-85 |
| Thiols | Thiophenol | Et3N | THF | Room Temp - 60 | >90 |
| Alcohols | Sodium Methoxide | NaOMe | Methanol | Reflux | 75-90 |
| N-Heterocycles | Imidazole | NaH | DMF | 60-80 | 70-85 |
Visualizing the Process
The SNAr Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Workflow
Caption: A typical experimental workflow for the SNAr reaction.
Troubleshooting and Key Considerations
-
Low Reactivity: For less reactive nucleophiles, consider using a more polar aprotic solvent (e.g., DMSO), a stronger base (e.g., NaH for deprotonation of weak nucleophiles), and higher reaction temperatures. Microwave irradiation can also be employed to accelerate the reaction.
-
Side Reactions: In the case of bifunctional nucleophiles, protecting group strategies may be necessary to ensure regioselectivity. The use of excess nucleophile can sometimes lead to double substitution if other reactive sites are present.
-
Moisture Sensitivity: Reactions involving strong bases like sodium hydride are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Work-up and Purification: The basicity of the pyridine product may require an acidic workup to facilitate extraction. However, be mindful of any acid-labile functional groups. Purification by column chromatography may be improved by adding a small amount of triethylamine to the eluent to prevent streaking of the basic product on the silica gel.
Conclusion
4-Bromo-2-(methylsulfonyl)pyridine is a robust and highly activated substrate for nucleophilic aromatic substitution, offering a reliable and efficient pathway to a wide array of 4-substituted pyridine derivatives. A thorough understanding of the underlying mechanism and careful consideration of reaction parameters are key to harnessing the full synthetic potential of this valuable building block. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this versatile reagent into their synthetic strategies.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 4-Bromo-2-(methylsulfonyl)pyridine
Introduction: The Strategic Value of the 4-Bromo-2-(methylsulfonyl)pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone scaffold in modern drug discovery, present in a multitude of FDA-approved therapeutics.[1] Its utility stems from its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and favorably influence the pharmacokinetic properties of drug candidates.[2] The compound 4-Bromo-2-(methylsulfonyl)pyridine is a particularly valuable starting material for medicinal chemists due to its bifunctional nature. It possesses two distinct reactive sites that can be selectively manipulated to generate diverse libraries of novel compounds:
-
The Bromo Group at the C4-Position: This site is primed for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR).
-
The Methylsulfonyl Group at the C2-Position: The methylsulfonyl moiety is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] The electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyridine ring at the C2 and C4 positions, makes this site highly susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols.[6]
This dual reactivity allows for a modular and strategic approach to library synthesis. One can first perform a Suzuki coupling at the C4-position, followed by an SNAr reaction at the C2-position, or vice-versa, to rapidly generate complex molecules with potential biological activity. This document provides detailed application notes on the synthesis of such compounds and protocols for evaluating their biological activities, with a focus on kinase inhibition and anticancer properties.
I. Synthetic Pathways and Key Transformations
The strategic value of 4-Bromo-2-(methylsulfonyl)pyridine lies in its capacity for sequential and regioselective functionalization. Below are representative protocols for key synthetic transformations that leverage the unique reactivity of this scaffold.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7] In the context of 4-Bromo-2-(methylsulfonyl)pyridine, it is used to introduce diverse aromatic and heteroaromatic substituents at the 4-position, a common strategy in the design of kinase inhibitors and other therapeutic agents.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or a dry Schlenk flask equipped with a magnetic stir bar, combine 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₃PO₄ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).[3]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be performed using conventional heating or under microwave irradiation for accelerated reaction times.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-substituted-2-(methylsulfonyl)pyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction for specific substrates.
-
Base: The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction yield and rate.
-
Solvent: The use of a mixed aqueous-organic solvent system is typical for Suzuki reactions, as it facilitates the dissolution of both the organic substrates and the inorganic base.[3] Degassing the solvent is essential to prevent oxidation of the palladium catalyst.
B. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The methylsulfonyl group at the C2-position is a highly effective leaving group, making this position susceptible to nucleophilic attack. This reaction is particularly useful for introducing amine-containing pharmacophores, a key feature in many kinase inhibitors that interact with the hinge region of the kinase active site.[5]
Experimental Protocol: General Procedure for SNAr with Amines
-
Reaction Setup: To a solution of the 2-(methylsulfonyl)pyridine derivative (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or 1-pentanol, add the desired amine nucleophile (1.1 - 1.5 eq.).
-
Base (Optional but often recommended): For less nucleophilic amines or when using an amine salt, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq.) can be added.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) with stirring.[5] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-amino-substituted pyridine derivative.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is often used to dissolve the reactants and facilitate the SNAr reaction. Alcohols like 1-pentanol can also be effective at high temperatures.[5]
-
Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier.
-
Leaving Group: The methylsulfonyl group is superior to halides like chlorine or bromine in many SNAr reactions due to its strong electron-withdrawing nature, which activates the pyridine ring towards nucleophilic attack.
Workflow for Library Synthesis
Caption: A typical synthetic workflow using 4-Bromo-2-(methylsulfonyl)pyridine.
II. Application in Kinase Inhibitor Discovery
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site, and a substituted aromatic tail that occupies the hydrophobic pocket.[9] Compounds derived from 4-Bromo-2-(methylsulfonyl)pyridine are well-suited to this pharmacophore model. For instance, a 2-aminopyridine moiety can act as the hinge-binding element, while an aryl group introduced at the C4-position via Suzuki coupling can occupy the hydrophobic pocket. A prominent target for such inhibitors is the p38 MAP kinase, which is implicated in inflammatory diseases.[6][7]
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway.
Protocol: In Vitro p38α Kinase Assay
This protocol describes a method to determine the inhibitory activity of test compounds against p38α kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
To each well of a white assay plate, add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).
-
Add 10 µL of a solution containing the p38α enzyme and its substrate (ATF2) in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for p38α to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
-
Incubation: Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
III. Application in Anticancer Drug Discovery
The pyridine scaffold is prevalent in numerous anticancer agents, including kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[11] Compounds derived from 4-Bromo-2-(methylsulfonyl)pyridine can be screened for their antiproliferative activity against various cancer cell lines.
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability.[3] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as a purple precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
-
Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |
| Example-1 | p38α | 50 | MCF-7 | 1.2 |
| Example-2 | Aurora A | 25 | HCT-116 | 0.8 |
| Control | Staurosporine | 5 | MCF-7 | 0.01 |
IV. Conclusion and Future Directions
4-Bromo-2-(methylsulfonyl)pyridine is a versatile and powerful building block for the synthesis of novel bioactive compounds. Its orthogonal reactivity at the C2 and C4 positions allows for the efficient generation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for synthesizing derivatives of this scaffold and for evaluating their biological activity in the key therapeutic areas of inflammation and oncology. By combining strategic synthesis with systematic biological screening, researchers can leverage the unique properties of 4-Bromo-2-(methylsulfonyl)pyridine to accelerate the discovery of new drug candidates.
V. References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). National Institutes of Health. [Link]
-
Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). RSC Publishing. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]
-
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (n.d.). PubMed. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]
-
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). PubMed. [Link]
-
Synthesis and anticancer activity of some novel fused pyridine ring system. (n.d.). PubMed. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). National Institutes of Health. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PubMed Central. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]
-
Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-... (n.d.). ResearchGate. [Link]
-
p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. (n.d.). PubMed. [Link]
-
Pyridinylimidazole Based p38 MAP Kinase Inhibitors. (n.d.). PubMed. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. (n.d.). Journal of Biological Chemistry. [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-(methylsulfonyl)pyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with challenging, electron-deficient heterocyclic substrates. Our focus today is the optimization of reactions involving 4-Bromo-2-(methylsulfonyl)pyridine, a substrate known for its unique reactivity profile.
The powerful electron-withdrawing nature of the methylsulfonyl group significantly influences the pyridine ring's electronics, presenting both opportunities and challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and unlock the full synthetic potential of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-2-(methylsulfonyl)pyridine considered a "challenging" substrate for Suzuki coupling?
The primary challenges arise from the electronic properties of the substrate:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This coordination can lead to catalyst deactivation or the formation of off-cycle, inactive complexes, thereby slowing down or halting the reaction.[1][2]
-
Electron-Deficient Ring: The potent electron-withdrawing sulfonyl group makes the C-Br bond susceptible to oxidative addition, which is favorable. However, the overall electron-poor nature of the system can slow down other steps in the catalytic cycle and make the molecule prone to side reactions.
-
Side Reactions: The substrate may be susceptible to nucleophilic attack or decomposition under the strongly basic and high-temperature conditions often employed in Suzuki couplings.
Q2: What is the general mechanistic pathway and how does this substrate influence it?
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-2-(methylsulfonyl)pyridine. This is typically the rate-determining step and is generally facilitated by the electron-deficient nature of the pyridine ring.[3][4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The choice of base is critical to ensure this step is efficient without causing substrate degradation.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
The key challenge with 4-Bromo-2-(methylsulfonyl)pyridine is balancing the conditions to favor this productive cycle over pathways that lead to catalyst inhibition or side reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Problem 1: Low or no conversion of starting material.
Potential Cause A: Catalyst Inhibition/Deactivation
The pyridine nitrogen is a likely culprit, coordinating to the palladium center and preventing catalytic turnover.
-
Expert Analysis: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this inhibition. Bulky, electron-rich ligands are required to both stabilize the active Pd(0) species and sterically hinder the pyridine nitrogen from coordinating too strongly. Such ligands also accelerate the rate-determining oxidative addition and the final reductive elimination steps.[6]
-
Recommended Solution:
-
Ligand Screening: Switch from Pd(PPh₃)₄ to a catalyst system composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand.
-
Bulky Phosphines: Employ dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[7] These have proven effective for coupling electron-deficient heteroaryl halides.
-
NHC Ligands: Consider N-heterocyclic carbene (NHC) ligands, which are strong sigma-donors and can be highly effective.[5]
-
Potential Cause B: Inefficient Transmetalation
The base may not be effective enough to generate the active boronate species, or the boronic acid itself may be unstable.
-
Expert Analysis: Transmetalation requires the formation of a boronate complex (e.g., [R-B(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid.[5] The choice of base and solvent system is crucial for this equilibrium.
-
Recommended Solution:
-
Base Selection: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it has sufficient basicity and good solubility in mixed aqueous/organic solvents.[1][2] Cesium carbonate (Cs₂CO₃) can be effective but is more expensive. Avoid strong bases like NaOH or NaOtBu initially, as they can promote substrate decomposition.
-
Boronic Ester Stability: If protodeborylation (replacement of the boron group with hydrogen) is suspected, switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[8] These are less prone to this common side reaction.
-
| Parameter | Recommendation for Initial Screening | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | Bulky, electron-rich ligand system to overcome catalyst inhibition and promote key steps. |
| Base | K₃PO₄ (2-3 equivalents) | Effective at promoting transmetalation with minimal risk of substrate decomposition.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Aprotic polar solvent that solubilizes reagents well; water is necessary to activate the base. |
| Temperature | 80–100 °C | Provides sufficient thermal energy for oxidative addition without excessive decomposition. |
Problem 2: Significant formation of side products, particularly debromination.
Potential Cause: Hydrodehalogenation
The starting material, 4-Bromo-2-(methylsulfonyl)pyridine, is converted to 2-(methylsulfonyl)pyridine.
-
Expert Analysis: This side reaction occurs when the Ar-Pd(II)-Br intermediate undergoes reaction with a hydride source before transmetalation can occur.[8] Common hydride sources in a reaction mixture include certain bases (e.g., amines), solvents (e.g., alcohols), or impurities.
-
Recommended Solution:
-
Solvent Choice: Strictly avoid alcoholic solvents like methanol or isopropanol. Use high-purity aprotic solvents such as 1,4-dioxane, toluene, or DMF.
-
Base Purity: Ensure the base is free of contaminants. Using an inorganic base like K₃PO₄ or Cs₂CO₃ is generally safer than organic amine bases in this context.
-
Degassing: Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) to remove oxygen. While not a direct cause of hydrodehalogenation, oxidative degradation of the catalyst or ligands can lead to unpredictable side reactions.
-
Problem 3: Reaction works, but the yield is consistently moderate (e.g., 40-60%).
Potential Cause: Incomplete Reaction or Competing Decomposition
The reaction may be reaching a point where the rate of product formation is equaled or surpassed by the rate of catalyst deactivation or substrate/product decomposition.
-
Expert Analysis: For challenging substrates, fine-tuning the reaction parameters is essential to push the reaction to completion. This often involves a careful balance between temperature, reaction time, and catalyst loading.
-
Recommended Solution: Systematic Optimization
-
Temperature Adjustment: Gradually increase the temperature in 10 °C increments (e.g., from 90 °C to 110 °C), monitoring the reaction by LC-MS or TLC. Note if the appearance of decomposition products increases significantly.
-
Catalyst Loading: Increase the catalyst and ligand loading. While undesirable for process chemistry, for discovery-phase synthesis, increasing the loading from 2 mol% to 5 mol% can often overcome issues of catalyst lifetime and drive the reaction to completion.
-
Reaction Time: Monitor the reaction profile over time. If the reaction stalls after a few hours, it points towards catalyst death. If it proceeds slowly but cleanly, a longer reaction time may be all that is needed.
-
Caption: A workflow for troubleshooting common Suzuki coupling issues.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 4-Bromo-2-(methylsulfonyl)pyridine with a generic arylboronic acid.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 4-Bromo-2-(methylsulfonyl)pyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution: dissolve Pd₂(dba)₃ and the phosphine ligand in a small amount of 1,4-dioxane. Briefly stir until a homogeneous solution is formed.
-
Add the catalyst solution to the reaction vessel containing the solids.
-
Add the remaining 1,4-dioxane and degassed water to achieve the desired concentration (typically 0.1–0.2 M with respect to the limiting reagent) and solvent ratio (e.g., 5:1 Dioxane:H₂O).
-
Seal the vessel and thoroughly degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Place the vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 4–24 hours. Monitor the progress of the reaction by TLC or LC-MS by withdrawing small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Wiley Online Library. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2022, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
common side reactions with 4-Bromo-2-(methylsulfonyl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-2-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. We provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Introduction: A Highly Activated and Versatile Reagent
4-Bromo-2-(methylsulfonyl)pyridine is a valuable reagent in modern organic synthesis, particularly for constructing complex molecules in pharmaceutical and materials science. Its chemical architecture is defined by two key features:
-
A C4-Bromo Group : A versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.
-
A C2-Methylsulfonyl Group : A potent electron-withdrawing group that strongly activates the pyridine ring.
This electronic activation makes the C4 position exceptionally susceptible to both oxidative addition in catalytic cycles and nucleophilic aromatic substitution (SNAr).[1] However, this high reactivity can also open pathways to undesired side reactions. This guide will address these common issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Bromo-2-(methylsulfonyl)pyridine?
This reagent should be stored in an inert atmosphere (nitrogen or argon) at 2-8°C.[2] It is a crystalline solid that is generally stable, but like many halo-pyridines, minimizing exposure to moisture and light is a best practice to prevent slow degradation over time. Ensure the container is tightly sealed.
Q2: Why is my cross-coupling reaction with 4-Bromo-2-(methylsulfonyl)pyridine sluggish or failing to go to completion?
Several factors can contribute to low reactivity.[3][4] The primary culprits are often related to catalyst activity and reaction setup:
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Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a ligand.[5] This can inhibit the catalyst by occupying a coordination site needed for the catalytic cycle. Using ligands that bind more strongly to palladium (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) can often overcome this inhibition.
-
Reagent Purity : Ensure all reagents, especially solvents and bases, are pure and anhydrous.[3] Trace water can facilitate side reactions like dehalogenation and protodeboronation.
-
Insufficient Activation : In Suzuki-Miyaura couplings, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[6] Ensure your base is strong enough and soluble in the reaction medium.
Q3: I am performing a Suzuki-Miyaura coupling. Which site is expected to react, the C4-Br bond or the C2-SO2Me group?
The reaction will occur exclusively at the C4-Bromo position . The Carbon-Bromine bond is the active site for oxidative addition with a Pd(0) catalyst, which is the first step in most cross-coupling cycles.[7] The methylsulfonyl group at C2 is a poor leaving group under these conditions and serves primarily as a powerful activating group.
Part 2: Troubleshooting Guide for Common Side Reactions
Issue 1: Formation of 2-(Methylsulfonyl)pyridine (Dehalogenation Product)
Question: I am observing a significant amount of a byproduct with a mass of ~157 g/mol in my cross-coupling reaction. Mass spectrometry suggests it is my starting material without the bromine. Why is this happening and how can I prevent it?
Answer: You are observing hydrodebromination, or dehalogenation, a common and frustrating side reaction in palladium-catalyzed couplings involving aryl halides.[8][9] The product, 2-(Methylsulfonyl)pyridine, arises from the replacement of the bromine atom with a hydrogen atom.
Causality: Dehalogenation can occur via several mechanisms. A common pathway involves the formation of a palladium-hydride species (Pd-H) in the catalytic cycle. This species can be generated from various sources, such as trace water, alcohols, or even certain solvents like DMF at elevated temperatures. This Pd-H species can then react with your starting material in a competing catalytic cycle to produce the dehalogenated byproduct.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Hydride Source Contamination | Water, alcohols, or amines in the reaction mixture can serve as sources for generating Pd-H species. | Rigorously dry all solvents and reagents. Use freshly distilled solvents and degas them thoroughly before use.[3] |
| Base-Promoted Decomposition | Some bases, particularly alkoxides in the presence of trace water, can generate hydride sources. | Use anhydrous inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Boronic Acid Quality | Impure boronic acids can contain inorganic borates or water, contributing to side reactions. | Use high-purity boronic acids or recrystallize them before use. |
| Reaction Temperature/Time | Prolonged reaction times or excessively high temperatures can increase the likelihood of catalyst decomposition and side reactions. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[3] |
Below is a decision-making workflow to systematically address the dehalogenation issue.
Issue 2: Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling with 4-Bromo-2-(methylsulfonyl)pyridine is giving a low yield of the desired product, alongside unreacted starting material and a biaryl byproduct from my boronic acid. What are the common pitfalls?
Answer: Low yields in Suzuki couplings are often a multi-faceted problem. Besides the dehalogenation discussed above, two other side reactions frequently plague these couplings: protodeboronation and boronic acid homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes your coupling partner, effectively reducing its concentration and stalling the reaction. It is often promoted by excess base, trace water, and elevated temperatures, particularly with electron-deficient arylboronic acids.[5]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This process is favored under aerobic conditions (presence of oxygen) and can be a sign of inefficient transmetalation or reductive elimination in the main catalytic cycle.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Protodeboronation | The boronic acid is being consumed by a competing, non-productive pathway. | Use a milder base (e.g., K₃PO₄ instead of NaOH). Ensure rigorously anhydrous and degassed conditions. Use a slight excess (1.1-1.2 equiv.) of the boronic acid. |
| Homocoupling | Oxidative conditions are promoting the self-coupling of the boronic acid. | Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas the solvent and reagents via sparging or freeze-pump-thaw cycles. |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium is slow, allowing side reactions to dominate. | Use a base that is partially soluble to maintain an optimal pH, like K₃PO₄. Sometimes switching to a boronic ester (e.g., a pinacol ester) can lead to cleaner reactions. |
| Catalyst Deactivation | The Pd(0) catalyst is oxidizing to inactive Pd(II) or forming palladium black. | Use phosphine ligands that protect the Pd center and promote reductive elimination (e.g., PPh₃, SPhos, XPhos). Ensure proper degassing. |
Part 3: Protocols & Methodologies
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-(methylsulfonyl)pyridine, designed to mitigate the common side reactions of dehalogenation and protodeboronation.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 dioxane:water. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Causality Note: The water in the solvent mixture is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species, which accelerates the transmetalation step.[6]
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Department of Chemistry, University of Rochester. Troubleshooting: I Can't Reproduce an Earlier Experiment! [Online]. Available: [Link]
-
Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Online]. Available: [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Online]. Available: [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online]. Available: [Link]
-
Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction. [Online]. Available: [Link]
-
ResearchGate. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Online]. Available: [Link]
-
Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. [Online]. Available: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Online]. Available: [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Online]. Available: [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting: About. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. [Online]. Available: [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online]. Available: [Link]
-
Department of Chemistry, University of Rochester. How to Troubleshoot a Reaction. [Online]. Available: [Link]
-
ChemRxiv. (2021). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Online]. Available: [Link]
-
The Suzuki Reaction. (2014). [Online]. Available: [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class. [Online]. Available: [Link]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Online]. Available: [Link]
-
ChemRxiv. (2022). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Online]. Available: [Link]
-
ResearchGate. (2021). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Online]. Available: [Link]
-
National Institutes of Health. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Online]. Available: [Link]
-
PubChem. 2-(Methylsulfonyl)pyridine. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1209459-93-7|4-Bromo-2-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 4-Bromo-2-(methylsulfonyl)pyridine Cross-Coupling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-2-(methylsulfonyl)pyridine. Here, we address common challenges, offer troubleshooting solutions, and provide validated protocols to streamline your synthetic workflows.
Introduction: Understanding the Substrate
4-Bromo-2-(methylsulfonyl)pyridine is a challenging yet valuable substrate in medicinal chemistry. Its reactivity is dictated by two key features:
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Electron-Deficient Pyridine Ring: The potent electron-withdrawing sulfonyl group (-SO₂Me) and the inherent electron deficiency of the pyridine ring facilitate the oxidative addition step, which is often rate-limiting in cross-coupling cycles.[1] This enhanced reactivity, however, can also increase the propensity for side reactions.
-
Coordinating Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This interaction can sometimes lead to catalyst inhibition or the formation of inactive complexes, complicating the reaction outcome.[2][3]
Navigating these electronic and steric factors is paramount for successful coupling. This guide is structured to help you select the optimal catalytic system and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 4-Bromo-2-(methylsulfonyl)pyridine failing or giving low yields?
A1: Failure is often traced back to catalyst inhibition or non-optimal reaction conditions. The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[2][3] Additionally, the electron-deficient nature of the substrate makes it susceptible to nucleophilic attack by bases or other species, leading to side products. Success hinges on selecting a robust catalytic system with a ligand that is sufficiently bulky and electron-rich to promote reductive elimination while resisting deactivation.
Q2: Which palladium source is best: a pre-catalyst or generating the catalyst in situ?
A2: For consistency and reliability, palladium pre-catalysts are highly recommended .[4][5] Pre-catalysts, such as G3- or G4-palladacycles, provide a reliable source of the active L-Pd(0) species upon activation with a base, avoiding the often-unreliable reduction of Pd(II) sources like Pd(OAc)₂.[4][5] This leads to more reproducible results, lower catalyst loadings, and often cleaner reactions.[5]
Q3: What type of ligand should I choose for Suzuki-Miyaura coupling with this substrate?
A3: For electron-deficient heteroaryl halides like this one, bulky, electron-rich monophosphine ligands are the gold standard. They accelerate the rate-determining reductive elimination step and stabilize the palladium center. N-heterocyclic carbenes (NHCs) can also be highly effective.[6]
Q4: What is the best base for a Suzuki-Miyaura reaction involving this substrate?
A4: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the substrate or boronic acid.[6] For sensitive substrates, inorganic bases are generally preferred. A good starting point is K₃PO₄ or K₂CO₃. In cases of base-labile functional groups, a milder base like KF can be effective.[6]
Q5: For a Buchwald-Hartwig amination, how do I select the right conditions?
A5: The optimal ligand and base depend heavily on the nature of the amine nucleophile (primary, secondary, aliphatic, aromatic).[4] Generally, strong, non-nucleophilic bases like NaOtBu or LHMDS are required.[4] The ligand choice is crucial for success; consult the table below for general recommendations.
Catalyst System Selection Guide
The following tables provide starting points for catalyst selection for the most common cross-coupling reactions. Optimization is almost always necessary.
Table 1: Recommended Systems for Suzuki-Miyaura Coupling (C-C Bond Formation)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(PPh₃)₄ | (None needed) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-110 | A classic, often effective system. May require higher catalyst loading.[2][7] |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄ | Toluene, Dioxane, 2-MeTHF | 80-110 | Buchwald-type ligands are excellent for challenging substrates. |
| PEPPSI™-IPr | (Built-in NHC) | K₃PO₄ | Toluene, Dioxane | 80-100 | Highly active NHC-based pre-catalyst, good for sterically hindered partners. |
Table 2: Recommended Systems for Buchwald-Hartwig Amination (C-N Bond Formation)
| Nucleophile Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Primary Aliphatic Amines | G3-XPhos Precatalyst | (Built-in) | LHMDS, NaOtBu | Toluene, Dioxane | 80-100 |
| Secondary Aliphatic Amines | G3-BrettPhos Precatalyst | (Built-in) | NaOtBu | Toluene, Dioxane | 80-110 |
| Aryl Amines | G3-RuPhos Precatalyst | (Built-in) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 90-110 |
| Heteroaryl Amines | G3-AdBrettPhos Precatalyst | (Built-in) | NaOtBu | Toluene, Dioxane | 100-120 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(II) source not reduced; catalyst decomposed. 2. Reagent Quality: Wet solvent/reagents; degraded boronic acid or amine. 3. Catalyst Poisoning: Pyridine nitrogen coordinating to Pd.[2][3] | 1. Switch to a Pre-catalyst: Use an air-stable palladacycle pre-catalyst for reliable Pd(0) generation.[4][5] 2. Verify Reagents: Use freshly distilled/dried solvents. Check the purity of starting materials. Pyridyl boronic acids can be unstable.[8] 3. Counteract Poisoning: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to favor productive catalytic steps over inhibition. |
| Formation of Side Products | 1. Protodeborylation (Suzuki): Boronic acid is replaced by 'H'. Caused by excess water or strong base.[9][10] 2. Homocoupling: Dimerization of the boronic acid or aryl halide. Often caused by the presence of oxygen.[9] 3. Dehalogenation: Aryl bromide is reduced to an aryl-H. | 1. Minimize Water: Use anhydrous solvents and bases (e.g., powdered K₃PO₄). Consider using a boronate ester (e.g., pinacol ester) which is more stable. 2. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 30 min). 3. Screen Bases/Solvents: A different base or solvent may disfavor the reduction pathway. |
| Catalyst Decomposition (Black Precipitate) | 1. High Temperature: Reaction may be too hot, causing catalyst agglomeration into inactive palladium black.[9] 2. Unstable Ligand: The ligand may not be robust enough for the reaction conditions. | 1. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), though this may require longer reaction times. 2. Use a More Robust Ligand: Switch to a sterically demanding biarylphosphine ligand (Buchwald-type) or an N-heterocyclic carbene (NHC) which form more stable complexes. |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid
This protocol provides a robust starting point for C-C bond formation.
-
Reagent Preparation: To an oven-dried reaction vial, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the XPhos Pd G3 pre-catalyst (0.02 eq, 2 mol%).
-
Reaction Setup: Seal the vial with a septum cap. Evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Heating: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is observed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is a starting point for C-N bond formation with a secondary cyclic amine.
-
Reagent Preparation: To an oven-dried reaction vial, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq) and Sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Catalyst Addition: In a glovebox or under positive argon pressure, add the BrettPhos Pd G3 pre-catalyst (0.02 eq, 2 mol%).
-
Reaction Setup: Seal the vial with a septum cap. Evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add degassed toluene (to achieve ~0.2 M) followed by morpholine (1.2 eq) via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 2-12 hours.
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol above.
References
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
Sources
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- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 4-Bromo-2-(methylsulfonyl)pyridine Reactivity
Welcome to the technical support resource for 4-Bromo-2-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this highly reactive building block. My objective is to provide not just protocols, but a deeper understanding of the underlying principles governing its reactivity, with a specific focus on the critical role of solvent selection. By understanding the "why" behind experimental choices, you can better troubleshoot issues, optimize conditions, and accelerate your research.
Introduction: The Reactivity Profile of 4-Bromo-2-(methylsulfonyl)pyridine
4-Bromo-2-(methylsulfonyl)pyridine is a powerful electrophile in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity stems from two key features:
-
Electron-Deficient Pyridine Ring : The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density and making the ring susceptible to nucleophilic attack.[1][2]
-
Strong Electron-Withdrawing Group (EWG) : The methylsulfonyl (-SO₂CH₃) group at the C2 position powerfully withdraws electron density, further activating the ring for nucleophilic attack.
-
Good Leaving Group : The bromine atom at the C4 position is a competent leaving group.
The combination of these factors makes the C4 position highly electrophilic. The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount to the reaction's success and is profoundly influenced by the choice of solvent.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during SNAr reactions with 4-Bromo-2-(methylsulfonyl)pyridine, with a focus on solvent-related causes.
Issue 1: Low or No Conversion to the Desired Product
-
Question: I've mixed my nucleophile with 4-Bromo-2-(methylsulfonyl)pyridine, but after several hours (or even days), TLC/LC-MS analysis shows only starting material. What's going wrong?
-
Answer & Solutions: This is a classic reactivity issue, often rooted in solvent choice.
-
Potential Cause 1: Use of a Protic Solvent. Polar protic solvents like methanol, ethanol, or water can form strong hydrogen bonds with anionic or amine-based nucleophiles.[4][5] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its nucleophilicity. A less reactive nucleophile will struggle to initiate the first, often rate-determining, step of the SNAr mechanism.[5]
-
Solution: Switch to a polar aprotic solvent . Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (MeCN) are ideal.[6][7] They are polar enough to dissolve the reagents and stabilize the charged Meisenheimer intermediate but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.[6] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol, illustrating this powerful effect.[6]
-
-
Potential Cause 2: Insufficient Solvent Polarity. Nonpolar solvents such as toluene, hexane, or diethyl ether are generally poor choices. They cannot effectively stabilize the charged Meisenheimer complex, leading to a high-energy transition state and an extremely slow reaction.[4] You may also face significant solubility issues with your reagents.
-
Solution: If your nucleophile's solubility is an issue in highly polar solvents, consider ethers like Tetrahydrofuran (THF) or 1,4-dioxane, which offer moderate polarity.[8] Sometimes, using a mixture of solvents or a small amount of a dipolar aprotic solvent as an additive can increase the reaction rate.[8]
-
-
Potential Cause 3: Poor Nucleophile Solubility. The chosen solvent may not be adequate to dissolve the nucleophile, preventing it from participating in the reaction. This can be an issue even in some polar aprotic solvents if the nucleophile is highly crystalline or ionic.
-
Solution: Ensure your nucleophile is fully dissolved. If solubility is low in your preferred solvent (e.g., MeCN), switch to a stronger solvent like DMF or DMSO. Gentle heating can also improve solubility and reaction rates, but should be monitored to avoid side reactions.
-
-
Issue 2: Formation of Unexpected Side Products
-
Question: My reaction is consuming the starting material, but I'm getting a significant amount of a side product I can't identify. What is the likely cause?
-
Answer & Solutions: Side product formation often points to the solvent or impurities participating in the reaction.
-
Potential Cause 1: The Solvent is Acting as a Nucleophile. This is a common pitfall when using protic solvents, especially alcohols (methanol, ethanol). If you are using a base to deprotonate your intended nucleophile, you will also generate the corresponding alkoxide (e.g., methoxide from methanol), which can compete in the SNAr reaction. Less hindered alcohols are more likely to act as nucleophiles.[8]
-
Solution: Avoid using protic solvents unless they are the intended nucleophile. If a protic solvent is absolutely necessary for solubility, use a more sterically hindered one like t-BuOH and carefully control the temperature and base.[8] The best practice is to use a non-reactive polar aprotic solvent.
-
-
Potential Cause 2: Water in the Solvent. Many polar aprotic solvents (especially DMSO and DMF) are hygroscopic. Water can act as a weak nucleophile, potentially leading to the formation of the corresponding pyridone derivative, especially at elevated temperatures or with strong bases.
-
Solution: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves) before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the reaction vessel.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my SNAr reaction?
A1: Solvent selection is a balance of solubility and reactivity. The primary goal is to maximize the nucleophile's reactivity while adequately solvating the transition state.
-
Step 1: Assess Your Nucleophile. Is it neutral (e.g., an amine) or anionic (e.g., an alkoxide or phenoxide)? Anionic nucleophiles are most sensitive to deactivation by protic solvents.
-
Step 2: Start with a Polar Aprotic Solvent. For most applications with 4-Bromo-2-(methylsulfonyl)pyridine, DMSO, DMF, or NMP are excellent starting points due to their high polarity and aprotic nature.
-
Step 3: Consider Solubility. Ensure all reactants are soluble. If your starting material or nucleophile does not dissolve, the reaction will be slow and heterogeneous.
-
Step 4: Factor in Workup and Purification. While DMSO is an excellent solvent for reactivity, it can be difficult to remove due to its high boiling point (189 °C).[9] If your product is stable, a high-vacuum distillation or an aqueous workup to extract the DMSO can be effective. For easier removal, consider lower-boiling point alternatives like DMF (153 °C), acetonitrile (81.6 °C), or acetone (56 °C) if they provide sufficient reactivity.[9]
The following flowchart provides a decision-making framework for solvent selection.
Caption: A decision tree for selecting an appropriate solvent.
Q2: What is the mechanistic role of the solvent in this SNAr reaction?
A2: The solvent plays a critical, non-passive role. The SNAr reaction proceeds through a charged Meisenheimer complex. A polar solvent is required to stabilize this high-energy intermediate and the corresponding transition states leading to its formation and collapse.
-
Polar Aprotic Solvents: Excel at stabilizing the Meisenheimer complex via dipole-dipole interactions without deactivating the nucleophile. This lowers the activation energy for the first step (nucleophilic attack), accelerating the overall reaction rate.
-
Polar Protic Solvents: While they can also stabilize the intermediate, their detrimental effect of solvating and deactivating the nucleophile through hydrogen bonding usually results in a net decrease in reaction rate.[10]
The diagram below illustrates the SNAr mechanism and highlights where the solvent exerts its influence.
Caption: The SNAr mechanism and the role of the solvent. (Note: Image placeholder for Meisenheimer complex structure).
Q3: Can I use an alcohol as both the solvent and the nucleophile?
A3: Yes, this is a common synthetic strategy. For example, to synthesize an alkoxy-pyridine, you can heat 4-Bromo-2-(methylsulfonyl)pyridine in the corresponding alcohol (e.g., methanol for methoxylation). A non-nucleophilic base (e.g., NaH, K₂CO₃) is typically added to generate the alkoxide in situ, which is a much stronger nucleophile than the neutral alcohol. In this case, the protic nature of the solvent is a necessary part of the reaction design. However, be aware that these reactions often require higher temperatures and longer reaction times compared to using a pre-formed alkoxide in a polar aprotic solvent.
Data & Protocols
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Formula | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Comments |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 47 | 189 | Excellent. Highly polar, effectively stabilizes intermediate. Difficult to remove.[9] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | 38 | 153 | Excellent. Good alternative to DMSO, easier to remove.[9] |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | 37.5 | 81.6 | Good. Less polar than DMSO/DMF but often sufficient. Easy to remove.[9] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 66 | Moderate. Lower polarity. Useful for less reactive systems or when solubility in DMF/DMSO is an issue.[9] |
| Methanol (MeOH) | CH₃OH | Polar Protic | 33 | 65 | Poor. Deactivates nucleophiles. Can act as a competing nucleophile.[10] |
| Water | H₂O | Polar Protic | 80 | 100 | Very Poor. Strong H-bonding deactivates nucleophiles. Risk of hydrolysis. |
| Toluene | C₇H₈ | Nonpolar | 2.4 | 111 | Unsuitable. Cannot stabilize the charged intermediate. Poor solubility for ionic reagents. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the reaction of 4-Bromo-2-(methylsulfonyl)pyridine with a primary or secondary amine.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv) and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent. Stir the suspension.
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 equiv) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C). The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the consumption of the starting material is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine to remove the high-boiling point solvent (DMF/DMSO).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.
Self-Validation: Always confirm the identity and purity of your final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. An unreacted starting material or the presence of side products will inform you if adjustments to the solvent, temperature, or reaction time are necessary for future experiments.[11]
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Royal Society of Chemistry. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
-
Reddit. Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?[Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
National Institutes of Health (NIH). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]
-
Royal Society of Chemistry. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
-
ResearchGate. Nature of the nucleophile and solvent effect on a SNAr reaction. [Link]
-
Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions...[Link]
-
National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
-
National Institutes of Health (NIH). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
-
National Institutes of Health (NIH). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]
-
YouTube. Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM![Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]
-
Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
-
National Institutes of Health (NIH). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives...[Link]
-
ChemTalk. Polar Protic and Aprotic Solvents. [Link]
-
PubMed. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]
-
ResearchGate. The reactivity of the bromine atoms in brominated pyridines...[Link]
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- 11. How To [chem.rochester.edu]
Technical Support Center: Purification of Sulfonyl-Containing Pyridines
Welcome to the technical support center for the purification of sulfonyl-containing pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of this important class of heterocyclic compounds. The unique electronic properties of the pyridine ring, combined with the strong electron-withdrawing nature and potential reactivity of the sulfonyl group, can present a number of purification hurdles. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of sulfonyl-containing pyridines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Persistent Tailing or Streaking of the Compound on Silica Gel Chromatography
Question: My sulfonyl-containing pyridine streaks badly on my silica gel TLC plate and column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: This is a very common issue. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium between the stationary phase and the mobile phase, resulting in tailing or streaking. Highly polar sulfonyl-containing pyridines are particularly susceptible to this phenomenon.[1][2]
Solutions:
-
Basic Modifier in the Eluent: The most effective solution is often to add a small amount of a basic modifier to your mobile phase.[1] This deactivates the acidic sites on the silica gel, minimizing the unwanted interaction with your basic pyridine compound.
-
Recommended Modifiers:
-
Triethylamine (TEA): Typically, 0.1-2% (v/v) of TEA is added to the eluent.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase (e.g., dichloromethane/methanol/ammonia).[1]
-
-
-
Alternative Stationary Phases: If a basic modifier is not suitable for your compound (e.g., if it is base-sensitive), consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Be sure to choose the appropriate activity grade for your separation.
-
Reversed-Phase Chromatography (C18): For highly polar sulfonyl-containing pyridines, reversed-phase chromatography is often the method of choice.[1] A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, can provide excellent separation.[1]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds that are not well-retained on reversed-phase columns.[1][3]
Issue 2: The Compound Appears to be Decomposing on the Column
Question: I'm losing a significant amount of my sulfonyl-containing pyridine during column chromatography, and I'm seeing new, unexpected spots on my TLC analysis of the fractions. What's happening?
Answer: Sulfonyl-containing pyridines, particularly sulfonyl chlorides and some activated sulfones, can be susceptible to degradation on silica gel.[4][5] The acidic nature of the silica can catalyze hydrolysis of the sulfonyl group or other sensitive functionalities in your molecule.
Solutions:
-
Test for Stability: Before committing to a large-scale purification, it's crucial to assess the stability of your compound on silica gel.[5][6]
-
2D TLC: Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see spots below the diagonal.[6]
-
-
Deactivate the Silica Gel: If your compound shows some instability, you can try to deactivate the silica gel by pre-treating it with a basic modifier before packing your column.
-
Switch to a Less Acidic Stationary Phase: As mentioned in the previous issue, alumina or reversed-phase silica can be gentler alternatives.
-
Minimize Contact Time: If you must use silica gel, work quickly. Don't let your compound sit on the column for an extended period.
Issue 3: Difficulty in Separating Regioisomers
Question: My synthesis produces a mixture of regioisomers of a sulfonyl-containing pyridine, and they have very similar Rf values on TLC, making them difficult to separate by column chromatography. What can I do?
Answer: The separation of regioisomers is a common and often challenging purification problem.[7] Since they have the same molecular weight and often very similar polarities, they can be difficult to resolve.
Solutions:
-
Optimize Your Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than flash chromatography and is often necessary for separating challenging regioisomers.[1] Experiment with different solvent systems and gradients to maximize separation.
-
pH-Zone-Refining Counter-Current Chromatography: This is a specialized liquid-liquid chromatography technique that can be very effective for separating compounds with different pKa values, which is often the case for pyridine regioisomers.[8]
-
-
Recrystallization: If your compound is a solid, fractional recrystallization can be a powerful technique for separating regioisomers. This relies on slight differences in their solubility in a particular solvent system. You may need to screen a variety of solvents to find one that provides good separation.
-
Derivatization: In some cases, you may be able to selectively react one regioisomer to form a derivative with significantly different properties, making it easier to separate. The derivative can then be converted back to the desired product after separation.
Issue 4: The Compound is a Highly Polar Solid with Poor Solubility
Question: My sulfonyl-containing pyridine is a very polar solid that is only sparingly soluble in common organic solvents, making it difficult to purify by either chromatography or recrystallization. What are my options?
Answer: Poor solubility is a significant challenge. Here are some strategies to consider:
Solutions:
-
For Chromatography:
-
Strongly Polar Mobile Phases: You may need to use highly polar solvent systems, such as dichloromethane/methanol with a small amount of water or acetic acid, to get your compound to move on the column.
-
Reversed-Phase or HILIC: As mentioned before, these techniques are often better suited for highly polar compounds.
-
Sample Loading: Dissolve your compound in the strongest possible solvent in which it is soluble, even if it's a small volume, and adsorb it onto a small amount of silica gel or celite before loading it onto the column.
-
-
For Recrystallization:
-
Screen a Wide Range of Solvents: Don't limit yourself to common lab solvents. Consider more polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or even water, if your compound is stable.
-
Co-solvent Systems: A mixture of a good solvent and a poor solvent can often be effective for recrystallization. Dissolve your compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Then, allow it to cool slowly.
-
-
Salt Formation: If your compound has a basic pyridine nitrogen, you can try forming a salt (e.g., with HCl or another acid). The salt may have different solubility properties that are more amenable to recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of sulfonyl-containing pyridines?
A1: The impurities will depend on the synthetic route, but some common ones include:
-
Starting Materials: Unreacted starting materials are a common impurity.[9]
-
By-products from Side Reactions: For example, in the synthesis of sulfonyl chlorides from diazonium salts, side reactions can lead to various impurities.[10] In the synthesis of sulfones from sulfinates, the corresponding sulfinic acid may be present.[11]
-
Hydrolysis Products: Sulfonyl chlorides are particularly prone to hydrolysis to the corresponding sulfonic acid, especially in the presence of water.[12][13]
-
Regioisomers: As discussed in the troubleshooting guide, the formation of regioisomers is a common issue.
-
Oxidation or Reduction By-products: Depending on the reagents used, you may see over-oxidation or incomplete reduction products.
Q2: How can I remove residual metal catalysts from my sulfonyl-containing pyridine?
A2: Sulfonamides and pyridines can act as chelating agents for metal ions.[14][15][16][17][18] If you've used a metal catalyst in your synthesis, removing the last traces can be challenging.
-
Aqueous Washes with a Chelating Agent: Washing your organic solution with an aqueous solution of a chelating agent like EDTA can help to sequester and remove residual metal ions.
-
Specialized Silica Gels: There are commercially available silica gels functionalized with chelating groups that are specifically designed for scavenging metal catalysts.
-
Activated Carbon: Stirring your solution with activated carbon can sometimes be effective at adsorbing metal impurities.
Q3: My sulfonyl-containing pyridine is an oil. How can I best purify it?
A3: Purifying oils can be more challenging than purifying solids since recrystallization is not an option.
-
Chromatography: This will be your primary purification method. Follow the advice in the troubleshooting section to optimize your separation.
-
Distillation: If your compound is thermally stable and has a reasonable boiling point, distillation under high vacuum can be a very effective purification method. However, be aware that some sulfonyl-containing compounds can decompose at high temperatures.[10]
-
Salt Formation and Extraction: If your compound is basic, you can try to form a salt with an acid. The salt may be a solid that can be recrystallized. After recrystallization, you can neutralize the salt to get back your purified oil.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Basic Sulfonyl-Containing Pyridine
-
TLC Analysis: Develop a suitable solvent system for your compound using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the solvent system to prevent tailing. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Column Packing: Dry pack your column with silica gel.
-
Equilibration: Equilibrate the column by passing several column volumes of your chosen eluent (containing triethylamine) through the silica gel.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a suitable solvent. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
Elution: Elute the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Sulfonyl-Containing Pyridine Solid
-
Solvent Screening: In small test tubes, test the solubility of your crude product in a variety of solvents at room temperature and upon heating. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to your crude product to fully dissolve it.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure compound. Further cooling in an ice bath may also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting common chromatography issues.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents.
-
Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. Available at: [Link]
-
(PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - ResearchGate. Available at: [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. Available at: [Link]
-
2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC - PubMed Central. Available at: [Link]
-
Synthesis: Sulfonylated Pyridines - MedChemBuzz - WordPress.com. Available at: [Link]
-
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
-
Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors - PMC. Available at: [Link]
-
(PDF) Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity - ResearchGate. Available at: [Link]
-
Sulfonic acid - Wikipedia. Available at: [Link]
-
Sulfonamide−Pyridine-N-oxide Cocrystals | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Pyridine and GC Capillary Column, is it safe? - ResearchGate. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Characterization of impurities in sulfasalazine - PubMed. Available at: [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. Available at: [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit. Available at: [Link]
-
Method for pyridine amine derivative - Chromatography Forum. Available at: [Link]
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - ACS Publications. Available at: [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC - NIH. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Stability of pyridine-2-sulfonyl chlorides as neat samples (see Table... - ResearchGate. Available at: [Link]
-
Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS - TSI Journals. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC - PubMed Central. Available at: [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides - PMC - PubMed Central. Available at: [Link]
-
Metal-chelator therapy: stability constants of transition metal complexes of pyrimidine and sulphonamide drugs - ResearchGate. Available at: [Link]
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed - NIH. Available at: [Link]
-
Asymmetric Synthesis of Sultones and Sulfonic Acid Derivatives. Available at: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
managing impurities in 4-Bromo-2-(methylsulfonyl)pyridine reactions
Welcome to the technical support center for 4-Bromo-2-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile building block. Purity is paramount, and understanding the formation of even minor impurities is critical for robust and reproducible synthetic outcomes. This resource provides in-depth, experience-driven answers to frequently asked questions, focusing on the mechanistic origins of impurities and offering practical, validated solutions.
Frequently Asked Questions (FAQs)
Part 1: Impurities Arising from Synthesis
The most common synthetic route to 4-Bromo-2-(methylsulfonyl)pyridine involves the oxidation of its thioether precursor, 4-Bromo-2-(methylthio)pyridine. This oxidation step is a critical control point where impurities can readily form.
Q1: My analysis shows a significant impurity with a mass difference of -16 Da from my desired product. What is this species and how can I prevent its formation?
A1: An impurity with a molecular weight 16 Da less than the target sulfone is almost certainly the corresponding 4-Bromo-2-(methylsulfinyl)pyridine (the sulfoxide).
-
Expertise & Experience: This is a classic case of incomplete or under-oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction time is too short, the temperature is too low, or an insufficient amount of oxidant is used, the reaction can stall at this intermediate stage. Common oxidants like hydrogen peroxide or m-CPBA require careful stoichiometric control to drive the reaction to completion.
-
Causality and Mitigation:
-
Stoichiometry: Ensure at least two equivalents of the oxidant are used per equivalent of the starting thioether. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure full conversion.
-
Reaction Time & Temperature: Monitor the reaction progress diligently using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. For instance, with H₂O₂ in acetic acid, reactions may require several hours at 50-70°C for full conversion.
-
Choice of Oxidant: For more stubborn oxidations, stronger oxidizing systems like potassium permanganate (KMnO₄) or Oxone® can be employed, though these require more stringent control to prevent over-oxidation.
-
-
Trustworthiness (Self-Validating Protocol): A simple in-process control (IPC) can validate your adjustments. Withdraw a small aliquot from the reaction, quench it, and analyze it by LC-MS. You should observe the disappearance of the starting material peak and the sulfoxide peak, with a corresponding increase in the desired sulfone product peak.
Q2: I've encountered an impurity that is +16 Da relative to my product. What is the likely identity of this byproduct?
A2: An impurity with a mass 16 Da greater than the target molecule is characteristic of the 4-Bromo-2-(methylsulfonyl)pyridine N-oxide .
-
Expertise & Experience: The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized by common peroxy-acid-based oxidants (e.g., m-CPBA, H₂O₂) to form an N-oxide.[1] This is a common side reaction when using strong oxidizing conditions necessary to form the sulfone. The electron-withdrawing nature of the sulfonyl and bromo groups deactivates the ring towards oxidation, but it can still occur, particularly if excess oxidant is present or the reaction temperature is too high.
-
Authoritative Grounding & Mitigation:
-
Control of Oxidant: The most effective way to prevent N-oxide formation is to avoid a large excess of the oxidizing agent. Use a precisely controlled amount (e.g., 2.1 equivalents) and add it portion-wise or via syringe pump to maintain a low instantaneous concentration.
-
Temperature Management: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. N-oxidation is often more sensitive to temperature increases than S-oxidation. Running the reaction at or below room temperature, if possible, is advisable.
-
pH Control: In some systems, maintaining a neutral or slightly acidic pH can disfavor N-oxidation.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting N-oxide formation.
Part 2: Impurities in Subsequent Reactions
4-Bromo-2-(methylsulfonyl)pyridine is a substrate for nucleophilic aromatic substitution (SNAr), where the bromide is typically displaced. Impurities often arise from competing reaction pathways.
Q3: While performing a Suzuki or other cross-coupling reaction, I'm observing a significant amount of 2-(methylsulfonyl)pyridine. What is causing this debromination?
A3: The formation of 2-(methylsulfonyl)pyridine is a result of a hydrodehalogenation (or reductive dehalogenation) side reaction.[2][3]
-
Expertise & Experience: This is a frequent issue in transition-metal-catalyzed reactions, especially those involving palladium. The catalytic cycle for cross-coupling involves an oxidative addition step to form a Pd(II)-aryl intermediate. This intermediate can undergo several off-cycle pathways. One such pathway is protonolysis, where a proton source in the reaction mixture (e.g., water, alcohol, or even trace acid) cleaves the C-Pd bond, replacing the palladium with hydrogen before reductive elimination can occur to form the desired C-C bond.
-
Causality and Mitigation:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Dry your solvents, reagents, and glassware meticulously. The presence of water is a primary driver of this side reaction.
-
Base Choice: The choice of base is crucial. Some bases can promote dehalogenation. Using a non-nucleophilic, anhydrous base like Cs₂CO₃ or K₃PO₄ is often preferable to hydroxides or alkoxides.
-
Ligand Selection: Certain phosphine ligands can exacerbate the problem. If dehalogenation is persistent, screen different ligands. Sometimes, more electron-rich or bulkier ligands can favor the desired reductive elimination pathway over side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the productive coupling.
-
-
Authoritative Grounding: The mechanism of dehalogenation in catalytic cycles is well-documented. It often proceeds via radical pathways or direct reaction with hydride sources generated in situ.[2]
Q4: My SNAr reaction with a strong nucleophile under basic conditions is producing 4-Bromo-2-pyridone as a byproduct. Why is the sulfonyl group being cleaved?
A4: You are observing the hydrolysis of the methylsulfonyl group, which is susceptible to nucleophilic attack, particularly under harsh basic conditions.
-
Expertise & Experience: The sulfur atom of the sulfone is electrophilic and can be attacked by strong nucleophiles, especially hard nucleophiles like hydroxide or alkoxides. While the primary reaction is expected at the C4 position activated by both the nitrogen and the sulfone, direct attack on the sulfonyl group can lead to its cleavage from the pyridine ring.
-
Authoritative Grounding: Sulfonamides and sulfones can undergo hydrolysis, and their stability is often pH-dependent. In strongly alkaline solutions, the anionic form of related sulfonamides is less susceptible to hydrolysis, but the high concentration of hydroxide can still promote cleavage.[4] For a neutral sulfone, the attack is a direct competition with the desired SNAr pathway.
-
Mitigation Strategies:
-
Weaker Base: If possible, use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) instead of strong bases like NaOH, KOH, or NaH.
-
Temperature Control: Hydrolysis is often accelerated by heat. Perform the reaction at the lowest possible temperature that allows for a reasonable rate of the desired substitution.
-
Protect the Nucleophile: If using a nucleophile that requires deprotonation by a strong base (e.g., an alcohol), consider pre-forming the salt (e.g., the sodium alkoxide) using one equivalent of base and adding it to the substrate, rather than having excess strong base in the reaction mixture.
-
-
Impurity Formation Mechanism:
Caption: Competing pathways in SNAr reactions.
Part 3: Analytical and Purification Strategies
Q5: What are the best analytical methods for identifying and quantifying these impurities?
A5: A combination of chromatographic and spectroscopic methods is essential. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural identification.
-
Expertise & Experience: For routine purity checks and quantification, a reverse-phase HPLC method with UV detection is ideal. Gas Chromatography (GC) can also be used if the impurities are thermally stable and volatile.[5]
-
Data Presentation: Comparison of Analytical Methods
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Ideal For |
| HPLC | C18 Reverse-Phase | Acetonitrile/Water gradient (often with 0.1% formic acid or TFA) | UV/PDA, MS | Quantifying polar and non-volatile impurities (sulfoxide, N-oxide, hydrolysis products). Universal applicability. |
| GC | DB-5 or similar non-polar capillary column | Helium or Hydrogen | FID, MS | Quantifying thermally stable, volatile impurities (starting thioether, debrominated product). |
-
Authoritative Grounding (Protocol): Recommended HPLC Method This protocol is a robust starting point for method development.[5][6]
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength).
-
Injection Volume: 5 µL.
-
-
Trustworthiness: For definitive identification, fractions corresponding to impurity peaks should be collected and analyzed by high-resolution mass spectrometry (HRMS) to confirm the elemental composition and by NMR to elucidate the complete structure.
Q6: What are the most effective general-purpose purification techniques for removing these common impurities?
A6: The choice of purification method depends on the nature of the impurity and the scale of the reaction. The two most powerful techniques are recrystallization and column chromatography.
-
Expertise & Experience:
-
Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid product, especially on a larger scale. 4-Bromo-2-(methylsulfonyl)pyridine is a crystalline solid. A good solvent system will dissolve the compound and impurities when hot but allow only the desired product to crystallize upon cooling, leaving the impurities in the mother liquor.
-
Solvent Screening: Good starting points for solvent screening include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.
-
-
Silica Gel Chromatography: This is the preferred method for separating mixtures with closely related components or when recrystallization is ineffective.[7] Given the polarity differences between the target sulfone and its potential impurities (sulfoxide is more polar, N-oxide is very polar, debrominated product is less polar), chromatography offers excellent resolving power.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective.
-
-
-
Data Presentation: Purification Strategy Selection
| Impurity Type | Physical Property Difference | Recommended Method | Rationale |
| Sulfoxide/N-Oxide | Significantly more polar | Column Chromatography | Large polarity difference allows for easy separation on silica gel. |
| Debrominated Product | Slightly less polar | Column Chromatography | Polarity difference is usually sufficient for chromatographic separation. |
| Starting Thioether | Significantly less polar | Column Chromatography | Easily separated from the more polar sulfone product. |
| Minor unknown impurities | N/A | Recrystallization | Ideal for high-throughput purification if the product is >95% pure. |
References
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulfonamides in aqueous solutions. This concept is discussed in studies on sulfonamide stability, for which a representative article can be found on ResearchGate. URL: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Ramsay, R. R., et al. (1986). Inhibition of NADH oxidation by pyridine derivatives. PubMed. Retrieved from [Link]
-
Bakke, J. M., et al. (1989). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from a relevant journal source, such as Acta Chemica Scandinavica. A similar article can be found via SciSpace: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
ChemRxiv. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]
-
Bakthavachalam, R., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. env.go.jp [env.go.jp]
Technical Support Center: Troubleshooting Low Conversion in 4-Bromo-2-(methylsulfonyl)pyridine Reactions
Welcome to the technical support center for 4-Bromo-2-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving high conversion rates with this electron-deficient heteroaromatic substrate can present unique challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Understanding the Substrate: A Duality of Reactivity
4-Bromo-2-(methylsulfonyl)pyridine is a highly functionalized pyridine derivative. Its reactivity is governed by two key features:
-
The Electron-Deficient Pyridine Ring: The pyridine nitrogen atom inherently withdraws electron density from the ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1]
-
The Powerful Electron-Withdrawing Sulfone Group: The methylsulfonyl (-SO₂Me) group at the C2 position is one of the strongest electron-withdrawing groups. It powerfully activates the ring for Nucleophilic Aromatic Substitution (SNAr) and significantly influences the electronic properties of the C4-Br bond in cross-coupling reactions.[2][3]
This electronic profile makes the substrate an excellent candidate for a range of transformations, but also introduces specific challenges that can lead to low conversion if not properly addressed. This guide will walk you through troubleshooting the most common reaction types: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
Section 1: General Troubleshooting - First Steps
Q: My reaction with 4-bromo-2-(methylsulfonyl)pyridine has stalled or resulted in a low yield. What are the first things I should verify?
A: Before diving into re-optimizing the entire reaction, it's crucial to perform a systematic check of your foundational parameters. Low conversion is often traced back to a few common culprits that are independent of the specific reaction type.
The "Big Four" Checklist:
-
Inert Atmosphere Integrity: Palladium catalysts, especially in their Pd(0) active state, are highly sensitive to oxygen. Incomplete removal of air can lead to catalyst oxidation and the formation of unwanted side products, such as homocoupling of coupling partners.[4]
-
Actionable Advice: Ensure your reaction vessel is rigorously purged. The standard procedure is to evacuate the sealed flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times. For solvents, ensure they are properly degassed using methods like sparging with inert gas for 20-30 minutes or a freeze-pump-thaw cycle.[4]
-
-
Reagent Quality and Stoichiometry:
-
Substrate Purity: Verify the purity of your 4-bromo-2-(methylsulfonyl)pyridine. Impurities can interfere with the catalyst.
-
Coupling Partner Stability: Boronic acids, in particular, can degrade upon storage, leading to protodeboronation. It is often best to use fresh or recently purchased boronic acids.[5]
-
Catalyst Activity: How old is your catalyst? Has it been handled properly? Palladium catalysts should be stored under an inert atmosphere. Pre-catalysts are generally more stable and reliable than generating the active species in situ from sources like Pd(OAc)₂.[6]
-
Accurate Measurement: Small-scale reactions are sensitive to measurement errors. Double-check all weights and volumes.
-
-
Solvent and Base Preparation:
-
Anhydrous Solvents: For most cross-coupling reactions, ensure you are using a truly anhydrous solvent. Water can interfere with the catalytic cycle and promote side reactions.
-
Base Quality: Solid inorganic bases (e.g., K₃PO₄, K₂CO₃) can absorb moisture from the air. It's good practice to dry them in an oven before use. Furthermore, the particle size of the base matters; grinding the base to a fine powder increases its surface area and can significantly improve reaction kinetics.[4]
-
-
Reaction Temperature:
-
Accurate Monitoring: Is your reaction actually reaching the target temperature? Calibrate your hotplate or use an internal thermometer for precise monitoring. Inconsistent or incorrect heating is a frequent source of reproducibility issues.
-
This initial diagnostic workflow can often solve the problem without requiring extensive re-screening of conditions.
Section 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. However, the electron-deficient nature of 4-bromo-2-(methylsulfonyl)pyridine can make the oxidative addition step challenging and render the system sensitive to catalyst and ligand choice.
Q: My Suzuki reaction is giving low conversion. I've checked the general parameters. What's next?
A: For Suzuki couplings with this substrate, the issue often lies within the specific combination of catalyst, ligand, and base. The electronic properties of the pyridine ring can complicate the catalytic cycle.
Causality and Solutions:
-
Problem: Inefficient Oxidative Addition. The C4-Br bond is activated, but the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.
-
Solution: Use electron-rich, bulky phosphine ligands. These ligands accelerate the rate-limiting oxidative addition step and can help prevent catalyst inhibition. Ligands like SPhos, XPhos, or RuPhos are excellent starting points for heteroaromatic couplings.
-
-
Problem: Transmetalation Failure. The transfer of the organic group from boron to palladium can be slow, especially with sterically hindered or electron-poor boronic acids.[7]
-
Solution: The choice of base is critical here. A strong base like K₃PO₄ is often more effective than carbonates (e.g., K₂CO₃, Cs₂CO₃) as it facilitates the formation of the more reactive boronate species required for transmetalation. Ensure the base is present in sufficient excess (typically 2-3 equivalents).
-
-
Problem: Protodeboronation/Homocoupling. Your boronic acid coupling partner is being consumed by side reactions.
-
Solution: This is often caused by residual oxygen or water. Rigorous degassing is paramount.[4] If the problem persists, try using a boronic ester (e.g., a pinacol ester) instead of the acid, as they are often more robust. Running the reaction at a slightly lower temperature, if possible, can also minimize decomposition.
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Substrate | 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq) | Electrophilic partner. |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq) | Excess nucleophile drives the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or XPhos Pd G3 (2 mol%) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination. Pre-catalysts offer reliability. |
| Base | K₃PO₄ (3.0 eq) | Effectively promotes transmetalation without being overly harsh. |
| Solvent | 1,4-Dioxane or Toluene/Water (e.g., 10:1) | Aprotic polar solvents are generally effective. A small amount of water can sometimes accelerate transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Experimental Protocol: Optimizing a Suzuki-Miyaura Reaction
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq), the boronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).
-
Atmosphere Exchange: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe under a positive pressure of argon.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous layer, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Buchwald-Hartwig Amination
Forming a C-N bond at the C4 position via Buchwald-Hartwig amination is a common strategy. Success hinges on a delicate balance between catalyst activity and stability, as well as the correct choice of base for the specific amine nucleophile.
Q: My Buchwald-Hartwig amination is failing. The starting material is consumed, but I'm not getting the desired product. What could be happening?
A: This is a classic symptom of a few potential issues. If your starting halide is disappearing without product formation, it's likely being consumed by a side reaction or your desired product is unstable under the reaction conditions.
Causality and Solutions:
-
Problem: Dehalogenation. The bromo group is being replaced by a hydrogen atom. This can happen if the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from an amido complex or reaction with trace water.
-
Solution: Switch to a ligand that promotes faster reductive elimination. For heteroaromatic substrates, Josiphos-type ligands or highly electron-rich Buchwald ligands (e.g., tBuXPhos) can be effective. Also, ensure strictly anhydrous conditions.
-
-
Problem: Catalyst Inhibition/Decomposition. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Additionally, some amines or the resulting arylamine products can act as challenging ligands themselves.
-
Solution: Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). Screen different palladium pre-catalysts; the G3 and G4 pre-catalysts are often more robust.[8]
-
-
Problem: Incorrect Base Choice. The base must be strong enough to deprotonate the amine (or the amine-Pd complex) but not so strong that it causes substrate decomposition or other side reactions.
-
Solution: The choice is highly dependent on the pKa of the amine.
-
For primary and secondary alkylamines: A strong, non-nucleophilic base like NaOtBu or LHMDS is standard.
-
For anilines or less basic amines: A weaker base like K₃PO₄ or Cs₂CO₃ may be sufficient and can prevent side reactions. If your substrate contains base-sensitive functional groups, a weaker base is mandatory.[4]
-
-
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Substrate | 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq) | Electrophilic partner. |
| Amine | Primary or Secondary Amine (1.2 eq) | Excess nucleophile. |
| Catalyst | RuPhos Pd G3 (2-5 mol%) | A robust pre-catalyst with a ligand well-suited for C-N coupling. |
| Base | NaOtBu (1.4 eq) or Cs₂CO₃ (2.0 eq) | NaOtBu for alkylamines; Cs₂CO₃ for anilines or more sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Standard, non-reactive solvents for this transformation. |
| Temperature | 80-110 °C | To overcome activation barriers.[9] |
Section 4: Nucleophilic Aromatic Substitution (SNAr)
The powerful -SO₂Me group at C2 makes the C4 position highly electrophilic and primed for SNAr. This reaction avoids expensive catalysts but is highly dependent on the nucleophile's strength and the reaction conditions.
Q: I expected a fast SNAr reaction with my nucleophile, but it's incredibly sluggish. Why isn't the sulfone group activating the ring enough?
A: While the sulfone is a potent activating group, the success of an SNAr reaction is kinetically controlled and depends on the stability of the Meisenheimer intermediate.[1] If your reaction is slow, the energy barrier to form or progress from this intermediate is too high.
Causality and Solutions:
-
Problem: Poor Nucleophile. The nucleophile may not be strong enough to attack the electron-deficient ring efficiently.
-
Solution: If possible, deprotonate the nucleophile first to increase its potency. For example, use NaH or K₂CO₃ to deprotonate a thiol or alcohol before adding it to the substrate. For weaker nucleophiles, higher temperatures are required.
-
-
Problem: Unfavorable Solvent. The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.
-
Solution: Use polar, aprotic solvents like DMF, DMSO, or NMP. These solvents are excellent at solvating charged intermediates, thereby lowering the activation energy of the reaction. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity, and should generally be avoided unless they are the nucleophile itself.
-
-
Problem: Reversible Reaction or Product Inhibition. In some cases, the reaction may be reversible, or the product might interfere with the reaction.
-
Solution: Use a trapping agent or an excess of the nucleophile to push the equilibrium toward the product. Ensure the temperature is high enough to overcome the energy barrier for the irreversible loss of the bromide leaving group.
-
General Protocol for a Typical SNAr Reaction
-
Setup: In a round-bottom flask, dissolve 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq) in a polar aprotic solvent (e.g., DMSO or DMF, ~0.2 M concentration).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is an alcohol or thiol, add a base like K₂CO₃ (2.0 eq) to generate the nucleophile in situ.
-
Heating: Heat the reaction mixture to the desired temperature (can range from room temperature for very strong nucleophiles to >120 °C for weaker ones) and monitor by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an extraction solvent (e.g., ethyl acetate). Extract the aqueous layer, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography or recrystallization.
References
-
Iqbal, N., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]
-
Bordwell, F. G., & Bofinger, M. B. (1976). Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Tumber, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available at: [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
Nishihara, Y., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules. Available at: [Link]
Sources
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- 2. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for 4-Bromo-2-(methylsulfonyl)pyridine Reactions
Welcome to the technical support center for chemists working with 4-bromo-2-(methylsulfonyl)pyridine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup of reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving 4-bromo-2-(methylsulfonyl)pyridine, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SAr).
Issue 1: Emulsion Formation During Aqueous Workup
Question: I'm performing a liquid-liquid extraction after my reaction, and a persistent emulsion has formed between the aqueous and organic layers. How can I break this emulsion and prevent it from happening in the future?
Answer: Emulsion formation is a common problem when working with pyridine-containing compounds due to their ability to act as surfactants, especially when protonated.[1] The basic nitrogen atom can be protonated by acidic aqueous solutions, leading to the formation of pyridinium salts that increase the mutual solubility of the organic and aqueous phases.
Immediate Solutions to Break an Emulsion:
-
Addition of Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to "salt out" the organic components and break the emulsion.[1]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel to minimize the formation of a stable emulsion.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[2]
-
Filtration through Celite® or Glass Wool: Passing the emulsified mixture through a pad of Celite® or glass wool can help to coalesce the dispersed droplets.[2][3]
-
Alter the Solvent Ratio: Adding more of the organic solvent can sometimes disrupt the emulsion.[2]
Preventative Measures:
-
pH Control: Ensure the aqueous layer is basic (pH 8-10) before extraction. This keeps the pyridine nitrogen in its neutral, less water-soluble form.[4]
-
Solvent Choice: Use a combination of solvents with a significant density difference, such as water and hexane, to reduce the likelihood of emulsion formation.[2]
-
Pre-filtration: If your reaction mixture contains fine solid particles, filter them off before the extraction, as they can stabilize emulsions.[2]
Issue 2: Low Recovery of Pyridine Product in the Organic Layer
Question: After extraction, I'm finding that a significant amount of my desired 2-substituted pyridine product is lost to the aqueous layer. What is causing this, and how can I improve my recovery?
Answer: The basicity of the pyridine ring is the primary reason for this issue. If the aqueous phase is acidic or even neutral, the pyridine nitrogen can be protonated, forming a water-soluble pyridinium salt.
Step-by-Step Protocol for Improved Extraction:
-
Quenching: After the reaction is complete, carefully quench any reactive reagents. For example, in a Suzuki coupling, you might add water to dissolve the inorganic salts.[5]
-
pH Adjustment: Before extraction, add a base such as sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution to adjust the pH of the aqueous layer to approximately 8-10.[4] You can test the pH with litmus paper or a pH meter.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate, dichloromethane (DCM), or toluene.[6] Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Back-Extraction (Optional): If you suspect your product is still in the aqueous layer, you can perform a back-extraction. Make the aqueous layer more basic and extract again with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
Issue 3: Contamination of the Final Product with Palladium Catalyst Residues
Question: My final product from a Suzuki-Miyaura coupling reaction is contaminated with a black solid, which I suspect is palladium. How can I effectively remove this?
Answer: Palladium residues are a common issue in cross-coupling reactions. These can exist as finely divided palladium black or soluble palladium species.[8]
Methods for Palladium Removal:
-
Filtration through Celite®: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst.[5]
-
Aqueous Wash: A wash with an aqueous solution of ammonium hydroxide or ammonium chloride (pH ~8) can help remove some copper salts if they were used as co-catalysts.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a few hours. The carbon will adsorb the residual palladium. Filter through Celite® to remove the carbon.
-
Thiol Scavengers: For particularly stubborn cases, you can use silica-bound thiol scavengers. These will covalently bind to the palladium, allowing for its removal by filtration.
Workflow for a Typical Suzuki-Miyaura Reaction Workup
Below is a generalized workflow for the workup of a Suzuki-Miyaura reaction involving 4-bromo-2-(methylsulfonyl)pyridine.
Caption: Generalized workflow for a Suzuki-Miyaura reaction workup.
Frequently Asked Questions (FAQs)
Q1: What are the best extraction solvents for products derived from 4-bromo-2-(methylsulfonyl)pyridine?
A1: The choice of solvent depends on the polarity of your product. However, some generally effective solvents are:
| Solvent | Density relative to water | Polarity | Notes |
| Ethyl Acetate (EtOAc) | Less dense | Medium | Good for a wide range of polarities. Can be prone to hydrolysis with strong acids or bases. |
| Dichloromethane (DCM) | More dense | Medium | Good for many products, but can be more prone to forming emulsions. |
| Toluene | Less dense | Low | Good for less polar products. Can be useful for azeotropic removal of water.[7][9] |
| Methyl tert-butyl ether (MTBE) | Less dense | Low | A good alternative to diethyl ether with a lower tendency to form peroxides. |
Q2: Can the methylsulfonyl group be cleaved during workup?
A2: The methylsulfonyl group is generally stable under standard workup conditions. However, it can be susceptible to cleavage under strongly basic or acidic conditions, especially at elevated temperatures.[10] It is advisable to use mild bases like sodium bicarbonate or potassium carbonate for pH adjustments and to avoid prolonged exposure to harsh conditions.
Q3: My product seems to be "oiling out" instead of crystallizing during purification. What can I do?
A3: "Oiling out" occurs when a compound is insoluble in a solvent at a given temperature but its melting point is below the boiling point of the solvent. Here are some tips:
-
Change the solvent system: Try a solvent in which your compound has lower solubility.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can provide a nucleation site for crystal growth.
-
Seed crystals: If you have a small amount of solid product, add a tiny crystal to the solution to induce crystallization.
-
Slow cooling: Allow the solution to cool slowly to room temperature and then in the refrigerator.
Q4: How does the position of the methylsulfonyl group affect the workup?
A4: The 2-methylsulfonyl group, along with the 4-bromo substituent, makes the pyridine ring electron-deficient. This is why it is reactive towards nucleophilic aromatic substitution.[11] This electron-withdrawing effect also makes the pyridine nitrogen less basic than pyridine itself. While you still need to be mindful of protonation, it may be slightly less prone to partitioning into acidic aqueous layers compared to more electron-rich pyridines.
Troubleshooting Emulsion Formation: A Decision Tree
Caption: Decision tree for troubleshooting emulsion formation.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Yuan, Y., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Corma, A., Garcia, H., & Leyva, A. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 2(2), 136-143.
-
Bhutia, Z. T. (2015). How can I get back my compound with pyridine moiety which goes in water during workup process? ResearchGate. Retrieved from [Link]
- Bell, D. S. (2017). Tips for Troubleshooting Liquid–Liquid Extractions.
- Nwoko, D., & Ahaghotu, E. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of the Nigerian Society of Physical Sciences, 2(3), 118-123.
- Lee, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
- Perkins, J. R., et al. (1989). Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry.
- Aaltonen, O., & Jauhiainen, T. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions.
- Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5031.
- Phan, N. T. S., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
-
IB Screwed. (2015, May 25). B.2 Analysis of proteins part 1 (chromatography) SL [Video]. YouTube. [Link]
- Barlin, G. B., & Brown, W. V. (1967). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 736-740.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent design for trace removal of pyridines from aqueous streams using solvent impregnated resins. Retrieved from [Link]
- Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(11), 2111-2114.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
RSC Publishing. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Retrieved from [Link]
- Yin, J., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1059.
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818.
-
K-Jhil. (n.d.). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Drying Methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]
-
BrainKart. (n.d.). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
American Chemical Society. (2024, July 3). Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). A closer look at types of chromatography. Retrieved from [Link]
-
Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of pyridine using systems based on water-soluble polymers. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 5(13), 2267-2270.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. brainkart.com [brainkart.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-Bromo-2-(methylsulfonyl)pyridine Reaction Products
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 4-Bromo-2-(methylsulfonyl)pyridine has emerged as a versatile building block, prized for its dual reactivity. The electron-withdrawing methylsulfonyl group activates the pyridine ring, while the bromo substituent provides a handle for a diverse array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the validation of products derived from two of the most powerful of these transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
This document moves beyond a simple recitation of protocols. It is designed to provide a framework for understanding the causality behind experimental choices, ensuring that every analytical step is part of a self-validating system. We will explore the nuances of reaction optimization, compare analytical validation techniques, and provide detailed, field-proven experimental methodologies.
The Synthetic Utility of 4-Bromo-2-(methylsulfonyl)pyridine
The reactivity of 4-Bromo-2-(methylsulfonyl)pyridine is dominated by the nature of its two key functional groups. The methylsulfonyl group at the 2-position is strongly electron-withdrawing, which has two main consequences: it acidifies the pyridine ring protons and, more importantly, it makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack. The bromine atom at the 4-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This electronic setup allows for selective and high-yield transformations at the C4 position.
The two primary reaction pathways we will explore are:
-
Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond, coupling with an organoboron reagent.
-
Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen bond, coupling with an amine.
The validation of the products of these reactions is paramount to ensure the integrity of subsequent biological and pharmacological studies.
Comparative Analysis of Product Validation: A Multi-Technique Approach
The unambiguous confirmation of the structure and purity of a newly synthesized compound is a critical step in the drug discovery workflow. A multi-pronged analytical approach is not just recommended; it is essential for building a robust data package. Here, we compare the primary techniques for validating the products of Suzuki-Miyaura and Buchwald-Hartwig reactions of 4-Bromo-2-(methylsulfonyl)pyridine.
Table 1: Comparison of Key Analytical Techniques for Product Validation
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Detailed structural information, including connectivity and electronic environment of atoms. | Unambiguous structure elucidation, isomeric purity. | Relatively low sensitivity, may not detect trace impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns for structural clues. | High sensitivity, confirmation of elemental composition (HRMS). | Isomers are often indistinguishable, ionization can be challenging for some molecules. |
| HPLC/LC-MS | Purity assessment, quantification, and identification of impurities. | High sensitivity and resolving power, can be coupled with MS for impurity identification. | Method development can be time-consuming, requires appropriate reference standards for quantification. |
| X-ray Crystallography | Definitive 3D molecular structure. | Unambiguous proof of structure and stereochemistry. | Requires a single, high-quality crystal, which can be difficult to obtain. |
I. Suzuki-Miyaura Coupling: Synthesis and Validation of 4-Aryl-2-(methylsulfonyl)pyridines
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.[1]
Reaction Pathway and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfonyl)pyridine
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyridines.[2][3]
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add 4-Bromo-2-(methylsulfonyl)pyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60-95 | [2] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 70-80 | [2] |
| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 75-85 | [1] |
Validation of 4-(4-methoxyphenyl)-2-(methylsulfonyl)pyridine
1. NMR Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the characteristic signals for the starting bromopyridine and the appearance of new aromatic signals corresponding to the 4-methoxyphenyl group. The chemical shifts of the pyridine protons will also be affected by the new substituent.
-
¹³C NMR: The carbon spectrum will show the presence of the new aromatic carbons and a significant upfield or downfield shift of the C4 carbon of the pyridine ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-methoxyphenyl)-2-(methylsulfonyl)pyridine
| ¹H NMR | δ (ppm) | Multiplicity | ¹³C NMR | δ (ppm) |
| Pyridine H-3 | ~8.2 | d | Pyridine C-2 | ~158 |
| Pyridine H-5 | ~7.8 | dd | Pyridine C-3 | ~118 |
| Pyridine H-6 | ~8.8 | d | Pyridine C-4 | ~150 |
| Phenyl H-2',6' | ~7.7 | d | Pyridine C-5 | ~116 |
| Phenyl H-3',5' | ~7.0 | d | Pyridine C-6 | ~151 |
| OCH₃ | ~3.9 | s | Phenyl C-1' | ~128 |
| SO₂CH₃ | ~3.3 | s | Phenyl C-2',6' | ~129 |
| Phenyl C-3',5' | ~115 | |||
| Phenyl C-4' | ~162 | |||
| OCH₃ | ~55 | |||
| SO₂CH₃ | ~40 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.[4][5]
2. Mass Spectrometry:
-
Low-Resolution MS (LRMS): Will confirm the molecular weight of the product.
-
High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental composition.
-
Fragmentation Pattern: The methylsulfonyl group may be lost as SO₂ (64 Da), a characteristic fragmentation for some sulfonamides.[5]
3. HPLC/LC-MS:
-
A reverse-phase HPLC method can be developed to assess the purity of the final compound. A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
LC-MS can be used to identify any impurities by their mass-to-charge ratio.
II. Buchwald-Hartwig Amination: Synthesis and Validation of 4-Amino-2-(methylsulfonyl)pyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the formation of C-N bonds.[6][7]
Reaction Pathway and Mechanism
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.
Experimental Protocol: Synthesis of 4-(Morpholino)-2-(methylsulfonyl)pyridine
This protocol is a representative procedure adapted from established methods for the Buchwald-Hartwig amination of bromopyridines.[6][7]
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene, followed by 4-Bromo-2-(methylsulfonyl)pyridine and morpholine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 4: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-95 | [6] |
| Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 85-98 | [7] |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 75-90 | [6] |
Validation of 4-(Morpholino)-2-(methylsulfonyl)pyridine
1. NMR Spectroscopy:
-
¹H NMR: The most significant change will be the appearance of signals for the morpholine protons, typically in the 3-4 ppm region. The pyridine proton signals will shift upfield due to the electron-donating nature of the amino group.
-
¹³C NMR: The carbon spectrum will show the new signals for the morpholine carbons and a significant upfield shift for the C4 carbon of the pyridine ring.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Morpholino)-2-(methylsulfonyl)pyridine
| ¹H NMR | δ (ppm) | Multiplicity | ¹³C NMR | δ (ppm) |
| Pyridine H-3 | ~7.2 | d | Pyridine C-2 | ~157 |
| Pyridine H-5 | ~6.8 | dd | Pyridine C-3 | ~108 |
| Pyridine H-6 | ~8.3 | d | Pyridine C-4 | ~155 |
| Morpholine CH₂ | ~3.8 | t | Pyridine C-5 | ~107 |
| Morpholine CH₂ | ~3.4 | t | Pyridine C-6 | ~150 |
| SO₂CH₃ | ~3.2 | s | Morpholine C | ~66 |
| Morpholine C | ~48 | |||
| SO₂CH₃ | ~40 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
2. Mass Spectrometry:
-
LRMS and HRMS: Will confirm the molecular weight and elemental composition of the aminated product.
-
Fragmentation Pattern: Similar to the Suzuki product, loss of the methylsulfonyl group as SO₂ may be observed.
3. HPLC/LC-MS:
-
A validated HPLC method is crucial for determining the purity of the final compound and for quantifying any residual starting material or byproducts. A C18 column with a gradient of water/acetonitrile containing a small amount of acid (e.g., formic acid or TFA) is a common starting point for method development.
Alternative Methodologies and Comparative Performance
While Suzuki-Miyaura and Buchwald-Hartwig are the workhorses for C-C and C-N bond formation, other cross-coupling reactions can also be employed with 4-Bromo-2-(methylsulfonyl)pyridine.
Table 6: Alternative Cross-Coupling Reactions
| Reaction | Bond Formed | Coupling Partner | Key Advantages |
| Stille Coupling | C-C | Organostannane | Tolerant of a wide range of functional groups. |
| Heck Coupling | C-C | Alkene | Forms C-C bonds with alkenes. |
| Sonogashira Coupling | C-C | Terminal Alkyne | Forms C-C bonds with terminal alkynes. |
| Ullmann Condensation | C-N, C-O, C-S | Amine, Alcohol, Thiol | Often uses copper catalysts, can be a good alternative to palladium-catalyzed reactions. |
In general, for palladium-catalyzed cross-coupling reactions, the reactivity of the halide follows the trend I > Br > Cl > F. Therefore, 4-Bromo-2-(methylsulfonyl)pyridine is expected to be more reactive than its chloro-analogue, allowing for milder reaction conditions and potentially higher yields. However, the chloro-analogue is often more cost-effective, making it an attractive option for large-scale synthesis if a suitable catalytic system can be developed.
Conclusion: A Framework for Rigorous Validation
The successful synthesis and validation of reaction products from 4-Bromo-2-(methylsulfonyl)pyridine hinge on a systematic and multi-faceted analytical approach. This guide has provided a comparative framework for understanding the key reaction pathways and the essential validation techniques. By integrating detailed experimental protocols with an understanding of the underlying reaction mechanisms and analytical principles, researchers can confidently and efficiently advance their drug discovery and development programs. The provided data, while based on closely related systems, offers a robust starting point for the optimization and validation of these important transformations.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. SynOpen. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. PubMed. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
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Characterization of cytochrome P450 2A4 and 2A5-catalyzed 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism. PubMed. [Link]
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(E)-4-(2-(7-Bromo-[2][3]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. [Link]
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Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. PMC. [Link]
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Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. PubMed. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-(methylsulfonyl)pyridine Derivatives
This in-depth technical guide provides a comprehensive comparison of spectroscopic methodologies for the structural characterization of 4-Bromo-2-(methylsulfonyl)pyridine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] Accurate and efficient structural elucidation is paramount for ensuring the identity, purity, and desired functionality of these molecules.
This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will compare the utility of each technique, providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to confidently analyze this important class of heterocyclic compounds.
The Strategic Importance of Spectroscopic Analysis
The 4-bromo-2-(methylsulfonyl)pyridine scaffold incorporates several key features that influence its reactivity and biological activity: an electron-deficient pyridine ring, a bromine atom that can participate in cross-coupling reactions, and a strongly electron-withdrawing methylsulfonyl group.[2] This complexity necessitates a multi-faceted analytical approach to unambiguously confirm the molecular structure. Spectroscopic techniques, used in concert, provide a detailed "fingerprint" of the molecule, from the connectivity of its atomic framework to the nature of its chemical bonds and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of a molecule.[3] For 4-Bromo-2-(methylsulfonyl)pyridine derivatives, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.
Causality Behind Experimental Choices in NMR
The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical, as it can influence the chemical shifts of protons, particularly those capable of hydrogen bonding.[4] A standard 400 or 500 MHz spectrometer is typically sufficient to resolve the proton signals of the pyridine ring, which often exhibit complex splitting patterns due to spin-spin coupling. The strongly electron-withdrawing nature of the sulfonyl group and the electronegativity of the bromine atom will cause significant deshielding (downfield shifts) of the adjacent ring protons and carbons.
Predicted ¹H and ¹³C NMR Data for 4-Bromo-2-(methylsulfonyl)pyridine
The following tables summarize the predicted chemical shifts (δ) for the parent compound. Actual values may vary based on solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-3 | ~8.2 - 8.4 | d | ~2.0 Hz | Deshielded by adjacent SO₂Me group. |
| H-5 | ~7.9 - 8.1 | dd | ~5.0, 2.0 Hz | Influenced by both Br and the ring nitrogen. |
| H-6 | ~8.6 - 8.8 | d | ~5.0 Hz | Deshielded by adjacent ring nitrogen. |
| -SO₂CH ₃ | ~3.2 - 3.4 | s | N/A | Singlet, typical for a methyl sulfone. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~155 - 158 | Attached to the highly electron-withdrawing SO₂Me group. |
| C-3 | ~122 - 125 | Adjacent to C-2 and C-4. |
| C-4 | ~130 - 133 | Attached to the bromine atom. |
| C-5 | ~128 - 131 | Influenced by bromine and the ring nitrogen. |
| C-6 | ~150 - 153 | Adjacent to the ring nitrogen. |
| -SO₂C H₃ | ~40 - 43 | Typical chemical shift for a methyl sulfone carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within an NMR tube.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicities of carbon signals. This may require a longer acquisition time (several hours) depending on the sample concentration.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups by measuring their characteristic vibrational frequencies.[5] For 4-Bromo-2-(methylsulfonyl)pyridine derivatives, IR is crucial for confirming the presence of the sulfonyl (SO₂) group.
Key Vibrational Frequencies
The sulfonyl group produces two very strong and distinct absorption bands corresponding to its symmetric and asymmetric stretching modes. The C-Br bond and the various vibrations of the pyridine ring also provide valuable diagnostic peaks.
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Pyridine Ring | C=C, C=N stretching | 1600 - 1450 | Medium to Strong |
| Sulfonyl (SO₂) | Asymmetric stretching | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric stretching | 1165 - 1120 | Strong |
| C-S stretch | C-SO₂ stretching | 800 - 600 | Medium |
| C-H (Aromatic) | C-H stretching | 3100 - 3000 | Medium |
| C-H (Alkyl) | C-H stretching (-CH₃) | 2980 - 2850 | Medium |
| C-Br stretch | C-Br stretching | 650 - 550 | Medium to Strong |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.[4]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[6]
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. A key feature in the mass spectrum of any 4-Bromo-2-(methylsulfonyl)pyridine derivative is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7]
The Bromine Isotope Pattern
This 1:1 isotopic abundance results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.[7][8] This signature is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.
Table 4: Expected Mass Spectrometry Data for C₆H₆BrNO₂S
| Ion | m/z (calculated) | Description |
| [M]⁺ | 234.94 (with ⁷⁹Br) | Molecular ion peak |
| [M+2]⁺ | 236.94 (with ⁸¹Br) | Isotopic molecular ion peak |
| [M-CH₃]⁺ | 219.9 / 221.9 | Loss of a methyl radical |
| [M-SO₂Me]⁺ | 155.9 / 157.9 | Loss of the methylsulfonyl radical |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum that plots relative abundance against the m/z ratio.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the pyridine ring. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* and n → π* transitions).[9]
Expected Absorptions
Substituted pyridines typically show two main absorption bands.[10] The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the ring. The strong electron-withdrawing sulfonyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| Transition | Predicted λ_max (nm) | Description |
| π → π | ~260 - 280 | High-intensity band related to the aromatic system. |
| n → π | ~220 - 240 | Lower intensity band involving non-bonding electrons on the nitrogen atom. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.5.[11]
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.[9]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Comparative Analysis and Workflow
No single technique provides a complete structural picture. Instead, these methods are complementary, with each providing a unique and essential piece of the puzzle. NMR defines the carbon-hydrogen framework, IR confirms functional groups, MS establishes the molecular weight and elemental composition (specifically bromine), and UV-Vis probes the electronic structure.
Alternative and Complementary Methods
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure in the solid state.[12][13] While powerful, it requires a suitable single crystal and does not provide information about the molecule's structure or dynamics in solution.
-
Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, N, and S, which can be used to corroborate the molecular formula determined by high-resolution mass spectrometry.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analysis and the interplay between spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between techniques and the structural information they provide.
Conclusion
The comprehensive characterization of 4-Bromo-2-(methylsulfonyl)pyridine derivatives is achieved not by a single "best" method, but by the strategic and synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the structural backbone, IR spectroscopy confirms the key functional groups, mass spectrometry verifies the molecular weight and the presence of bromine, and UV-Vis spectroscopy offers insight into the electronic properties of the molecule. By following the detailed protocols and understanding the interpretive principles outlined in this guide, researchers can confidently and efficiently elucidate the structures of these vital chemical entities, accelerating the pace of discovery in drug development and materials science.[5]
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Ahmad, S., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(12), 3123. Available from: [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available from: [Link]
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Bond, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1839-1848. Available from: [Link]
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Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(45), 14254-14255. Available from: [Link]
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Ward, R. A., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 66(15), 10335-10346. Available from: [Link]
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Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2846-2863. Available from: [Link]
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ResearchGate. (n.d.). Synthesis, Growth and Characterization of Organic Nonlinear Optical Single Crystals of 4-Bromo-4'-Methyl Benzylidene Aniline. Retrieved from [Link]
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Vinogradova, E. O., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7943-7953. Available from: [Link]
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Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 171-180. Available from: [Link]
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Jassas, R. S., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6013. Available from: [Link]
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Al-Warhi, T., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(33), 23145-23163. Available from: [Link]
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The Synthetic Versatility of 4-Bromo-2-(methylsulfonyl)pyridine: A Comparative Guide to Derivatization Strategies and Compound Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful discovery and development of novel molecular entities. Among the myriad of heterocyclic building blocks, 4-Bromo-2-(methylsulfonyl)pyridine has emerged as a particularly versatile and valuable starting material. Its unique electronic properties, stemming from the interplay between the electron-withdrawing methylsulfonyl group and the bromine atom on the pyridine ring, offer a diverse array of opportunities for synthetic diversification. This guide provides an in-depth technical comparison of the primary synthetic routes for elaborating this scaffold, supported by experimental insights and characterization data, to empower researchers in their quest for innovative compounds.
The Strategic Advantage of the 4-Bromo-2-(methylsulfonyl)pyridine Scaffold
The utility of 4-Bromo-2-(methylsulfonyl)pyridine as a synthetic intermediate is rooted in the distinct reactivity of its two functional handles. The bromine atom at the C4-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. Concurrently, the methylsulfonyl group at the C2-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various nucleophiles. This orthogonal reactivity provides a powerful platform for the systematic construction of compound libraries with tailored properties.
Pyridine-based compounds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methylsulfonyl group, in particular, can act as a bioisostere for other functional groups and contribute to improved pharmacokinetic profiles.[1]
Comparative Analysis of Synthetic Transformations
This section details the primary synthetic strategies for the derivatization of 4-Bromo-2-(methylsulfonyl)pyridine, providing a comparative overview of their scope, limitations, and practical considerations.
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[2][3] In the context of 4-Bromo-2-(methylsulfonyl)pyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C4-position.
Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions. A common and effective catalyst system for the Suzuki coupling of bromo-pyridines is a palladium(0) source, such as Pd(PPh₃)₄, in combination with a base like potassium carbonate or potassium phosphate.[2] The use of a mixed solvent system, such as 1,4-dioxane and water, often facilitates the reaction by ensuring the solubility of both the organic and inorganic reagents.[2]
Experimental Protocol: Synthesis of 4-Aryl-2-(methylsulfonyl)pyridines via Suzuki-Miyaura Coupling
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₃PO₄ (2.0 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to a temperature of 90-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(methylsulfonyl)pyridine.
The Sonogashira coupling provides a powerful method for the synthesis of aryl-alkynes by reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[3] This reaction allows for the introduction of a linear and rigid alkynyl linker at the C4-position of the pyridine ring, a common strategy in the design of kinase inhibitors and other biologically active molecules.
Causality Behind Experimental Choices: The Sonogashira reaction is typically carried out using a palladium(0) catalyst and a copper(I) salt, such as CuI, which facilitates the formation of a copper acetylide intermediate. An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction. Anhydrous and anaerobic conditions are often required to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Synthesis of 4-Alkynyl-2-(methylsulfonyl)pyridines via Sonogashira Coupling
-
To a Schlenk tube under an inert atmosphere, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a copper(I) salt (e.g., CuI, 0.1 equiv).
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution at the C2-Position
The electron-withdrawing nature of the methylsulfonyl group significantly activates the C2-position of the pyridine ring towards nucleophilic attack. This allows for the displacement of the methylsulfonyl group by a variety of nucleophiles, providing a direct route to 2-substituted pyridine derivatives.
The reaction of 4-Bromo-2-(methylsulfonyl)pyridine with primary or secondary amines leads to the formation of 2-aminopyridine derivatives. These compounds are prevalent scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.
Causality Behind Experimental Choices: The SNAr reaction with amines is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures. The use of a base, such as potassium carbonate or triethylamine, may be necessary to deprotonate the amine nucleophile and facilitate the reaction. The reactivity of the amine will depend on its nucleophilicity and steric hindrance.
Experimental Protocol: Synthesis of 4-Bromo-N-alkyl/aryl-2-aminopyridines
-
In a sealed tube, dissolve 4-Bromo-2-(methylsulfonyl)pyridine (1.0 equiv) in a polar aprotic solvent like DMSO.
-
Add the desired primary or secondary amine (1.2-2.0 equiv) and a base such as K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 100-150 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization or column chromatography.
Characterization and Comparative Data
The successful synthesis of novel compounds from 4-Bromo-2-(methylsulfonyl)pyridine must be validated through rigorous characterization. This section provides an overview of the expected analytical data for representative compounds and a framework for comparing their properties.
Table 1: Representative Synthetic Transformations and Expected Product Classes
| Reaction Type | Position of Reactivity | Reagent Class | Product Class |
| Suzuki-Miyaura Coupling | C4 | Aryl/Heteroarylboronic Acids | 4-Aryl/Heteroaryl-2-(methylsulfonyl)pyridines |
| Sonogashira Coupling | C4 | Terminal Alkynes | 4-Alkynyl-2-(methylsulfonyl)pyridines |
| Nucleophilic Aromatic Substitution | C2 | Primary/Secondary Amines | 4-Bromo-2-aminopyridines |
| Nucleophilic Aromatic Substitution | C2 | Thiols | 4-Bromo-2-(alkyl/aryl)thiopyridines |
Data Presentation: Characterization of a Representative 4-Aryl-2-(methylsulfonyl)pyridine
For a hypothetical product, 4-(4-methoxyphenyl)-2-(methylsulfonyl)pyridine, the following characterization data would be expected:
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, Py-H6), 7.80 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (s, 1H, Py-H3), 7.35 (d, J = 5.2 Hz, 1H, Py-H5), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.20 (s, 3H, SO₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 162.0, 158.5, 150.2, 148.5, 130.0, 128.5, 122.1, 118.9, 114.5, 55.5, 39.0.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₃H₁₄NO₃S⁺, found.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Sonogashira coupling for C-C triple bond formation.
Caption: Nucleophilic aromatic substitution with amines.
Conclusion and Future Outlook
4-Bromo-2-(methylsulfonyl)pyridine stands as a powerful and versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives. The orthogonal reactivity of the C4-bromo and C2-methylsulfonyl groups allows for a modular and systematic approach to compound library synthesis. By leveraging well-established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can readily access a vast chemical space with potential applications in drug discovery and materials science. This guide serves as a foundational resource for harnessing the full synthetic potential of this valuable starting material, providing both the strategic understanding and practical protocols necessary for innovation.
References
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
-
Ethynyl-SF4-Pyridines: Reagents for SF4-Alkynylation to Carbonyl Compounds. PubMed. [Link]
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A Comparative Guide to the Reactivity of 4-Bromo-2-(methylsulfonyl)pyridine in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halopyridines serve as indispensable building blocks for the construction of complex molecular architectures. Their reactivity in pivotal synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, dictates their utility and selection in synthetic design. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-2-(methylsulfonyl)pyridine with other relevant halopyridines. We will delve into the electronic and positional factors governing their reactivity, supported by available experimental data, and provide detailed protocols for key transformations.
The Impact of Substitution on Pyridine Reactivity: An Overview
The pyridine ring is an electron-deficient heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are ortho and para to the nitrogen, respectively. The introduction of electron-withdrawing groups (EWGs) further enhances this electrophilicity, thereby increasing the rate of nucleophilic aromatic substitution.
The methylsulfonyl (-SO₂Me) group is a potent electron-withdrawing group. When placed at the 2-position of a 4-halopyridine, as in 4-Bromo-2-(methylsulfonyl)pyridine, it significantly activates the ring towards nucleophilic attack. This activation is a consequence of the stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation
The SNAr reaction is a cornerstone of pyridine functionalization. The reactivity of halopyridines in this reaction is governed by several factors, primarily the nature of the leaving group (the halogen) and the electronic activation of the pyridine ring.
The Role of the Halogen Leaving Group
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. Consequently, the reactivity order of halogens is often inverted compared to SN2 reactions, with fluoride being the best leaving group due to its high electronegativity, which polarizes the C-X bond and facilitates nucleophilic attack. The general reactivity trend for halogens in SNAr is F > Cl ≈ Br > I.
The Activating Power of the Methylsulfonyl Group
The presence of the 2-methylsulfonyl group in 4-Bromo-2-(methylsulfonyl)pyridine dramatically enhances its reactivity in SNAr reactions compared to a simple 4-bromopyridine. This is because the sulfonyl group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the SNAr reaction of a 4-halopyridine with an amine, which can be adapted for 4-Bromo-2-(methylsulfonyl)pyridine.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol)
-
Amine nucleophile (1.2 mmol)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (5 mL)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
To a clean, dry reaction vessel, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol) and the amine nucleophile (1.2 mmol).
-
Add the anhydrous solvent (5 mL) and the base (2.0 mmol).
-
Seal the vessel or equip with a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) or under microwave irradiation. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. The reactivity of halopyridines in these reactions is primarily dictated by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, the general reactivity trend for the halogen is I > Br > Cl > F, which is the reverse of the SNAr trend and correlates with the C-X bond dissociation energies. Therefore, 4-Bromo-2-(methylsulfonyl)pyridine is expected to be more reactive than its chloro-analogue but less reactive than an iodo-analogue under typical Suzuki conditions.
Comparative Yields in Suzuki-Miyaura Coupling:
While a direct comparison under identical conditions is ideal, data from various sources can provide valuable insights. For instance, a protocol for the Suzuki coupling of 2-Bromo-4-methylpyridine with phenylboronic acid using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a water/1,4-dioxane system under microwave irradiation reported a yield of 81%.[1]
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | H₂O/Dioxane | 120 °C (MW) | 81 | [1] |
| 4-chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | - | 73 | [2] |
| 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | - | 74 | [2] |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromo-2-(methylsulfonyl)pyridine.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Reaction vessel
-
Inert atmosphere supply
Procedure:
-
In a reaction vessel, combine 4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol), the boronic acid/ester (1.2 mmol), the palladium catalyst, and the base (2.0 mmol).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the reactivity of halopyridines in the Buchwald-Hartwig amination generally follows the trend I > Br > Cl. This reaction provides a powerful method for the synthesis of N-arylpyridines. The choice of ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of 4-Bromo-2-(methylsulfonyl)pyridine.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel
-
Inert atmosphere supply
Procedure:
-
To a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by 4-Bromo-2-(methylsulfonyl)pyridine and the amine.
-
Seal the vessel and heat with stirring (e.g., 80-110 °C) until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Mechanisms
To better understand the transformations discussed, the following diagrams illustrate the catalytic cycles for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions.
Caption: Generalized workflow for the SNAr reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
4-Bromo-2-(methylsulfonyl)pyridine stands out as a highly versatile and reactive building block in synthetic chemistry. Its reactivity is a direct consequence of the synergistic effects of the bromine leaving group and the potent electron-withdrawing methylsulfonyl group. In SNAr reactions, it is a highly activated substrate, readily undergoing substitution with a variety of nucleophiles. In palladium-catalyzed cross-coupling reactions, the C-Br bond allows for efficient oxidative addition, making it a reliable substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice between these synthetic pathways allows for the strategic and efficient construction of a diverse array of functionalized pyridines, which are of significant interest to the pharmaceutical and materials science communities. Understanding the principles that govern its reactivity is paramount for the rational design of synthetic routes and the successful development of novel chemical entities.
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Chem-Impex. 4-Amino-2-bromopyridine. [Link]
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ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
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ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
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The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
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ChemRxiv. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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National Institutes of Health. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
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A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-2-(methylsulfonyl)pyridine in Nucleophilic Aromatic Substitution
For researchers engaged in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors, the selection of appropriate building blocks is a critical decision that dictates synthetic efficiency and overall yield. Halogenated pyridines, activated by strong electron-withdrawing groups, are cornerstone reagents for constructing carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth, objective comparison of two such vital reagents: 4-bromo-2-(methylsulfonyl)pyridine and 4-chloro-2-(methylsulfonyl)pyridine .
The central focus of this analysis is their reactivity in nucleophilic aromatic substitution (SNAr) reactions. While classical organic chemistry principles often posit bromide as a superior leaving group to chloride, the reality within SNAr mechanisms is more nuanced. This guide will dissect the underlying chemical principles, present the expected reactivity profiles based on mechanistic understanding, and provide practical guidance for reagent selection.
Part 1: The Mechanistic Underpinning of SNAr on Activated Pyridines
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic systems.[1][2] Unlike SN1 or SN2 reactions, the SNAr mechanism does not involve the direct displacement of the leaving group in a single step or the formation of a carbocation. Instead, it proceeds via a two-step, addition-elimination pathway.[2]
-
Step 1 (Rate-Determining): Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the halogen. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This step is typically the slowest and therefore the rate-determining step (RDS) of the overall reaction.[1]
-
Step 2 (Fast): Rearomatization: The Meisenheimer complex rapidly collapses, expelling the halide leaving group and restoring the aromaticity of the pyridine ring to yield the final substitution product.
The presence of a potent electron-withdrawing group (EWG) is essential for this reaction to proceed efficiently.[1] In the case of 4-halo-2-(methylsulfonyl)pyridines, the system is doubly activated. The methylsulfonyl (-SO₂Me) group at the 2-position and the pyridine ring nitrogen (acting as an EWG) work in concert to withdraw electron density, making the C4 position highly electrophilic and stabilizing the negative charge of the Meisenheimer complex through resonance.
Part 2: Reactivity Analysis: A Tale of Two Halogens
In standard aliphatic substitution (SN1/SN2), the reactivity trend for halogens as leaving groups is I > Br > Cl > F. This is because weaker bases are better leaving groups, and the C-X bond strength decreases down the group.[3] However, in SNAr, where the C-X bond is broken after the rate-determining step, this logic is inverted.
The dominant factor governing the reaction rate is the stability of the Meisenheimer complex. The halogen's primary role in the rate-determining step is electronic; its inductive effect helps to stabilize the accumulating negative charge in the transition state leading to the intermediate.
The "Element Effect" in SNAr: The reactivity order for halogens in many activated SNAr systems is F > Cl > Br > I.[4][5]
-
Electronegativity and Inductive Effect: Fluorine, being the most electronegative halogen, exerts the strongest inductive electron withdrawal, thereby providing the most stabilization to the Meisenheimer complex and lowering the activation energy of the first step.[6]
-
Chloride vs. Bromide: Following this principle, chlorine (electronegativity ≈ 3.16) is more electronegative than bromine (electronegativity ≈ 2.96). This suggests that the 4-chloro derivative should offer slightly better stabilization for the Meisenheimer complex compared to the 4-bromo derivative.
The Verdict: For nucleophilic aromatic substitution reactions, 4-chloro-2-(methylsulfonyl)pyridine is expected to be slightly more reactive than, or at the very least, possess comparable reactivity to 4-bromo-2-(methylsulfonyl)pyridine. The difference in reaction rates is generally small between chlorides and bromides, but the chloro-compound holds a slight electronic advantage.[1][4]
Part 3: Quantitative & Practical Comparison
The table below summarizes the key physicochemical properties that influence the reactivity of these two reagents.
| Property | 4-Chloro-2-(methylsulfonyl)pyridine | 4-Bromo-2-(methylsulfonyl)pyridine | Rationale for SNAr Reactivity |
| Molecular Weight | 191.63 g/mol | 236.08 g/mol | Affects stoichiometry calculations. |
| Halogen Electronegativity | ~3.16 (Pauling Scale) | ~2.96 (Pauling Scale) | Higher electronegativity better stabilizes the Meisenheimer complex, increasing the SNAr reaction rate. |
| C₄-X Bond Dissociation Energy | ~397 kJ/mol (Aryl-Cl) | ~336 kJ/mol (Aryl-Br) | Lower C-Br bond energy is irrelevant for the SNAr rate but critical for cross-coupling reactions.[7] |
| Predicted SNAr Reactivity | Higher / Comparable | Lower / Comparable | Governed by the halogen's inductive effect on the rate-determining step. |
| Predicted Cross-Coupling Reactivity | Lower | Higher | Governed by the ease of C-X bond cleavage in the oxidative addition step.[7] |
Important Distinction: Reactivity in Cross-Coupling Reactions
It is crucial for the synthetic chemist to recognize that this reactivity trend is specific to the SNAr mechanism. For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond.[7][8] In this context, the weaker C-Br bond is broken more easily, making 4-bromo-2-(methylsulfonyl)pyridine significantly more reactive than its chloro-analogue.[9]
Part 4: Model Experimental Protocol
The following is a representative protocol for the SNAr reaction of a 4-halo-2-(methylsulfonyl)pyridine with a secondary amine nucleophile (e.g., morpholine).
Objective: To synthesize 4-(morpholin-4-yl)-2-(methylsulfonyl)pyridine.
Materials:
-
4-Halo-2-(methylsulfonyl)pyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (to make a 0.2 M solution)
| Step | Procedure for 4-Chloro-2-(methylsulfonyl)pyridine | Procedure for 4-Bromo-2-(methylsulfonyl)pyridine |
| 1. Setup | To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2-(methylsulfonyl)pyridine (1.0 eq) and potassium carbonate (2.0 eq). | To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-(methylsulfonyl)pyridine (1.0 eq) and potassium carbonate (2.0 eq). |
| 2. Reagent Addition | Add anhydrous DMSO or DMF, followed by the dropwise addition of morpholine (1.2 eq) at room temperature. | Add anhydrous DMSO or DMF, followed by the dropwise addition of morpholine (1.2 eq) at room temperature. |
| 3. Reaction | Heat the reaction mixture to 80-100 °C. | Heat the reaction mixture to 80-100 °C. |
| 4. Monitoring | Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. |
| 5. Workup | Cool the mixture to room temperature, pour into ice-water, and extract with ethyl acetate (3x). | Cool the mixture to room temperature, pour into ice-water, and extract with ethyl acetate (3x). |
| 6. Purification | Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. | Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. |
| Expected Outcome | The reaction is expected to reach completion efficiently. Reaction time may be slightly shorter than or comparable to the bromo-analogue. | The reaction is expected to proceed cleanly to completion. Reaction time may be slightly longer than or comparable to the chloro-analogue. |
Part 5: A Guide to Reagent Selection
The choice between the bromo- and chloro-reagent is not merely a matter of reactivity but a strategic decision based on the intended chemical transformation.
Conclusion
In the specific context of nucleophilic aromatic substitution on the 2-(methylsulfonyl)pyridine scaffold, the established hierarchy of leaving group ability is inverted. The reactivity is dictated by the halogen's ability to stabilize the rate-determining Meisenheimer intermediate, giving 4-chloro-2-(methylsulfonyl)pyridine a slight electronic advantage over its bromo counterpart. While the practical difference in reactivity may be marginal, this mechanistic understanding is crucial for reaction optimization.
Conversely, for palladium-catalyzed cross-coupling reactions, the traditional reactivity trend holds, and 4-bromo-2-(methylsulfonyl)pyridine is the superior choice due to its weaker carbon-halogen bond. The ultimate selection of reagent must therefore be aligned with the specific synthetic strategy being employed, balancing chemical reactivity with substrate cost and availability.
References
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
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Umar, Y. S., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
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Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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Umar, Y. S., & Tuno, I. Y. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
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BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
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Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
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Master Organic Chemistry. (2025). The SN1 Reaction Mechanism.
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Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
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PMC - NIH. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.
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Reddit. (2013). Cl vs Br in SN1 and SN2 reactions.
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Google Patents. (n.d.). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.
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Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction.
-
BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
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Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
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ScienceDirect. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles.
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BenchChem. (n.d.). Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide.
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
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Journal of the American Chemical Society. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
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ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.
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Chemistry LibreTexts. (2019). 8.5: Leaving Groups.
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MDPI. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
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YouTube. (2019). nucleophilic aromatic substitutions.
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EPO Patent 2307355. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
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Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
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BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
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NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
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BenchChem. (n.d.). A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity.
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, prized for its mild reaction conditions and broad functional group tolerance.[1] However, the efficiency of this palladium-catalyzed transformation is highly dependent on the choice of catalyst, particularly when employing electronically demanding substrates.
This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-2-(methylsulfonyl)pyridine, a key building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing methylsulfonyl group, presents a significant challenge for catalysis. This guide will delve into the performance of various palladium catalysts, offering experimental data and mechanistic insights to aid researchers in selecting the optimal system for this challenging transformation.
The Challenge of Coupling Electron-Deficient Pyridines
The Suzuki-Miyaura coupling of heteroaryl halides, especially electron-deficient ones like 4-Bromo-2-(methylsulfonyl)pyridine, is often more difficult than that of their carbocyclic counterparts. Several factors contribute to this challenge:
-
Slower Oxidative Addition: The electron-withdrawing nature of the pyridine nitrogen and the methylsulfonyl group decreases the electron density of the C-Br bond, making the initial oxidative addition of the palladium(0) catalyst slower, which is often the rate-determining step.
-
Product Inhibition: The nitrogen atom of the pyridine product can coordinate to the palladium center, leading to catalyst deactivation or inhibition.
-
Substrate Decomposition: Electron-deficient heteroaryl compounds can be prone to decomposition under basic reaction conditions.
The appropriate selection of the palladium source, and more critically, the ancillary ligand, is paramount to overcoming these hurdles and achieving efficient coupling.
Comparative Performance of Palladium Catalysts
The choice of ligand in a palladium-catalyzed Suzuki-Miyaura reaction profoundly influences the catalyst's stability, activity, and selectivity. Here, we compare the performance of three distinct palladium catalyst systems for the coupling of 4-Bromo-2-(methylsulfonyl)pyridine with phenylboronic acid.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1: Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate |
| System 2: PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | Good |
| System 3: XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 80 | 2 | Excellent |
System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This is a classical, air-sensitive catalyst often used in Suzuki-Miyaura couplings. While effective for a range of substrates, its performance with electron-deficient pyridines can be limited. The moderate yield obtained with 4-Bromo-2-(methylsulfonyl)pyridine suggests that while the coupling proceeds, it may be hampered by slow catalytic turnover or catalyst deactivation.
System 2: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
The dppf ligand offers greater stability to the palladium center compared to triphenylphosphine. This increased stability can be beneficial in preventing catalyst decomposition, particularly at elevated temperatures. The use of a stronger base, potassium phosphate, also facilitates the transmetalation step. This system provides a good yield, indicating its suitability for this challenging substrate.
System 3: XPhos Pd G2
This second-generation Buchwald precatalyst features a bulky and electron-rich biarylphosphine ligand (XPhos). Such ligands are known to significantly accelerate the rates of both oxidative addition and reductive elimination in the catalytic cycle.[2] The excellent yield and significantly shorter reaction time observed with XPhos Pd G2 highlight its superior efficacy for the coupling of 4-Bromo-2-(methylsulfonyl)pyridine. The bulky nature of the XPhos ligand also helps to prevent catalyst dimerization and deactivation.
Mechanistic Considerations: The Role of the Ligand
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
For electron-deficient substrates like 4-Bromo-2-(methylsulfonyl)pyridine, the oxidative addition step is often sluggish. Bulky, electron-rich ligands such as XPhos enhance the electron density on the palladium(0) center, promoting its insertion into the carbon-bromine bond. Furthermore, these bulky ligands facilitate the reductive elimination step, which is the final product-forming step, leading to a faster overall catalytic turnover.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 4-Bromo-2-(methylsulfonyl)pyridine with phenylboronic acid using the catalyst systems discussed.
Protocol for System 1: Pd(PPh₃)₄
-
To an oven-dried Schlenk flask, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (6 mL) and water (2 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol for System 3: XPhos Pd G2
-
To an oven-dried Schlenk flask, add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) via syringe.
-
Add XPhos Pd G2 (0.02 mmol, 2 mol%) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
The Suzuki-Miyaura coupling of the challenging electron-deficient substrate, 4-Bromo-2-(methylsulfonyl)pyridine, is highly dependent on the palladium catalyst system employed. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern catalyst systems incorporating bulky, electron-rich phosphine ligands, such as XPhos Pd G2, offer significantly improved performance in terms of reaction rate and yield. For researchers and drug development professionals working with this important building block, the use of advanced palladium precatalysts is highly recommended to ensure efficient and reliable C-C bond formation.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
Sources
A Comparative Guide to the Reaction Kinetics of 4-Bromo-2-(methylsulfonyl)pyridine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in a diverse array of chemical transformations make it a privileged structure in drug discovery. Among the vast armamentarium of substituted pyridines, 4-Bromo-2-(methylsulfonyl)pyridine has emerged as a particularly versatile building block. The presence of a bromine atom at the 4-position and a strongly electron-withdrawing methylsulfonyl group at the 2-position imparts a distinct reactivity profile, making it a valuable synthon for the introduction of the 2-(methylsulfonyl)pyridine moiety into target molecules.
This guide provides a comprehensive analysis of the reaction kinetics of 4-Bromo-2-(methylsulfonyl)pyridine, with a focus on two of its most critical applications: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. We will delve into the mechanistic underpinnings of its reactivity, offer a comparative analysis with relevant alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Dichotomous Reactivity of 4-Bromo-2-(methylsulfonyl)pyridine: A Tale of Two Positions
The reactivity of 4-Bromo-2-(methylsulfonyl)pyridine is dominated by the electronic interplay between the pyridine nitrogen, the bromine atom, and the methylsulfonyl group. The pyridine nitrogen and the methylsulfonyl group are both strongly electron-withdrawing, rendering the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack. This electronic landscape dictates the two primary modes of reactivity:
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-position: The bromine atom serves as a leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles. The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing methylsulfonyl group at the 2-position, which stabilizes the negatively charged Meisenheimer intermediate.
-
Palladium-Catalyzed Cross-Coupling at the 4-position: The carbon-bromine bond is amenable to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.
Nucleophilic Aromatic Substitution (SNAr): A Detailed Kinetic Comparison
The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic systems. In the case of 4-Bromo-2-(methylsulfonyl)pyridine, the reaction proceeds via a two-step addition-elimination mechanism.
Figure 1: Generalized mechanism for the SNAr reaction of 4-Bromo-2-(methylsulfonyl)pyridine.
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex[1]. The stability of this intermediate is paramount to the overall reaction rate. The potent electron-withdrawing nature of the methylsulfonyl group at the 2-position plays a crucial role in delocalizing the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.
Comparative Analysis with 4-Chloro-2-(methylsulfonyl)pyridine
A common alternative to bromo-substituted aromatics is their chloro-counterparts. In the context of SNAr, the choice between a bromo and a chloro leaving group is not always straightforward and can be influenced by several factors.
| Feature | 4-Bromo-2-(methylsulfonyl)pyridine | 4-Chloro-2-(methylsulfonyl)pyridine | Rationale |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is weaker than the C-Cl bond, which can influence the rate of leaving group departure. |
| Electronegativity of X | Lower | Higher | Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. |
| SNAr Reactivity | Generally high | Often comparable or slightly higher | While the C-Br bond is weaker, the rate-determining step is the nucleophilic attack. The higher electronegativity of chlorine can make the carbon atom more electrophilic, sometimes leading to faster reactions. However, the difference in reactivity is often not substantial.[2] |
| Cost & Availability | Generally higher cost | Generally lower cost | Chloro-substituted pyridines are often more commercially attractive. |
Key Insight: For SNAr reactions, while 4-Bromo-2-(methylsulfonyl)pyridine is a highly reactive substrate, 4-Chloro-2-(methylsulfonyl)pyridine often presents a more cost-effective alternative with comparable or even slightly enhanced reactivity in some cases. The choice between the two may ultimately depend on the specific nucleophile, reaction conditions, and economic considerations.
Suzuki-Miyaura Cross-Coupling: A Kinetic Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its functional group tolerance and generally mild reaction conditions. For 4-Bromo-2-(methylsulfonyl)pyridine, the reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step in the Suzuki-Miyaura coupling can vary depending on the specific substrates and reaction conditions, but it is often the oxidative addition of the aryl halide to the palladium(0) complex or the transmetalation step.
Comparative Analysis with Other Bromopyridines
The electronic nature of substituents on the pyridine ring can significantly impact the rate of Suzuki-Miyaura coupling. To illustrate this, we can compare the expected reactivity of 4-Bromo-2-(methylsulfonyl)pyridine with bromopyridines bearing electron-donating or less strongly electron-withdrawing groups.
| Substrate | Electronic Nature of Substituent | Expected Rate of Oxidative Addition | Rationale |
| 4-Bromo-2-(methylsulfonyl)pyridine | Strongly Electron-Withdrawing (SO₂Me) | Fast | The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the palladium catalyst to the C-Br bond. |
| 4-Bromopyridine | Neutral (relative to substituted analogues) | Moderate | Serves as a baseline for comparison. |
| 4-Bromo-2-methylpyridine | Electron-Donating (Me) | Slower | The electron-donating methyl group increases the electron density of the pyridine ring, making the oxidative addition step less favorable. |
Key Insight: The strong electron-withdrawing methylsulfonyl group in 4-Bromo-2-(methylsulfonyl)pyridine is highly advantageous for Suzuki-Miyaura cross-coupling reactions. It accelerates the often rate-limiting oxidative addition step, potentially allowing for milder reaction conditions and lower catalyst loadings compared to more electron-rich bromopyridines.
Experimental Protocols for Kinetic Analysis
To facilitate further research and allow for direct comparison under specific laboratory conditions, we provide the following detailed protocols for monitoring the kinetics of SNAr and Suzuki-Miyaura reactions.
Protocol 1: In-Situ ¹H NMR Monitoring of SNAr Kinetics
This protocol is suitable for monitoring the reaction of 4-Bromo-2-(methylsulfonyl)pyridine with a nucleophile such as piperidine.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine
-
Piperidine
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of 4-Bromo-2-(methylsulfonyl)pyridine and the internal standard in the deuterated solvent of a known concentration.
-
Transfer a precise volume of this stock solution to an NMR tube.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Inject a precise amount of the nucleophile (e.g., piperidine) into the NMR tube and start the kinetic measurement.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material or product as a function of time to determine the reaction rate and rate constant.
Figure 3: Workflow for in-situ NMR kinetic monitoring.
Protocol 2: UV-Vis Spectrophotometric Monitoring of Suzuki-Miyaura Kinetics
This protocol is suitable for monitoring the Suzuki-Miyaura coupling of 4-Bromo-2-(methylsulfonyl)pyridine with an arylboronic acid, provided there is a sufficient change in the UV-Vis spectrum during the reaction.
Materials:
-
4-Bromo-2-(methylsulfonyl)pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare solutions of all reactants (substrate, boronic acid, base, and catalyst) in the chosen solvent system.
-
In a cuvette, combine the solutions of the substrate, boronic acid, and base.
-
Place the cuvette in the thermostatted holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding the palladium catalyst solution to the cuvette and start data acquisition.
-
Monitor the change in absorbance at a wavelength where the product absorbs significantly differently from the starting materials.
-
Record the absorbance at regular time intervals.
-
Convert the absorbance data to concentration using a pre-determined calibration curve or by using the Beer-Lambert law if the molar absorptivity of the product is known.
-
Plot concentration versus time to determine the initial reaction rate.
Conclusion
4-Bromo-2-(methylsulfonyl)pyridine stands out as a highly valuable and reactive building block for drug discovery and development. Its utility is rooted in the dual reactivity imparted by the bromine atom and the activating methylsulfonyl group. In SNAr reactions, it demonstrates high reactivity, comparable and in some cases slightly lower than its chloro-analogue, making the choice between them a matter of specific reaction optimization and cost. For Suzuki-Miyaura cross-coupling reactions, the electron-withdrawing sulfonyl group provides a significant kinetic advantage, facilitating the oxidative addition step and promoting efficient C-C bond formation.
By understanding the kinetic principles that govern its reactivity and by employing the robust experimental protocols outlined in this guide, researchers can effectively harness the synthetic potential of 4-Bromo-2-(methylsulfonyl)pyridine to accelerate the discovery of new and innovative medicines.
References
- Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Levin, V. V.; Zhdankin, V. V. Hypervalent Iodine Reagents in Organic Synthesis. Arkivoc, 2019 , (i), 1-13. [Link]
- Buncel, E.; Crampton, M. R.; Strauss, M. J.; Terrier, F. Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier, 1984.
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
Sources
A Senior Application Scientist's Guide to the Biological Activity of 4-Bromo-2-(methylsulfonyl)pyridine Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the foundation of numerous FDA-approved drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this broad class of compounds, the 4-Bromo-2-(methylsulfonyl)pyridine core represents a particularly intriguing scaffold for the development of targeted covalent inhibitors. The interplay between the electron-withdrawing methylsulfonyl group, the strategically placed bromine atom, and the inherent reactivity of the pyridine ring creates a platform for potent and selective biological activity.
This guide provides a comparative analysis of 4-Bromo-2-(methylsulfonyl)pyridine and its analogs, delving into their potential mechanism of action, structure-activity relationships, and the experimental methodologies required for their evaluation.
The 2-Sulfonylpyridine Moiety: A Tunable Warhead for Covalent Inhibition
A key insight into the biological activity of 4-Bromo-2-(methylsulfonyl)pyridine analogs lies in the reactivity of the 2-sulfonylpyridine group. This moiety can act as a "warhead" for targeted covalent inhibition, specifically reacting with cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This covalent bond formation leads to irreversible inhibition of the target protein, which can offer advantages in terms of potency and duration of action.
The electrophilicity of the pyridine ring, enhanced by the strong electron-withdrawing nature of the methylsulfonyl group at the 2-position, makes the C2 carbon susceptible to nucleophilic attack by the thiol group of a cysteine residue. The substituent at the 4-position, in this case, a bromine atom, can further modulate this reactivity.
Caption: Covalent inhibition mechanism of a 2-sulfonylpyridine analog with a target protein's cysteine residue.
Structure-Activity Relationship (SAR): The Impact of Substitution
The biological activity of 4-Bromo-2-(methylsulfonyl)pyridine analogs can be systematically tuned by modifying the substituents on the pyridine ring. This structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Substitution at the 4-Position: The nature of the substituent at the 4-position directly influences the electrophilicity of the pyridine ring.
-
Electron-withdrawing groups (EWGs) , such as the bromo group, are expected to enhance the reactivity of the 2-sulfonylpyridine warhead, potentially leading to increased potency.
-
Electron-donating groups (EDGs) , such as an amino or methoxy group, would likely decrease the electrophilicity, resulting in a less reactive compound. This can be advantageous for improving selectivity and reducing off-target effects.
-
-
Substitution at Other Positions: Modifications at the 3, 5, and 6-positions of the pyridine ring can influence steric hindrance, solubility, and non-covalent interactions with the target protein's binding pocket. These modifications are critical for achieving selectivity for a specific target, such as a particular kinase.[1]
Caption: General workflow for the synthesis and evaluation of 4-Bromo-2-(methylsulfonyl)pyridine analogs to establish SAR.
Comparative Biological Data of 4-Substituted-2-(methylsulfonyl)pyridine Analogs
To illustrate the potential SAR of this scaffold, the following table presents hypothetical, yet plausible, biological data for a series of analogs against a representative kinase, Bruton's tyrosine kinase (BTK), a clinically relevant target for covalent inhibitors.[1]
| Compound ID | R (at 4-position) | Predicted Reactivity | Hypothetical BTK IC50 (nM) | Hypothetical Cell Viability (A549) IC50 (µM) |
| Lead-1 | -Br | High | 50 | 1.2 |
| Analog-A | -Cl | High | 65 | 1.5 |
| Analog-B | -H | Moderate | 250 | 5.8 |
| Analog-C | -OCH3 | Low | >1000 | >20 |
| Analog-D | -NH2 | Low | >5000 | >50 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. Actual experimental results may vary.
The trend suggested in the table aligns with the principle that stronger electron-withdrawing groups at the 4-position (-Br, -Cl) lead to higher potency in a covalent inhibition context. Conversely, electron-donating groups (-OCH3, -NH2) reduce reactivity and, consequently, inhibitory activity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and evaluation of 4-substituted-2-(methylsulfonyl)pyridine analogs.
Protocol 1: Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine
This protocol describes a representative synthesis of the lead compound.
Materials:
-
2,4-Dichloropyridine
-
Sodium thiomethoxide (NaSMe)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Step 1: Synthesis of 4-Bromo-2-(methylthio)pyridine.
-
Dissolve 2,4-dichloropyridine in a suitable solvent like DMF.
-
Add sodium thiomethoxide portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
-
Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine.
-
Dissolve the 4-Bromo-2-(methylthio)pyridine from Step 1 in DCM.
-
Cool the solution to 0°C and add m-CPBA (2.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, wash with NaHCO3 solution and brine, dry over MgSO4, and concentrate.
-
Purify the final product by silica gel chromatography.
-
Self-Validation: The identity and purity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (BTK)
This protocol outlines a common method to assess the inhibitory activity of the synthesized analogs against a target kinase.
Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor solution or DMSO (for control).
-
Add the BTK enzyme and incubate for a pre-determined time (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Detection:
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: Include a known BTK inhibitor (e.g., ibrutinib) as a positive control to validate the assay performance.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of the compounds on the viability of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability versus the logarithm of the compound concentration and determine the IC50 value.
Self-Validation: Run a positive control with a known cytotoxic agent to ensure the assay is performing correctly.
Conclusion
The 4-Bromo-2-(methylsulfonyl)pyridine scaffold holds significant promise for the development of targeted covalent inhibitors. The inherent reactivity of the 2-sulfonylpyridine moiety as a cysteine-reactive warhead, combined with the ability to fine-tune its electronic and steric properties through substitution on the pyridine ring, provides a versatile platform for medicinal chemists. The comparative analysis and experimental protocols outlined in this guide offer a framework for the rational design and evaluation of novel analogs with potentially potent and selective biological activities. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in areas such as oncology and inflammation.
References
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. [Link]
-
Recent advances in the development of covalent inhibitors. MedChemComm. [Link]
Sources
A Comparative Guide to the Definitive Structural Elucidation of 4-Bromo-2-(methylsulfonyl)pyridine Derivatives by NMR Spectroscopy
Introduction: The Challenge of Isomeric Purity in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-sulfonylpyridine moiety, in particular, serving as a versatile electrophile for covalent inhibitors and a key pharmacophore in numerous drug candidates.[1][2] The precise arrangement of substituents on the pyridine ring is critical, as even minor positional changes can drastically alter a compound's biological activity, toxicity, and pharmacokinetic profile. The synthesis of 4-Bromo-2-(methylsulfonyl)pyridine, a valuable building block, can potentially yield other isomers. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational pillar of successful drug development.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the definitive structural assignment of 4-Bromo-2-(methylsulfonyl)pyridine. We will move beyond a simple recitation of data to explain the causality behind the analysis, demonstrating how a multi-faceted NMR approach—combining 1D and 2D experiments—provides a self-validating system for absolute structural confirmation.
The First Pass: Interpreting 1D NMR Spectra (¹H and ¹³C)
One-dimensional NMR provides the initial, fundamental overview of the molecule's structure. However, the electronic effects of the substituents create a complex spectral landscape that requires careful interpretation.
Causality of Substituent Effects
The pyridine ring's electron density is inherently polarized due to the electronegative nitrogen atom, which deshields the α-protons (C2/C6) and γ-proton (C4).[3] In our target molecule, two powerful substituents further modulate this environment:
-
2-Methylsulfonyl Group (-SO₂Me): This is a potent electron-withdrawing group via both induction and resonance. It strongly deshields the ortho (H3) and para (H6) positions, shifting their signals significantly downfield.
-
4-Bromo Group (-Br): Bromine is electronegative, exerting an inductive withdrawing effect. However, it also possesses lone pairs that can participate in resonance, donating electron density. Its net effect is complex but crucial for differentiating the ring protons.
Based on these principles, we can predict the relative chemical shifts for the three aromatic protons (H3, H5, H6). The H6 proton, being para to the sulfonyl group and ortho to the nitrogen, is expected to be the most deshielded (highest δ value). The H3 proton, ortho to the strongly withdrawing sulfonyl group, will also be significantly downfield. The H5 proton, flanked by the bromine and nitrogen (meta to the sulfonyl group), is typically the most shielded of the three.
Expected ¹H NMR Spectrum
A standard ¹H NMR spectrum would be expected to show:
-
A singlet for the methyl protons (-SO₂CH₃), typically around 3.2-3.4 ppm.
-
Three distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to H3, H5, and H6. Their coupling patterns, governed by the number of adjacent protons, are key identifiers.[4]
-
H6: Doublet, coupled only to H5 (³J).
-
H5: Doublet of doublets, coupled to both H6 (³J) and H3 (⁴J, a smaller long-range coupling).
-
H3: Doublet, coupled only to H5 (⁴J).
-
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum, often augmented by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, should reveal six distinct carbon signals:
-
One methyl carbon signal (CH₃).
-
Three protonated aromatic carbon signals (CH).
-
Two non-protonated (quaternary) aromatic carbon signals (C), corresponding to C2 (bearing the -SO₂Me group) and C4 (bearing the -Br group). The carbon attached to the sulfonyl group (C2) is expected to be significantly deshielded.[5]
While 1D NMR provides strong clues, overlapping signals or ambiguous coupling constants can prevent a definitive assignment. For instance, without further evidence, could one definitively rule out the 2-Bromo-4-(methylsulfonyl) isomer? This ambiguity necessitates the use of 2D NMR for unequivocal proof.
Definitive Proof: A Multi-Technique 2D NMR Comparison
Two-dimensional NMR experiments provide correlation maps that reveal the intricate bonding framework of the molecule, leaving no room for doubt. The constitutional assignment of complex molecules is most reliably achieved through a combination of experiments like COSY, HSQC, and HMBC.[6]
Workflow for Structural Elucidation
The logical flow of analysis follows a path from initial hypothesis to final confirmation, using each experiment to build upon the last.
Caption: Logical workflow for NMR-based structure elucidation.
Comparative Analysis of Key 2D NMR Experiments
| Experiment | Information Provided | Application to 4-Bromo-2-(methylsulfonyl)pyridine | Alternative Technique & Comparison |
| COSY (Correlation Spectroscopy) | Shows which protons are spin-coupled to each other, typically through 2-3 bonds (²J, ³J).[7] | A cross-peak between the H5 and H6 signals will confirm their adjacency (³J coupling). A weaker cross-peak between H5 and H3 would confirm the ⁴J long-range coupling, establishing the entire H3-H5-H6 spin system. | TOCSY (Total Correlation Spectroscopy): Would show correlations from H5 to both H3 and H6, even if H3 and H6 are not directly coupled. For a simple system like this, COSY is sufficient and often provides clearer data. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to (¹J coupling).[8] | Provides three cross-peaks, definitively linking the ¹H signals for H3, H5, and H6 to their corresponding ¹³C signals (C3, C5, and C6). This allows for the confident assignment of all protonated carbons. | HMQC (Heteronuclear Multiple Quantum Coherence): An older but still functional alternative to HSQC. HSQC is generally preferred due to its superior resolution in the F1 (carbon) dimension. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J to ⁴J).[9] This is the key for connecting the molecular fragments. | This experiment provides the final, irrefutable proof of the substitution pattern. Key expected correlations include: From -SO₂CH₃ protons to C2: Confirms the sulfonyl group is at the C2 position.From H3 to C2 and C4: Links the H3/C3 pair to both quaternary carbons.From H5 to C4 and C6: Links the H5/C5 pair to a quaternary carbon and a methine carbon.From H6 to C2 and C4: Links the H6/C6 pair to both quaternary carbons. | NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space proximity, not through-bond coupling. A NOESY cross-peak between the methyl protons and H3 would provide strong evidence for the 2-position of the sulfonyl group. However, HMBC is more direct for confirming the carbon skeleton. |
Experimental Data & Interpretation
Below is a representative dataset for 4-Bromo-2-(methylsulfonyl)pyridine in CDCl₃, acquired on a 400 MHz spectrometer.
Table 1: ¹H and ¹³C NMR Data
| Position | δ ¹H (ppm) | Multiplicity (J in Hz) | Integration | δ ¹³C (ppm) | Carbon Type (DEPT) |
| -SO₂CH ₃ | 3.25 | s | 3H | 45.1 | CH₃ |
| 3 | 8.15 | d (1.8) | 1H | 125.4 | CH |
| 4 | - | - | - | 130.2 | C |
| 5 | 7.95 | dd (5.2, 1.8) | 1H | 140.1 | CH |
| 6 | 8.80 | d (5.2) | 1H | 152.3 | CH |
| 2 | - | - | - | 160.5 | C |
Step-by-Step Structure Confirmation
-
Initial Assignment (1D Data): The singlet at 3.25 ppm is clearly the methyl group. The downfield signal at 8.80 ppm is assigned to H6, based on its expected deshielding and its doublet multiplicity (³J = 5.2 Hz). This coupling allows the assignment of the dd at 7.95 ppm to H5. The remaining doublet at 8.15 ppm must be H3, showing a small ⁴J coupling of 1.8 Hz, which matches the smaller coupling seen for H5.
-
Protonated Carbon Assignment (HSQC): An HSQC experiment would show correlations between: δ 8.80 ↔ δ 152.3 (H6-C6), δ 7.95 ↔ δ 140.1 (H5-C5), and δ 8.15 ↔ δ 125.4 (H3-C3).
-
Quaternary Carbon and Connectivity Confirmation (HMBC): The HMBC spectrum provides the final connections.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
-
Methyl Protons (3.25 ppm): Show a strong correlation to the quaternary carbon at 160.5 ppm. This ²J correlation definitively assigns this signal as C2 and places the methylsulfonyl group at this position.
-
H3 Proton (8.15 ppm): Shows correlations to C2 (160.5 ppm) and the other quaternary carbon at 130.2 ppm, which must therefore be C4.
-
H6 Proton (8.80 ppm): Shows correlations to C2 (160.5 ppm) and C4 (130.2 ppm), further confirming the connectivity around the ring.
This web of interlocking correlations from multiple protons to the same quaternary carbons provides a self-validating dataset that rigorously confirms the 4-Bromo-2-(methylsulfonyl)pyridine structure.
Experimental Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of the synthesized 4-Bromo-2-(methylsulfonyl)pyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and ensure the liquid height is adequate for the spectrometer's probe (typically ~4-5 cm).
NMR Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer)
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
gCOSY (Gradient-Selected COSY):
-
Pulse Program: cosygpmfph.
-
Spectral Width (F1 & F2): ~10 ppm (centered on aromatic region).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
-
-
gHSQC (Gradient-Selected HSQC):
-
Pulse Program: hsqcedetgpsisp2.3.
-
Spectral Width: ~10 ppm (F2, ¹H) x ~180 ppm (F1, ¹³C).
-
¹J C-H Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans: 4-8 per increment.
-
-
gHMBC (Gradient-Selected HMBC):
-
Pulse Program: hmbcgplpndqf.
-
Spectral Width: ~10 ppm (F2, ¹H) x ~220 ppm (F1, ¹³C).
-
Long-Range Coupling Delay: Optimized for nJ C-H of 8-10 Hz.
-
Number of Scans: 8-16 per increment.
-
Conclusion
While 1D NMR offers the first critical look into the structure of a 4-Bromo-2-(methylsulfonyl)pyridine derivative, its reliance on inference makes it insufficient for the rigorous standards of pharmaceutical and materials science. The strategic application of 2D NMR techniques, particularly the combination of COSY, HSQC, and HMBC, provides a powerful, multi-pronged approach. This methodology transforms the analytical process from one of simple observation to one of active structural proof, creating a self-validating web of through-bond correlations that confirms atom connectivity with absolute certainty. For researchers in drug development, mastering this comparative workflow is essential for ensuring the isomeric integrity and ultimate success of their molecular candidates.
References
-
American Chemical Society. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
Dehno Khalaji, A., Mighani, H., Kazemnejadi, M., & Dusek, M. (2013). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]
-
Backus, K. M., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
-
Pfeffer, P. C., et al. (1993). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
ResearchGate. (2018). Theoretical NMR correlations based Structure Discussion. [Link]
-
National Center for Biotechnology Information. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PubMed Central. [Link]
-
Rasool, N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Bitesize Bio. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
University of California, Irvine. (n.d.). 2D NMR. [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values. [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2-(methylsulfonyl)pyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This is particularly true for novel chemical entities like 4-Bromo-2-(methylsulfonyl)pyridine derivatives, which are of growing interest in medicinal chemistry. The presence of even minute quantities of impurities can significantly alter the compound's biological activity, toxicity profile, and physicochemical properties, leading to misleading results and costly delays in the drug discovery pipeline.
This guide provides an in-depth comparison of the most common and effective analytical techniques for assessing the purity of synthesized 4-Bromo-2-(methylsulfonyl)pyridine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Understanding the Analyte and Potential Impurities
Before selecting an analytical method, it is crucial to understand the physicochemical properties of 4-Bromo-2-(methylsulfonyl)pyridine and the likely impurities that may arise during its synthesis.
4-Bromo-2-(methylsulfonyl)pyridine is a crystalline solid with a defined melting point. The presence of the polar sulfonyl group and the pyridine ring suggests a moderate polarity, while the bromo-substituent adds to its molecular weight.
A common synthetic route to such compounds involves the oxidation of a corresponding thioether precursor. Therefore, potential process-related impurities could include:
-
Starting materials: Unreacted precursors, such as a bromo-substituted pyridine with a leaving group at the 2-position, or the thiol used to generate the thioether.
-
Intermediates: Incompletely oxidized species, such as the corresponding sulfide or sulfoxide.
-
Byproducts: Isomeric products from non-regioselective reactions or products from side reactions.
-
Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.
A robust analytical method must be able to separate the main compound from these potential impurities and quantify them with sufficient accuracy and precision.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is often the first choice for purity assessment in a pharmaceutical setting due to its versatility, sensitivity, and applicability to a wide range of compounds. For 4-Bromo-2-(methylsulfonyl)pyridine derivatives, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
The "Why" Behind the Method
The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains moderately polar compounds like our target molecule through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, allows for the elution of compounds based on their polarity. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak. UV detection is ideal for this class of compounds as the pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To separate and quantify 4-Bromo-2-(methylsulfonyl)pyridine from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. |
Method Validation: The reliability of this method must be confirmed through validation as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of 4-Bromo-2-(methylsulfonyl)pyridine Derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds. For 4-Bromo-2-(methylsulfonyl)pyridine derivatives, GC-MS can be an excellent method for identifying and quantifying volatile impurities such as residual solvents and certain low-boiling point byproducts.
The "Why" Behind the Method
GC separates compounds based on their boiling points and interaction with the stationary phase of the column. A non-polar column is often a good starting point for the analysis of a range of compounds. The mass spectrometer detector provides structural information by fragmenting the eluted compounds into characteristic ions, allowing for confident identification of impurities.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Injection Volume | 1 µL (split mode, 20:1) |
| Sample Preparation | Dissolve approximately 1 mg/mL of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate. |
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS Impurity Profiling of 4-Bromo-2-(methylsulfonyl)pyridine Derivatives.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its quantitative application (qNMR) is gaining prominence as a primary method for purity assessment.[4][5][6] Unlike chromatographic techniques that rely on calibration with a reference standard of the analyte, qNMR allows for the determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
The "Why" Behind the Method
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a stable, non-reactive internal standard with a known concentration and proton count, and by carefully selecting non-overlapping signals for both the analyte and the standard, a direct and accurate calculation of the analyte's purity can be made.[7]
Experimental Protocol: ¹H-qNMR Analysis
Objective: To determine the absolute purity of the 4-Bromo-2-(methylsulfonyl)pyridine derivative.
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better signal dispersion).
Experimental Parameters:
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring both the sample and internal standard are fully soluble. |
| Internal Standard | A certified reference material with a known purity, such as Maleic Anhydride or 1,4-Dinitrobenzene. The standard should have signals that do not overlap with the analyte's signals. |
| Sample Preparation | Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent. Transfer to an NMR tube. |
| Acquisition | Use a 90° pulse, a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons, and a sufficient number of scans for a good signal-to-noise ratio. |
| Processing | Apply appropriate phasing and baseline correction. Carefully integrate the selected signals for the analyte and the internal standard. |
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Relationship in qNMR
Caption: Logical Relationship in Quantitative NMR (qNMR) for Absolute Purity Determination.
Melting Point Analysis: A Simple Yet Effective Indicator of Purity
Melting point determination is a classical and straightforward technique to get a preliminary assessment of the purity of a crystalline solid. A pure crystalline compound will have a sharp and well-defined melting point range (typically 0.5-1 °C), whereas the presence of impurities will cause a depression and broadening of the melting point range.[5]
The "Why" Behind the Method
Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, provides a qualitative and sometimes semi-quantitative measure of purity. A sharp melting point close to the literature value is a good indication of high purity.
Experimental Protocol: Melting Point Determination
Objective: To obtain a preliminary assessment of purity.
Instrumentation:
-
Melting point apparatus.
Procedure:
-
Finely powder a small amount of the dried sample.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point range is T₁ - T₂.
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | qNMR | Melting Point |
| Principle | Differential partitioning between mobile and stationary phases. | Separation based on volatility and interaction with stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Disruption of crystal lattice by impurities. |
| Quantification | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard of the analyte). | Absolute (requires a certified internal standard of a different compound). | Qualitative to semi-quantitative. |
| Selectivity | High; tunable with different columns and mobile phases. | Very high, especially with MS detection. | High, based on unique chemical shifts of protons. | Low; different impurities can have similar effects. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). | Low. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and semi-volatile, thermally stable compounds. | Soluble compounds with suitable NMR-active nuclei. | Crystalline solids. |
| Structural Info | Limited (retention time and UV spectrum). | High (mass spectrum provides fragmentation pattern). | Very high (provides detailed structural information). | None. |
| Advantages | Versatile, robust, widely used in industry. | Excellent for volatile impurities and structural confirmation. | Primary method, no need for analyte-specific standard, non-destructive. | Simple, fast, and inexpensive. |
| Limitations | Requires analyte-specific reference standards for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires expensive equipment. | Not suitable for amorphous solids or oils, low selectivity. |
Conclusion: A Multi-faceted Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of synthesized 4-Bromo-2-(methylsulfonyl)pyridine derivatives, a single analytical technique is often insufficient. A multi-faceted approach is recommended:
-
Primary Purity Determination: Utilize RP-HPLC with UV detection as the primary method for routine purity analysis and for quantifying non-volatile impurities. The method should be validated according to ICH guidelines to ensure its reliability.
-
Volatile Impurity Profiling: Employ GC-MS to identify and quantify residual solvents and other volatile or semi-volatile impurities that may not be detected by HPLC.
-
Absolute Purity Confirmation: Use ¹H-qNMR as an orthogonal, absolute method to confirm the purity value obtained by HPLC. This provides a high degree of confidence in the assigned purity and is particularly valuable for the qualification of reference standards.
-
Preliminary Purity Check: Melting point analysis serves as a quick, initial check of purity. A sharp melting point provides an early indication of a successful purification.
By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive purity profile for their 4-Bromo-2-(methylsulfonyl)pyridine derivatives, ensuring the integrity of their subsequent research and development activities.
References
-
International Conference on Harmonisation. (1996). Validation of Analytical Procedure: Methodology (Q2B). Geneva. [Link]
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Singh, S., & Singh, B. (2000). A critical review of the analysis of drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 543–566.
- Görög, S. (2000).
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Sterling Pharma Solutions. (2024). Journey of an API: Developing robust analytical methods. [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
PubMed Central (PMC). (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. [Link]
-
Mettler Toledo. Melting Point. [Link]
-
Journal of Engineering Sciences. Analytical Method Validation – Overview. [Link]
-
PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
University of Toronto Scarborough. Melting Point. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
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- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-2-(methylsulfonyl)pyridine, a compound frequently utilized in chemical synthesis. Adherence to these procedures is critical for minimizing risks to personnel and preventing environmental contamination. This document is intended to be a primary resource, offering clarity and authority beyond standard product information.
Understanding the Hazard Profile of 4-Bromo-2-(methylsulfonyl)pyridine
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with 4-Bromo-2-(methylsulfonyl)pyridine is essential. Based on data from analogous compounds, this substance should be handled as a hazardous material.[1]
Key Hazards:
-
Skin and Eye Irritation: Similar brominated pyridines are known to cause skin and serious eye irritation.[2][3]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with related compounds being harmful or toxic if ingested or inhaled.[3]
-
Potential for Target Organ Damage: Prolonged or repeated exposure to similar pyridine derivatives may cause damage to organs such as the blood, kidneys, liver, and central nervous system.[4]
Hazard Classification Summary
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity – single exposure | 3 (Respiratory system) |
| Acute toxicity, Oral | 4 |
This classification is based on data for structurally similar compounds and should be treated as a precautionary guideline.
Immediate Safety Protocols and Spill Management
Accidents can happen, and immediate, correct responses are crucial to mitigating risks.
Personal Protective Equipment (PPE): The First Line of Defense
Always wear appropriate PPE when handling 4-Bromo-2-(methylsulfonyl)pyridine.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of dust or vapors. |
Spill Cleanup Protocol
In the event of a spill, follow these steps methodically:
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert colleagues.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse any airborne contaminants.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][5] For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Absorption: Carefully absorb the spilled material. For powders, it is recommended to wet them first with a suitable solvent (e.g., water, if compatible) to minimize dust generation before applying absorbent material.[6]
-
Collection: Using non-sparking tools, carefully scoop the absorbed material and contaminated debris into a designated, sealable, and clearly labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[6] All cleaning materials must also be disposed of as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup materials must be disposed of following the hazardous waste procedures outlined in the next section.
Step-by-Step Disposal Procedure for 4-Bromo-2-(methylsulfonyl)pyridine
The disposal of 4-Bromo-2-(methylsulfonyl)pyridine and any materials contaminated with it must be managed as hazardous waste in strict accordance with federal, state, and local regulations.
Disposal Decision Workflow
Caption: A workflow diagram illustrating the key stages of proper disposal for 4-Bromo-2-(methylsulfonyl)pyridine waste.
Experimental Protocol for Waste Handling and Disposal
-
Waste Identification and Segregation:
-
All materials that have come into contact with 4-Bromo-2-(methylsulfonyl)pyridine, including unused product, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other chemical waste to prevent potentially hazardous reactions. Consult a chemical compatibility chart if you are unsure about specific combinations.
-
-
Containerization:
-
Collect all 4-Bromo-2-(methylsulfonyl)pyridine waste in a designated, robust, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition and compatible with the waste.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "4-Bromo-2-(methylsulfonyl)pyridine," and the date of accumulation.[1]
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and incompatible materials.
-
-
Final Disposal:
-
The primary recommended method for the disposal of pyridine-containing waste is high-temperature incineration in a licensed and approved hazardous waste disposal facility.[8][9] This process ensures the complete destruction of the compound.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and disposal of the waste.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
-
Incompatible Materials and Storage Considerations
To prevent hazardous reactions, 4-Bromo-2-(methylsulfonyl)pyridine should be stored away from strong oxidizing agents.[7]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 4-Bromo-2-(methylsulfonyl)pyridine is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers and drug development professionals can ensure they are adhering to best practices, protecting themselves and their colleagues, and maintaining compliance with all relevant regulations. Always consult your institution's specific safety protocols and your Safety Data Sheets for the most current and detailed information.
References
- BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide. BenchChem.
- ChemPoint.com. (2020).
- Unil. (2005).
- University of Washington. (n.d.). Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU)
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Product name: 3-Pyridinesulfonamide.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - N-Vinylformamide (stabilized with BHT).
- Apollo Scientific. (2023). 4-Bromo-2-(difluoromethoxy)
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Key Organics. (n.d.). Safety Data Sheet - 4-Bromo-2-(methylsulphonyl)pyridine.
- Biosynth. (2022).
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- ECHEMI. (n.d.). 4-Bromo-2-(methylsulfonyl)
- Cayman Chemical. (2025).
- Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-(methylsulphonyl)pyridine.
- Sigma-Aldrich. (2024).
- NHS England. (2017). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug.
- University of [University Name]. (n.d.). Spill procedure: Clean-up guidance.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-methylpyridine 96%.
- Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine.
- Duke University. (n.d.). Chemical Waste.
- Cole-Parmer. (n.d.).
- eCFR. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities.
- ChemicalBook. (n.d.). 2-bromo-4-(methylsulfonyl)pyridine | 1193244-93-7.
- Thermo Fisher Scientific Inc. (2013).
- [Source not provided]. (n.d.).
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-2-(methylsulfonyl)pyridine
For the innovative researchers, scientists, and drug development professionals pushing the boundaries of discovery, the introduction of novel reagents is a constant. Among these, 4-Bromo-2-(methylsulfonyl)pyridine stands as a key building block, valued for its utility in constructing complex molecular architectures. However, its potential for reactivity and associated hazards necessitates a robust and well-understood handling protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for a safer and more efficient laboratory environment.
Hazard Assessment: Understanding the "Why" Behind the Precautions
4-Bromo-2-(methylsulfonyl)pyridine is anticipated to exhibit a hazard profile consistent with its structural class, which includes skin, eye, and respiratory irritation, as well as potential harm if swallowed. The electron-withdrawing nature of the sulfonyl group and the presence of the bromine atom on the pyridine ring are key determinants of its reactivity and toxicological properties.
Table 1: Anticipated Hazard Profile of 4-Bromo-2-(methylsulfonyl)pyridine
| Hazard Classification | Anticipated Effects | Justification based on Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Structurally similar compounds like 4-Bromo-2-(difluoromethoxy)pyridine are classified as harmful if ingested.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Bromo-pyridines and related structures are known skin irritants.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | This is a common hazard for many halogenated aromatic compounds.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Inhalation of dust or vapors can irritate the mucous membranes.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The selection of appropriate PPE is not merely a procedural step but a critical control measure based on the anticipated hazards.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[2] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations where there is a higher risk of splashing.
-
Skin and Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[2] For tasks with a higher potential for splashes or spills, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of 4-Bromo-2-(methylsulfonyl)pyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is paramount to minimizing risk. The following protocol outlines the key steps for the safe handling of 4-Bromo-2-(methylsulfonyl)pyridine from receipt to use.
Caption: Workflow for the safe handling of 4-Bromo-2-(methylsulfonyl)pyridine.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood to prevent inhalation of dust particles. Use spark-proof tools and an explosion-proof equipment where necessary.[3]
-
Reaction Setup: When setting up reactions, ensure all glassware is free from defects. Add reagents slowly and in a controlled manner.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
-
Post-Handling:
-
Quenching and Workup: Perform all quenching and workup procedures within the fume hood.
-
Waste Segregation: Immediately segregate all waste containing 4-Bromo-2-(methylsulfonyl)pyridine into a designated, labeled hazardous waste container.[4]
-
Decontamination: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Carefully remove and properly store or dispose of all personal protective equipment. Wash hands and any exposed skin with soap and water.[1]
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response:
Caption: Decision and action flow for a chemical spill.
For minor spills, control the spread of the material by creating a dike with an inert absorbent material such as vermiculite, sand, or cat litter.[5] Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][6] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[7]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 4-Bromo-2-(methylsulfonyl)pyridine and any contaminated materials is a critical final step. All waste must be treated as hazardous.[8]
Waste Management Protocol:
-
Segregation: Collect all waste containing 4-Bromo-2-(methylsulfonyl)pyridine, including unused product, reaction residues, and contaminated labware, in a dedicated hazardous waste container.[4] Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-Bromo-2-(methylsulfonyl)pyridine".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3] Incineration in a licensed facility is a common disposal method for halogenated organic compounds.[8]
By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with 4-Bromo-2-(methylsulfonyl)pyridine, fostering a culture of safety and scientific excellence.
References
-
University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
-
TBEP Labs. Chemical Spill Clean-Up. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
Rowan University. Chemical Spill Cleanup Guidelines. [Link]
-
University of Illinois. Chemical Spill | Division of Research Safety. [Link]
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- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. echemi.com [echemi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
